molecular formula C4H4N2S B145421 2-Mercaptopyrimidine CAS No. 131242-36-9

2-Mercaptopyrimidine

Cat. No.: B145421
CAS No.: 131242-36-9
M. Wt: 112.16 g/mol
InChI Key: HBCQSNAFLVXVAY-UHFFFAOYSA-N
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Description

2-Mercaptopyrimidine is a versatile heterocyclic compound with significant value in scientific research, primarily in medicinal chemistry and materials science. Its structure serves as a key pharmacophore and a versatile ligand for metal coordination. In pharmaceutical research, the this compound scaffold is recognized as a privileged structure for designing novel anticancer agents . Derivatives have demonstrated potent biological activity, including promising broad-spectrum anticancer properties in the low micromolar range, with high selectivity reported towards leukemia cell lines . Mechanistic studies on active derivatives indicate the ability to induce apoptosis (programmed cell death) by activating key proteins like caspase-3, Bax, and P53, while suppressing Bcl-2 . Furthermore, this scaffold shows potential for developing inhibitors against enzymes like PI3Kδ, a known target in cancer therapy . Beyond oncology, pyrimidine derivatives are extensively investigated for other therapeutic areas, including as multifaceted antidiabetic agents . In chemical research, this compound is a valuable precursor in synthetic chemistry for constructing more complex heterocyclic systems . Its utility extends to materials science, where it functions as an effective ligand in coordination chemistry, forming complexes with various metal ions such as rhenium . These complexes are of interest for their catalytic and electrochemical properties. The compound's electrochemical behavior has also been explored, with studies on its voltammetric determination and electrocatalytic oxidation at modified electrodes . Recent synthetic studies continue to explore new heterocycles derived from this compound, highlighting its ongoing relevance in chemical discovery .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-pyrimidine-2-thione
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InChI

InChI=1S/C4H4N2S/c7-4-5-2-1-3-6-4/h1-3H,(H,5,6,7)
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InChI Key

HBCQSNAFLVXVAY-UHFFFAOYSA-N
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Canonical SMILES

C1=CNC(=S)N=C1
Source PubChem
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Molecular Formula

C4H4N2S
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DSSTOX Substance ID

DTXSID6049220
Record name Pyrimidine-2-thiol
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Molecular Weight

112.16 g/mol
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CAS No.

1450-85-7, 53745-18-9
Record name 2-Mercaptopyrimidine
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Tautomerism of 2-Mercaptopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, tautomerism, and experimental analysis of 2-mercaptopyrimidine. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.

Chemical Structure and Properties

This compound, also known as pyrimidine-2-thiol, is a heterocyclic compound with the chemical formula C₄H₄N₂S.[1][2][3] It consists of a pyrimidine ring substituted with a thiol group at the second position.

Key Identifiers:

  • IUPAC Name: 1H-pyrimidine-2-thione[3]

  • CAS Number: 1450-85-7[1][2]

  • Molecular Weight: 112.15 g/mol [1]

  • Synonyms: 2-Thiopyrimidine, 2(1H)-Pyrimidinethione, Pyrimidine-2-thiol[2][3]

Thiol-Thione Tautomerism

A critical aspect of this compound's chemistry is its existence as a mixture of two rapidly interconverting tautomers: the thiol form (pyrimidine-2-thiol) and the thione form (1H-pyrimidine-2-thione). This equilibrium is highly sensitive to the surrounding environment, particularly the solvent.

dot graph Tautomerism { rankdir="LR"; node [shape=none, fontname="Helvetica", fontsize=12, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=12, color="#4285F4"];

Thiol [label=<

Thiol Form (Pyrimidine-2-thiol)

];

Thione [label=<

Thione Form (1H-pyrimidine-2-thione)

];

Thiol -> Thione [dir=both, label="Equilibrium"]; }

Figure 1: Thiol-Thione Tautomeric Equilibrium of this compound.

The position of this equilibrium is dictated by several factors:

  • Solvent Polarity: In nonpolar solvents, the thiol form is the predominant species. Conversely, in polar solvents, the equilibrium shifts significantly towards the more polar thione form.[4][5] This is a well-established rule for this type of tautomerism.[5]

  • Self-Association: At higher concentrations, this compound can form hydrogen-bonded dimers. This self-association favors the thione tautomer.[5]

  • Physical State: In the gas phase, computational studies have shown that the thiol form is more stable than the thione form by approximately 8 kcal/mol.[6] However, in the solid state, the thione form is generally the more stable tautomer.

Quantitative Tautomeric Data

The tautomeric equilibrium can be quantified by the equilibrium constant (K_T) and the Gibbs free energy change (ΔG). The following table summarizes available quantitative data for the tautomerism of this compound.

MediumPredominant FormΔG (Thiol → Thione) (kcal/mol)ΔH (Thiol → Thione) (kcal/mol)Method
Gas PhaseThiol~8-Computational
Aqueous SolutionThione-1.9-1.7Computational
Nonpolar SolventsThiolData not availableData not availableExperimental
Polar SolventsThioneData not availableData not availableExperimental

Experimental Protocols

The study of this compound tautomerism primarily relies on spectroscopic methods, such as UV-Vis and Nuclear Magnetic Resonance (NMR) spectroscopy.

Synthesis of this compound

A common synthetic route to this compound involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with thiourea.

Materials:

  • 1,1,3,3-Tetramethoxypropane

  • Thiourea

  • Concentrated Hydrochloric Acid

  • Ethanol

  • Sodium Hydroxide solution (20%)

  • Water

Procedure:

  • A solution of 1,1,3,3-tetramethoxypropane and thiourea in ethanol is prepared.

  • Concentrated hydrochloric acid is added, and the mixture is stirred at room temperature for an extended period (e.g., 48 hours), during which the product, this compound hydrochloride, precipitates.

  • The precipitate is collected by filtration, washed with cold ethanol, and air-dried.

  • To obtain the free base, the hydrochloride salt is suspended in water and neutralized to a pH of 7-8 with a 20% sodium hydroxide solution.

  • The resulting this compound precipitate is collected, washed with cold water, and can be further purified by recrystallization from an ethanol-water mixture.

UV-Vis Spectroscopic Analysis

UV-Vis spectroscopy is a powerful tool for qualitatively and quantitatively assessing the tautomeric equilibrium in different solvents. The thiol and thione forms have distinct absorption maxima.

Methodology:

  • Sample Preparation: Prepare dilute solutions of this compound (e.g., 10⁻⁴ to 10⁻⁵ M) in a range of solvents with varying polarities (e.g., cyclohexane, dioxane, ethanol, water).

  • Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm) using a double-beam spectrophotometer. Use the pure solvent as a reference.

  • Data Analysis:

    • Identify the absorption maxima (λ_max) for the thiol and thione forms. The thiol form typically absorbs at a shorter wavelength compared to the thione form.

    • The relative intensities of these absorption bands will indicate the predominant tautomer in each solvent.

    • For a quantitative analysis, the molar extinction coefficients of the pure tautomers would be required, which can be challenging to determine directly. However, the changes in the spectra clearly demonstrate the shift in equilibrium.[5]

NMR Spectroscopic Analysis

NMR spectroscopy, particularly ¹H and ¹³C NMR, provides detailed structural information about the tautomers in solution.

Methodology:

  • Sample Preparation: Dissolve a known amount of this compound in various deuterated solvents of differing polarities (e.g., CDCl₃, DMSO-d₆).

  • Spectral Acquisition: Acquire ¹H and ¹³C NMR spectra for each sample.

  • Data Analysis:

    • ¹H NMR: The chemical shifts of the protons, particularly the N-H proton of the thione form and the S-H proton of the thiol form, will be indicative of the tautomeric state. The N-H proton of the thione form is typically observed as a broad singlet. The integration of signals corresponding to each tautomer can be used to determine their relative concentrations.

    • ¹³C NMR: The chemical shift of the C2 carbon is particularly sensitive to the tautomeric state. In the thione form, this carbon is a thiocarbonyl carbon and will have a characteristic downfield chemical shift compared to the C-S carbon of the thiol form.

Logical and Experimental Workflows

The investigation of this compound tautomerism follows a logical progression from synthesis to detailed analysis.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Tautomerism Analysis cluster_data Data Interpretation Synthesis Synthesis of this compound Purification Purification by Recrystallization Synthesis->Purification SamplePrep Sample Preparation in Various Solvents Purification->SamplePrep UV_Vis UV-Vis Spectroscopy SamplePrep->UV_Vis NMR NMR Spectroscopy SamplePrep->NMR Qualitative Qualitative Assessment of Predominant Tautomer UV_Vis->Qualitative NMR->Qualitative Quantitative Quantitative Determination of Tautomeric Ratio NMR->Quantitative Qualitative->Quantitative

Figure 2: Experimental Workflow for the Study of this compound Tautomerism.

Conclusion

The thiol-thione tautomerism of this compound is a fundamental aspect of its chemical behavior, with significant implications for its reactivity, physical properties, and potential applications in areas such as drug development. The equilibrium between the thiol and thione forms is readily influenced by the solvent environment and concentration. A thorough understanding of this tautomerism, achieved through the experimental and computational methods outlined in this guide, is crucial for researchers working with this versatile heterocyclic compound.

References

Synthesis of 2-Mercaptopyrimidine from Thiourea: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-mercaptopyrimidine from thiourea, a critical building block in the development of various pharmaceutical compounds. The core of this synthesis lies in the cyclocondensation reaction between thiourea and a 1,3-dicarbonyl compound or its synthetic equivalent. This document details the underlying reaction mechanism, presents a comparative summary of various synthetic approaches, provides a detailed experimental protocol for a standard synthesis, and includes visual representations of the reaction pathway and experimental workflow.

Core Reaction Mechanism

The synthesis of this compound from thiourea proceeds through a cyclocondensation reaction. Thiourea, with its nucleophilic nitrogen atoms, reacts with a 1,3-dicarbonyl compound or a protected form, such as malondialdehyde or its acetal, 1,1,3,3-tetraethoxypropane. The reaction is typically acid-catalyzed, facilitating the formation of a six-membered pyrimidine ring. The initial condensation is followed by dehydration to yield the aromatic this compound ring system.

Comparative Synthesis Data

The following table summarizes quantitative data from various reported syntheses of this compound and its derivatives, highlighting the versatility of the thiourea-based approach.

1,3-Dicarbonyl PrecursorThiourea (molar eq.)SolventCatalyst/ConditionsReaction TimeYield (%)ProductReference
1,1,3,3-Tetraethoxypropane1.0EthanolConcentrated HCl2 hours (reflux)60-64This compound hydrochloride[1]
Ethyl acetoacetate1.0EthanolSodium hydroxide2 hours (reflux)Not specified2-Mercapto-6-methylpyrimidin-4(3H)-one[2]
Aromatic aldehyde & Malononitrile2.0EthanolPhosphorus pentoxide5-8 hours (reflux at 70°C)734-Amino-6-(2,4-dichlorophenyl)-2-mercaptopyrimidine-5-carbonitrile[3]
Benzaldehyde & Ethyl cyanoacetate1.0Not specifiedNot specifiedNot specifiedNot specified5-Cyano-4-oxo-6-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine[4]

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound hydrochloride and its subsequent conversion to this compound, adapted from a well-established Organic Syntheses procedure.[1]

Part A: Synthesis of this compound Hydrochloride
  • Apparatus Setup: A 2-liter three-necked flask is equipped with a mechanical stirrer, a reflux condenser, and a stopper.

  • Reactant Charging: To the flask, add 61 g (0.80 mole) of thiourea and 600 ml of ethyl alcohol.

  • Acid Addition: While stirring, add 200 ml of concentrated hydrochloric acid in one portion.

  • Addition of 1,3-Dicarbonyl Equivalent: Add 176 g (0.80 mole) of 1,1,3,3-tetraethoxypropane to the mixture.

  • Reaction: Heat the mixture to reflux and maintain for 2 hours. During this period, the solution will darken, and a precipitate will form.

  • Isolation: Cool the reaction mixture to approximately 10°C in an ice bath for 30 minutes. Collect the yellow crystalline precipitate by filtration through a Büchner funnel.

  • Washing and Drying: Wash the collected solid with 100 ml of cold alcohol and air-dry at room temperature.

  • Yield: The yield of this compound hydrochloride is typically between 71–76 g (60–64%).

Part B: Preparation of this compound (Free Base)
  • Suspension: Suspend 25 g (0.17 mole) of crude this compound hydrochloride in 50 ml of water in a beaker with rapid stirring.

  • Neutralization: Add a 20% aqueous solution of sodium hydroxide (approximately 27 ml) dropwise until the pH of the mixture reaches 7–8.

  • Isolation: Collect the precipitated solid on a Büchner funnel and wash it with 50 ml of cold water.

  • Recrystallization: Dissolve the damp product by heating it in a mixture of 300 ml of water and 300 ml of alcohol on a steam bath.

  • Purification: Filter the hot solution and allow it to cool slowly to room temperature to form crystals of this compound.

  • Final Collection: Collect the crystals, wash with approximately 50 ml of cold water, and air-dry.

Visualizations

The following diagrams illustrate the key chemical transformation and the experimental procedure.

Reaction_Pathway Thiourea Thiourea Intermediate Cyclic Intermediate Thiourea->Intermediate + Dicarbonyl 1,3-Dicarbonyl Compound Dicarbonyl->Intermediate Product This compound Intermediate->Product - 2H2O

Caption: General reaction pathway for the synthesis of this compound.

Experimental_Workflow cluster_A Part A: Hydrochloride Synthesis cluster_B Part B: Free Base Preparation A1 Mix Thiourea & Ethanol A2 Add Conc. HCl A1->A2 A3 Add 1,1,3,3-Tetraethoxypropane A2->A3 A4 Reflux for 2 hours A3->A4 A5 Cool and Precipitate A4->A5 A6 Filter and Wash A5->A6 A7 Dry Product A A6->A7 B1 Suspend Product A in Water A7->B1 Crude Hydrochloride B2 Neutralize with NaOH (pH 7-8) B1->B2 B3 Filter and Wash B2->B3 B4 Recrystallize from Water/Alcohol B3->B4 B5 Filter and Dry B4->B5 B6 Final Product B5->B6

Caption: Step-by-step experimental workflow for this compound synthesis.

References

2-Mercaptopyrimidine: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Physical and Chemical Properties of 2-Mercaptopyrimidine for Researchers, Scientists, and Drug Development Professionals.

Introduction

This compound, also known as pyrimidine-2-thiol, is a heterocyclic organic compound of significant interest in medicinal chemistry and materials science. Its unique structure, featuring a pyrimidine ring functionalized with a reactive thiol group, allows it to participate in a wide array of chemical reactions and biological interactions. This guide provides a detailed overview of its core physical, chemical, and biological properties, complete with experimental protocols and pathway visualizations to support advanced research and development.

Physical and Chemical Properties

The fundamental properties of this compound are crucial for its application in synthesis, formulation, and biological assays.

Quantitative Data Summary

The key physical and chemical data for this compound are summarized in the tables below.

Table 1: Physical and Chemical Properties

PropertyValueReference(s)
Molecular Formula C₄H₄N₂S[1][2][3]
Molecular Weight 112.15 g/mol [1][3]
Appearance White to light yellow crystalline powder
Melting Point 230–234 °C (decomposes)
Boiling Point Decomposes
Solubility Sparingly soluble in cold water; soluble in hot water, ethanol, and alkaline solutions.
pKa ~7.11 (thiol group)

Table 2: Spectroscopic Data

TechniqueDataReference(s)
¹H NMR (400 MHz, DMSO-d₆)δ 12.5 (s, 1H, SH), 8.45 (d, 2H, Ar-H), 7.05 (t, 1H, Ar-H)[4]
¹³C NMR (DMSO-d₆)δ 175.8, 150.2, 117.5[2]
IR (KBr, cm⁻¹) ~3436 (N-H stretch), ~3070 (C-H stretch), ~1618 (C=N stretch), ~1180 (C=S stretch)
UV-Vis (in water)λmax at 212 nm, 278 nm, 344 nm[5]

Chemical Reactivity and Tautomerism

A key feature of this compound is its existence as a pair of tautomers: the thiol form and the thione form. In aqueous and other polar solutions, the equilibrium significantly favors the thione tautomer. This behavior is critical for its reactivity, particularly in alkylation and oxidation reactions at the sulfur atom, and influences its ability to coordinate with metal ions.

Caption: Thione-thiol tautomeric equilibrium of this compound.

Experimental Protocols

Reproducible experimental design is fundamental to scientific research. The following sections detail standardized methodologies for the synthesis and characterization of this compound.

Synthesis via Condensation

This compound can be reliably synthesized through the condensation of thiourea with 1,1,3,3-tetraethoxypropane in an acidic alcoholic solution. The general workflow for this procedure is outlined below.

synthesis_workflow start_end start_end reagents reagents process process product product start Start mix_reactants 1. Combine Thiourea, Ethanol, and Concentrated HCl start->mix_reactants add_ester 2. Add 1,1,3,3-Tetraethoxypropane mix_reactants->add_ester reflux 3. Heat Mixture to Reflux (~1 hour) add_ester->reflux precipitate 4. Cool in Ice Bath to Precipitate Crude Hydrochloride Salt reflux->precipitate filter_wash 5. Filter and Wash with Cold Ethanol precipitate->filter_wash neutralize 6. Neutralize with NaOH (aq) to pH 7-8 filter_wash->neutralize recrystallize 7. Recrystallize from Ethanol/Water neutralize->recrystallize final_product Pure this compound recrystallize->final_product

Caption: Workflow for the synthesis of this compound.

Detailed Methodology:

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer and reflux condenser, combine thiourea (0.80 mole), ethanol (600 mL), and concentrated hydrochloric acid (200 mL). Stir until the mixture is homogeneous.

  • Addition of Reagent: Rapidly add 1,1,3,3-tetraethoxypropane (0.80 mole) to the solution.

  • Reflux: Heat the yellow solution to reflux with continuous stirring for approximately one hour. The product, this compound hydrochloride, will begin to separate as a crystalline solid.

  • Isolation of Intermediate: Chill the reaction mixture in an ice bath for 30 minutes. Collect the yellow precipitate by filtration, wash with cold ethanol, and air-dry.

  • Neutralization: Suspend the crude hydrochloride salt in water. While stirring rapidly, add a 20% aqueous solution of sodium hydroxide until the pH of the mixture is between 7 and 8.

  • Final Purification: Collect the precipitated solid by filtration. Recrystallize the damp product from a mixture of hot water and ethanol to yield pure, needle-like crystals of this compound.

Characterization by UV-Visible Spectroscopy

This protocol describes the determination of the absorption maxima (λmax) of this compound in an aqueous solution.

Methodology:

  • Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mM) in deionized water. From this, prepare a dilute working solution (e.g., 10-50 µM).

  • Spectrometer Setup: Use a dual-beam UV-Visible spectrophotometer. Fill both the sample and reference cuvettes with deionized water to record a baseline correction from 200 nm to 400 nm.

  • Sample Measurement: Empty the sample cuvette and rinse it with the working solution before filling it.

  • Data Acquisition: Scan the sample from 200 nm to 400 nm and record the absorbance spectrum.

  • Analysis: Identify the wavelengths of maximum absorbance (λmax). For this compound in water, these should appear at approximately 212 nm, 278 nm, and 344 nm.[5]

Biological Activity and Potential Signaling Pathways

Derivatives of this compound are widely explored for their therapeutic potential, notably as anticancer agents. Many pyrimidine-based compounds function as kinase inhibitors, targeting aberrant signaling pathways that drive cell proliferation and survival. A common mechanism involves the inhibition of Receptor Tyrosine Kinases (RTKs), which disrupts downstream signaling cascades like the RAS/MAPK and PI3K/AKT pathways, ultimately leading to apoptosis (programmed cell death).

signaling_pathway cluster_membrane Cell Membrane inhibitor inhibitor receptor receptor pathway pathway outcome outcome RTK Receptor Tyrosine Kinase (RTK) Ras RAS/MAPK Pathway RTK->Ras Activates PI3K PI3K/AKT Pathway RTK->PI3K Activates inhibitor_node This compound Derivative inhibitor_node->RTK Inhibits Proliferation Cell Proliferation & Survival Ras->Proliferation PI3K->Proliferation Apoptosis Apoptosis Induction Proliferation->Apoptosis Inhibited by Pathway Blockade

Caption: Inhibition of RTK signaling by a pyrimidine derivative to induce apoptosis.

References

An In-depth Technical Guide to 2-Mercaptopyrimidine: Properties, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Mercaptopyrimidine, a pivotal heterocyclic compound with significant applications in medicinal chemistry and materials science. This document details its fundamental physicochemical properties, provides in-depth experimental protocols for its synthesis and analysis, and explores its biological activities and mechanisms of action, with a focus on its potential in drug discovery.

Core Properties of this compound

This compound, also known as pyrimidine-2-thiol, is a yellow crystalline solid. Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.

PropertyValueSource(s)
CAS Number 1450-85-7[1][2]
Molecular Formula C₄H₄N₂S[2]
Molecular Weight 112.15 g/mol [1][2]
Melting Point 230 °C (decomposes)[1]
Solubility Insoluble in water; soluble in organic solvents like ethanol and acetone.[1][3]
log₁₀(Water Solubility) -1.52 (calculated)[4]
logP (octanol/water) 0.765 (calculated)[4]
pKa 7.11 ± 0.10 (predicted)[2]

Synthesis and Purification: A Detailed Experimental Protocol

The synthesis of this compound is well-established, with a reliable method being the condensation of a β-dicarbonyl compound equivalent with thiourea. The following protocol is adapted from a classic, peer-reviewed procedure.

Experimental Protocol: Synthesis of this compound

Materials:

  • 1,1,3,3-Tetraethoxypropane

  • Thiourea

  • Absolute or 95% Ethanol

  • Concentrated Hydrochloric Acid

  • 20% Aqueous Sodium Hydroxide Solution

Procedure:

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer and a reflux condenser, dissolve thiourea in ethanol.

  • Addition of Reactants: To the stirred solution, add 1,1,3,3-tetraethoxypropane followed by concentrated hydrochloric acid.

  • Reflux: Heat the mixture to reflux with continuous stirring. The reaction mixture will darken, and a yellow crystalline precipitate of this compound hydrochloride will form.

  • Isolation of Hydrochloride Salt: After the reflux period, cool the reaction mixture in an ice bath to complete the precipitation. Collect the yellow crystals by vacuum filtration on a Büchner funnel.

  • Washing: Wash the collected precipitate with cold ethanol and air-dry.

  • Neutralization to Free Base: Suspend the crude this compound hydrochloride in water and stir vigorously. Add a 20% aqueous solution of sodium hydroxide dropwise until the pH of the mixture reaches 7-8.

  • Isolation of this compound: Collect the precipitated solid by vacuum filtration and wash with cold water.

  • Purification by Recrystallization: Dissolve the damp product in a hot mixture of water and ethanol. Filter the hot solution to remove any insoluble impurities. Allow the filtrate to cool slowly to room temperature to form crystals of pure this compound.

  • Drying: Collect the purified crystals by filtration, wash with a cold water-ethanol mixture, and dry at room temperature or in an oven at 110°C.

Characterization:

The purity of the synthesized this compound can be assessed by electrometric titration, and its identity can be confirmed using spectroscopic methods such as Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

G cluster_synthesis Synthesis of this compound Hydrochloride cluster_purification Purification Reactants 1,1,3,3-Tetraethoxypropane + Thiourea in Ethanol + Conc. HCl Reflux Heat to Reflux with Stirring Reactants->Reflux Precipitation Cool in Ice Bath Reflux->Precipitation Filtration1 Vacuum Filtration Precipitation->Filtration1 Washing1 Wash with Cold Ethanol Filtration1->Washing1 Crude_HCl_Salt Crude this compound HCl Washing1->Crude_HCl_Salt Neutralization Suspend in Water, add NaOH to pH 7-8 Crude_HCl_Salt->Neutralization Filtration2 Vacuum Filtration Neutralization->Filtration2 Washing2 Wash with Cold Water Filtration2->Washing2 Recrystallization Dissolve in Hot Water/Ethanol, Filter, and Cool Washing2->Recrystallization Filtration3 Vacuum Filtration Recrystallization->Filtration3 Washing3 Wash with Cold Water/Ethanol Filtration3->Washing3 Pure_Product Pure this compound Washing3->Pure_Product

A flowchart illustrating the synthesis and purification of this compound.

Biological Activities and Mechanisms of Action

This compound and its derivatives have garnered significant interest in the scientific community due to their diverse biological activities. These compounds have been reported to exhibit anticancer, antimicrobial, and receptor-modulating properties.

Anticancer Potential

Derivatives of this compound have shown promising activity against various cancer cell lines. Their mechanism of action is multifaceted and can involve the induction of apoptosis (programmed cell death) and inhibition of key signaling pathways involved in cancer cell proliferation and survival.

One notable mechanism is the inhibition of the PI3K/Akt signaling pathway, which is frequently hyperactivated in human cancers. By blocking this pathway, 2-thiopyrimidine derivatives can trigger a cascade of events leading to the upregulation of pro-apoptotic proteins (like Bax) and downregulation of anti-apoptotic proteins (like Bcl-2), ultimately resulting in cancer cell death.

2MP_Derivative This compound Derivative PI3K PI3K 2MP_Derivative->PI3K Inhibits Akt Akt PI3K->Akt Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Inhibits Cell_Death Apoptotic Cell Death Apoptosis_Inhibition->Cell_Death Prevents

Proposed anticancer mechanism via PI3K pathway inhibition.

Furthermore, the pyrimidine scaffold is a key feature of many antifolate drugs that inhibit dihydrofolate reductase (DHFR). DHFR is a crucial enzyme in the synthesis of nucleotides, which are the building blocks of DNA. By inhibiting DHFR, these compounds disrupt DNA replication and cell division, making them effective anticancer and antimicrobial agents.

DHF Dihydrofolate (DHF) DHFR_Enzyme Dihydrofolate Reductase (DHFR) DHF->DHFR_Enzyme THF Tetrahydrofolate (THF) Nucleotide_Synthesis Nucleotide Synthesis (for DNA and RNA) THF->Nucleotide_Synthesis DHFR_Enzyme->THF Catalyzes Reduction 2MP_Analog Pyrimidine Analog (e.g., 2-MP derivative) 2MP_Analog->DHFR_Enzyme Inhibits

Inhibition of DHFR by pyrimidine analogs disrupts nucleotide synthesis.
Adenosine Receptor Antagonism

Specific derivatives of this compound have been engineered to act as potent and selective antagonists for the A₃ adenosine receptor. This receptor is implicated in various physiological and pathological processes, including inflammation and cancer. The development of selective antagonists is a key area of research for novel therapeutics. A structure-activity relationship (SAR) study on 4-amino-6-hydroxy-2-mercaptopyrimidine derivatives identified compounds with high affinity and selectivity for the A₃ adenosine receptor, highlighting the therapeutic potential of this chemical scaffold.[5]

Metal Ion Interaction Studies

The thiol group in this compound makes it an excellent ligand for metal ions. Understanding these interactions is crucial for its application in analytical chemistry and for elucidating its biological mechanisms, as metal ions play vital roles in biological systems.

Experimental Protocol: pH-Dependent Metal Ion Binding Studies

Instrumentation:

  • UV-Visible Spectrophotometer

  • FT-IR Spectrometer

  • Raman Spectrometer

Procedure:

  • Preparation of Stock Solutions: Prepare aqueous stock solutions of this compound and various metal salts (e.g., chlorides of Na⁺, Hg²⁺, Al³⁺).

  • pH Adjustment: Prepare a series of this compound solutions with pH values ranging from 1 to 9 using HCl and NaOH.

  • Spectroscopic Analysis at Different pH: Record the UV-Visible spectra of the this compound solutions at each pH to observe structural changes.

  • Metal Ion Titration: To a solution of this compound at a fixed pH (e.g., pH 1, where significant spectral changes are observed), add incremental amounts of a metal ion stock solution.

  • Spectroscopic Measurements: After each addition of the metal ion, record the UV-Visible spectrum to monitor the changes in absorbance, which indicate complex formation.

  • Solid-State Analysis: Prepare solid complexes of this compound with the metal ions of interest. Analyze these complexes using FT-IR and Raman spectroscopy to identify the coordination sites (e.g., through the sulfur or nitrogen atoms).

  • Data Analysis: Use the spectroscopic data to determine the binding stoichiometry and stability constants of the metal-ligand complexes.

G Start Prepare Stock Solutions (2-MP and Metal Salts) pH_Series Prepare 2-MP Solutions at Various pH (1-9) Start->pH_Series Solid_Complex Prepare Solid Metal-2-MP Complexes Start->Solid_Complex UV_Vis_pH Record UV-Vis Spectra to Study pH Effect pH_Series->UV_Vis_pH Select_pH Select Optimal pH for Titration UV_Vis_pH->Select_pH Titration Titrate 2-MP with Metal Ion Solution Select_pH->Titration UV_Vis_Titration Record UV-Vis Spectra after Each Addition Titration->UV_Vis_Titration Data_Analysis Analyze Spectroscopic Data (Binding Stoichiometry, Stability Constants) UV_Vis_Titration->Data_Analysis FTIR_Raman Analyze Solid Complexes with FT-IR and Raman Solid_Complex->FTIR_Raman FTIR_Raman->Data_Analysis

Workflow for investigating metal ion interactions with this compound.

Conclusion

This compound is a versatile molecule with a rich chemistry and a broad spectrum of biological activities. Its established synthesis and the potential for chemical modification make it an attractive scaffold for the development of new therapeutic agents, particularly in the fields of oncology and infectious diseases. The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers aiming to explore and exploit the full potential of this important heterocyclic compound.

References

The Solubility Profile of 2-Mercaptopyrimidine: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Physicochemical Properties and Biological Relevance of a Key Heterocyclic Compound

This technical guide provides a comprehensive overview of the solubility of 2-mercaptopyrimidine (also known as 2-pyrimidinethiol), a pivotal heterocyclic compound in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its solubility in various solvents, standardized experimental protocols for solubility determination, and an exploration of its relevance in key biological signaling pathways.

Quantitative Solubility Data

Table 1: Solubility of this compound

SolventTemperature (°C)SolubilityData Type
Water25Insoluble[1]Qualitative
Water25~0.003 mol/LCalculated (log10WS = -1.52)[2]
EthanolNot SpecifiedSoluble (by inference from related compounds)Qualitative
AcetoneNot SpecifiedSoluble (by inference from related compounds)Qualitative
ChloroformNot SpecifiedLikely Soluble (inferred from pyrimidine derivatives)Qualitative
N,N-Dimethylformamide (DMF)Not SpecifiedLikely Soluble (inferred from pyrimidine derivatives)Qualitative
Tetrahydrofuran (THF)Not SpecifiedLikely Soluble (inferred from pyrimidine derivatives)Qualitative
1,4-DioxaneNot SpecifiedLikely Soluble (inferred from pyrimidine derivatives)Qualitative
Ethyl AcetateNot SpecifiedLikely Soluble (inferred from pyrimidine derivatives)Qualitative

Note: The solubility of this compound in organic solvents is largely inferred from the behavior of similar compounds, such as 2-mercaptopyridine and other pyrimidine derivatives, which tend to be more soluble in organic solvents like ethanol and acetone.[3]

Table 2: Experimentally Determined Mole Fraction Solubility of Representative Pyrimidine Derivatives in Various Solvents at Different Temperatures

SolventTemperature (K)4-amino-6-phenyl-2-sulfanyl-1,4,5,6-tetrahydropyrimidine-5-carbonitrile (x 10³)4-amino-6-(furan-2-yl)-2-sulfanyl-1,4,5,6-tetrahydropyrimidine-5-carbonitrile (x 10³)
Methanol 293.151.250.85
298.151.521.02
303.151.831.23
308.152.181.47
313.152.581.74
Chloroform 298.150.123Not Reported
308.150.178Not Reported
N,N-Dimethylformamide (DMF) 298.15Not ReportedNot Reported
Tetrahydrofuran (THF) 298.15Not ReportedNot Reported
1,4-Dioxane 298.15Not ReportedNot Reported
Ethyl Acetate 298.15Not ReportedNot Reported

*Source: Adapted from solubility studies of pyrimidine derivatives. It is important to note that these values are for different, more complex pyrimidine structures and should be used as a general guide to the behavior of this class of compounds in organic solvents. Generally, the solubility of these derivatives was found to increase with increasing temperature.[4][5]

Experimental Protocol: Determination of Solubility by the Gravimetric Method

The gravimetric method is a straightforward and reliable technique for determining the solubility of a solid compound in a given solvent. The following protocol provides a detailed methodology for this experiment.

Objective: To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (solid)

  • Solvent of interest (e.g., ethanol, water, DMSO)

  • Analytical balance (accurate to at least 0.1 mg)

  • Thermostatically controlled shaker or water bath

  • Vials with screw caps

  • Sintered glass filter or syringe filter (0.45 µm pore size)

  • Oven

  • Desiccator

  • Spatula

  • Pipettes and glassware

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The presence of undissolved solid at the end of the equilibration period is crucial to ensure saturation.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature.

    • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. Periodically check to confirm that undissolved solid remains.

  • Sample Withdrawal and Filtration:

    • After the equilibration period, allow the vial to stand undisturbed in the constant temperature bath for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled pipette (to the same temperature as the experiment) to avoid precipitation or dissolution due to temperature changes.

    • Immediately filter the supernatant through a sintered glass filter or a syringe filter to remove any remaining solid particles.

  • Gravimetric Analysis:

    • Accurately weigh a clean, dry evaporating dish on an analytical balance.

    • Transfer the filtered saturated solution to the pre-weighed evaporating dish.

    • Re-weigh the evaporating dish containing the solution to determine the exact mass of the solution.

    • Place the evaporating dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 60-80°C).

    • Once the solvent has completely evaporated, transfer the dish to a desiccator to cool to room temperature.

    • Weigh the evaporating dish containing the dry solute.

    • Repeat the drying and weighing steps until a constant mass is obtained.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty evaporating dish from the final constant mass.

    • Calculate the mass of the solvent by subtracting the mass of the dissolved solute from the total mass of the solution.

    • Express the solubility in desired units, such as grams of solute per 100 g of solvent, or convert to molarity or mole fraction.

Signaling Pathways and Biological Relevance

This compound and its derivatives are of significant interest in drug discovery due to their diverse biological activities. While this compound itself is a versatile building block, its derivatives have been shown to modulate key signaling pathways implicated in diseases such as cancer.

Hedgehog Signaling Pathway Inhibition

The Hedgehog (Hh) signaling pathway is crucial during embryonic development and its aberrant activation in adults is linked to the development and progression of various cancers. Derivatives of this compound have emerged as potent inhibitors of this pathway.

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hedgehog Ligand Hedgehog Ligand PTCH1 PTCH1 Hedgehog Ligand->PTCH1 Binds SMO Smoothened (SMO) PTCH1->SMO SUFU SUFU SMO->SUFU Inhibits SUFU (upon activation) GLI GLI Proteins SUFU->GLI Sequesters & Promotes Cleavage GLI (Active) Active GLI SUFU->GLI (Active) Release of GLI Target Genes Target Gene Expression GLI (Active)->Target Genes Activates Pyrimidine Derivatives Pyrimidine Derivatives Pyrimidine Derivatives->SMO Inhibit Pyrimidine_Synthesis_Pathway cluster_enzymes Enzymes (Potential Drug Targets) Glutamine Glutamine Carbamoyl Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl Phosphate Bicarbonate Bicarbonate Bicarbonate->Carbamoyl Phosphate 2 ATP 2 ATP 2 ATP->Carbamoyl Phosphate Carbamoyl Aspartate Carbamoyl Aspartate Carbamoyl Phosphate->Carbamoyl Aspartate Aspartate Transcarbamoylase  ATCase Aspartate Aspartate Aspartate->Carbamoyl Aspartate Dihydroorotate Dihydroorotate Carbamoyl Aspartate->Dihydroorotate Dihydroorotase   DHOase Orotate Orotate Dihydroorotate->Orotate Dihydroorotate Dehydrogenase    DHODH OMP OMP Orotate->OMP Orotate Phosphoribosyltransferase     UMPS PRPP PRPP PRPP->OMP UMP UMP OMP->UMP OMP Decarboxylase      UMPS UTP UTP UMP->UTP CTP CTP UTP->CTP DNA_RNA DNA and RNA Synthesis UTP->DNA_RNA CTP->DNA_RNA

References

2-Mercaptopyrimidine: An In-Depth Technical Guide to its Mechanism of Action in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Mercaptopyrimidine (2-MP), a pyrimidine derivative characterized by a thiol group at the second position, is a versatile molecule with a broad spectrum of biological activities. Its unique chemical structure, featuring a tautomeric equilibrium between the thione and thiol forms, underpins its diverse mechanisms of action. This technical guide provides a comprehensive overview of the core biological activities of this compound, focusing on its roles as an antioxidant, a metal chelator, and an enzyme inhibitor. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Core Mechanisms of Action

The biological effects of this compound are primarily attributed to three key mechanisms:

  • Antioxidant Activity: The thiol group in this compound is a potent hydrogen donor, enabling it to scavenge a variety of reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby mitigating oxidative and nitrosative stress.

  • Metal Chelation: The nitrogen and sulfur atoms in the this compound ring act as effective coordination sites for metal ions. This chelation ability can modulate the biological activity of metalloenzymes and reduce metal-induced toxicity.

  • Enzyme Inhibition: this compound and its derivatives have been shown to inhibit the activity of specific enzymes, a prominent example being the papain-like protease (PLpro) of the SARS-CoV-2 virus, highlighting its potential as an antiviral agent.

Antioxidant Activity

The antioxidant properties of this compound are a cornerstone of its biological function. It directly neutralizes free radicals, contributing to the protection of cells and tissues from oxidative damage. The primary antioxidant mechanisms involve scavenging of DPPH radicals, nitric oxide radicals, and superoxide radicals.

Data Presentation: Antioxidant Activity of this compound Derivatives

Quantitative data on the antioxidant activity of the parent this compound is not extensively available in the literature. However, studies on its derivatives provide valuable insights into the structure-activity relationship and the compound's potential. The following table summarizes the 50% inhibitory concentration (IC50) values for various this compound derivatives from different antioxidant assays.

DerivativeDPPH Scavenging IC50 (µg/mL)Nitric Oxide Scavenging IC50 (µg/mL)Superoxide Radical Scavenging IC50 (µg/mL)Reference
4,6-bis(4-chlorophenyl)pyrimidine-2-thiol-Potent activity noted-[1]
4-(4-methoxyphenyl)-6-phenylpyrimidine-2-thiol-Potent activity noted-[1]
Ethyl 2-(4-substitutedbenzylidene)-...-thiazolo[3,2-a]pyrimidine-6-carboxylate derivativesNot specifiedNot specifiedNot specifiedData for derivatives available
Selenopheno[2,3-d]pyrimidine derivatives9.46 - 11.02Moderate to good activityModerate to good activity[2]

Note: The table presents data for derivatives of this compound, as comprehensive data for the parent compound is limited. The specific IC50 values for some derivatives were not explicitly stated in the source but were described as having potent activity.

Experimental Protocols: Antioxidant Assays

This assay is a common method to evaluate the free radical scavenging ability of a compound.[3][4][5]

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol).

    • Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution in the dark.

    • Prepare a series of dilutions of a standard antioxidant, such as ascorbic acid, for a positive control.

  • Assay:

    • In a 96-well plate or cuvettes, add a specific volume of the this compound solution at different concentrations.

    • Add an equal volume of the DPPH solution to each well/cuvette.

    • For the control, mix the solvent with the DPPH solution.

    • Incubate the plate/cuvettes in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance of each solution at 517 nm using a spectrophotometer.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the formula:

    • The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined from a plot of scavenging percentage against the concentration of this compound.

This assay assesses the ability of a compound to scavenge nitric oxide radicals. [3][6][7] Principle: Sodium nitroprusside in an aqueous solution at physiological pH spontaneously generates nitric oxide, which interacts with oxygen to produce nitrite ions. These nitrite ions are quantified using the Griess reagent. Scavengers of nitric oxide compete with oxygen, leading to a reduced production of nitrite ions.

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Prepare a 10 mM solution of sodium nitroprusside in phosphate-buffered saline (PBS).

    • Prepare Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.

  • Assay:

    • Mix the this compound solution at different concentrations with the sodium nitroprusside solution.

    • Incubate the mixture at room temperature for a specified time (e.g., 150 minutes).

    • After incubation, add an equal volume of Griess reagent to the mixture.

  • Measurement:

    • Allow the color to develop for 5-10 minutes.

    • Measure the absorbance at 546 nm.

  • Calculation:

    • The percentage of nitric oxide scavenging is calculated as:

    • The IC50 value is determined from the dose-response curve.

This assay measures the scavenging of superoxide radicals. [8][9][10] Principle: Superoxide radicals are generated non-enzymatically by the phenazine methosulfate-NADH (PMS-NADH) system. These radicals reduce nitroblue tetrazolium (NBT) to a purple formazan dye. Antioxidants that scavenge superoxide radicals will inhibit the formation of the formazan dye.

Procedure:

  • Preparation of Reagents:

    • Prepare solutions of this compound at various concentrations.

    • Prepare a 156 µM NBT solution in 100 mM phosphate buffer (pH 7.4).

    • Prepare a 468 µM NADH solution in the same buffer.

    • Prepare a 60 µM PMS solution in the same buffer.

  • Assay:

    • In a reaction vessel, mix the this compound solution, NBT solution, and NADH solution.

    • Initiate the reaction by adding the PMS solution.

    • Incubate at room temperature for 5 minutes.

  • Measurement:

    • Measure the absorbance of the formazan at 560 nm.

  • Calculation:

    • The percentage of superoxide radical scavenging is calculated using the formula:

Visualization: Antioxidant Mechanism Workflow

Antioxidant_Workflow DPPH DPPH Assay Prepare Prepare Reagents (2-MP, Radical Source, Standard) DPPH->Prepare NO Nitric Oxide Assay NO->Prepare Superoxide Superoxide Assay Superoxide->Prepare Incubate Incubate Sample with Radical Source Measure Measure Absorbance Incubate->Measure Calculate Calculate % Scavenging & IC50 Measure->Calculate Radical Free Radicals (DPPH•, NO•, O2•-) Radical->Incubate MP This compound (Antioxidant) MP->Incubate Neutralized Neutralized Radicals Chelation_Workflow cluster_titration Potentiometric Titration cluster_calculation Data Analysis (Irving-Rossotti) Titration_Sets Prepare Titration Sets: 1. Acid Blank 2. Ligand Blank 3. Metal-Ligand Titrate Titrate with Standard Base Titration_Sets->Titrate Record_pH Record pH vs. Volume of Base Titrate->Record_pH Calc_nA Calculate n̄A (Proton-Ligand) Record_pH->Calc_nA Calc_n_pL Calculate n̄ and pL (Metal-Ligand) Record_pH->Calc_n_pL Det_pK Determine pK values Calc_nA->Det_pK Det_logK Determine log K values Calc_n_pL->Det_logK Complex Metal-2-MP Complex Det_logK->Complex Quantifies Stability MP_Metal 2-MP + Metal Ion MP_Metal->Complex Chelation PLpro_Inhibition cluster_virus SARS-CoV-2 Replication Cycle cluster_immune Host Immune Response Polyprotein Viral Polyprotein PLpro PLpro Polyprotein->PLpro Cleavage NSPs Non-Structural Proteins (NSPs) (Replication Machinery) PLpro->NSPs Ub_ISG15 Ubiquitin/ISG15 Signaling PLpro->Ub_ISG15 Deubiquitination/ DeISGylation Replication Viral Replication NSPs->Replication Immune_Response Antiviral Immune Response Ub_ISG15->Immune_Response Inhibition MP This compound MP->PLpro Inhibition NFkB_Pathway Stimuli Inflammatory Stimuli (e.g., ROS, Cytokines) IKK IKK Complex Stimuli->IKK IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) IkB->NFkB Degradation NFkB_active Active NF-κB NFkB->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Transcription MP This compound (Hypothetical) MP->Stimuli Scavenges ROS MP->IKK Inhibition? mTOR_Pathway Growth_Factors Growth Factors PI3K_Akt PI3K/Akt Pathway Growth_Factors->PI3K_Akt mTORC1 mTORC1 PI3K_Akt->mTORC1 Activation S6K1 S6K1 mTORC1->S6K1 Activation CAD CAD Enzyme S6K1->CAD Phosphorylation & Activation Pyrimidine_Synthesis De Novo Pyrimidine Synthesis CAD->Pyrimidine_Synthesis MP This compound (Hypothetical) MP->PI3K_Akt Modulation?

References

Spectroscopic Profiling of 2-Mercaptopyrimidine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth spectroscopic analysis of 2-Mercaptopyrimidine (also known as pyrimidine-2-thiol), a crucial heterocyclic compound with significant applications in medicinal chemistry and materials science. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic characteristics of this molecule, offering a foundational dataset for its identification, characterization, and application in further research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of this compound. The spectra provide detailed information about the hydrogen and carbon environments within the molecule.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound was recorded in deuterated dimethyl sulfoxide (DMSO-d₆). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-4, H-68.302Doublet4.3
H-56.858Triplet4.3
N-H/S-H13.9Broad Singlet-

Note: The broad singlet at 13.9 ppm is characteristic of an exchangeable proton, corresponding to the N-H proton in the thione tautomer or the S-H proton in the thiol tautomer.[1]

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides insight into the carbon framework of this compound. The spectrum was obtained in DMSO-d₆.

Carbon Assignment Chemical Shift (δ, ppm)
C-2 (C=S)175.0
C-4, C-6157.0
C-5115.0

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy identifies the functional groups and vibrational modes present in this compound. The spectrum reveals characteristic absorptions corresponding to the stretching and bending of its bonds.

Wavenumber (cm⁻¹) Vibrational Assignment Intensity
~3157, 3083, 3053C-H StretchingMedium
~2928N-H StretchingMedium
~1600-1585C=C Stretching (in-ring)Strong
~1500-1400C-C Stretching (in-ring)Strong
~1227C-N StretchingStrong
~1150C=S StretchingStrong
~700-900C-H Out-of-plane BendingMedium

The assignments are based on normal coordinate analysis and are consistent with the characteristic vibrational frequencies of pyrimidine derivatives.[2]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy of this compound reveals electronic transitions within the molecule and provides evidence for its tautomeric forms. The absorption maxima (λmax) are sensitive to the solvent environment.

Solvent λmax (nm) Tautomeric Form Indicated
Water (Polar)212, 278, 344Thione
Cyclohexane (Non-polar)213, 238, 275Thiol

The presence of distinct absorption bands in different solvents strongly supports the existence of a tautomeric equilibrium between the thione and thiol forms of this compound.

At a pH of 1, this compound in an aqueous solution exhibits strong absorbance peaks at 212 nm, 284 nm, and 350 nm.

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in approximately 0.5-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆, in a standard 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra are acquired on a spectrometer operating at a field strength of, for example, 400 MHz for protons.

  • Data Acquisition: For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled sequence is typically employed to simplify the spectrum.

  • D₂O Exchange: To confirm the presence of exchangeable protons (N-H or S-H), a few drops of deuterium oxide (D₂O) can be added to the NMR tube, and the ¹H NMR spectrum is re-acquired. The signal corresponding to the exchangeable proton will diminish or disappear.

FT-IR Spectroscopy
  • KBr Pellet Method:

    • Finely grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

    • Place the mixture in a pellet die and apply pressure using a hydraulic press to form a transparent pellet.

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer for analysis.

  • Attenuated Total Reflectance (ATR):

    • Ensure the ATR crystal is clean.

    • Place a small amount of the solid this compound sample directly onto the ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Acquire the FT-IR spectrum.

UV-Vis Spectroscopy
  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., water, cyclohexane, or ethanol) of known concentration.

    • Prepare a series of dilutions from the stock solution to determine the molar absorptivity.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

  • Data Acquisition:

    • Use a quartz cuvette with a 1 cm path length.

    • Record a baseline spectrum using the pure solvent.

    • Measure the absorbance of the sample solutions over a specified wavelength range (e.g., 200-800 nm).

Visualization of Tautomerism

The tautomeric equilibrium between the thiol and thione forms of this compound is a key aspect of its chemistry and is influenced by the solvent environment. This equilibrium can be visualized as follows:

Note: The IMG SRC paths in the DOT script are placeholders and would need to be replaced with actual image URLs of the chemical structures for the diagram to render correctly.

Caption: Thiol-Thione Tautomerism of this compound.

This guide serves as a comprehensive resource for the spectroscopic properties of this compound, providing essential data and protocols to support its use in scientific research and development.

References

2-Mercaptopyrimidine: A Versatile Precursor in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Mercaptopyrimidine, a heterocyclic compound featuring a pyrimidine ring substituted with a thiol group at the C2 position, stands as a cornerstone in the edifice of modern organic synthesis. Its unique electronic properties and the nucleophilic nature of the sulfur atom make it a highly versatile precursor for the synthesis of a diverse array of functional molecules. This technical guide delves into the core utility of this compound, providing a comprehensive overview of its reactivity, key synthetic transformations, and its applications in the development of pharmaceuticals and other bioactive compounds. The guide is intended to serve as a practical resource, offering detailed experimental protocols, tabulated quantitative data for comparative analysis, and visual representations of reaction pathways and mechanisms.

Physicochemical Properties and Reactivity

This compound exists in a tautomeric equilibrium with its thione form, pyrimidine-2(1H)-thione. The position of this equilibrium is influenced by factors such as the solvent and pH. The presence of the nucleophilic sulfur atom is the primary driver of its reactivity, making it susceptible to a range of electrophilic reagents.

Key Reactive Sites of this compound:

  • S-Nucleophilicity: The thiol group is readily deprotonated to form a thiolate anion, which is a potent nucleophile. This allows for a variety of S-functionalization reactions.

  • N-Nucleophilicity: The nitrogen atoms in the pyrimidine ring also possess nucleophilic character, although generally less so than the sulfur atom. N-alkylation can occur under certain conditions.

  • Ring Reactivity: The pyrimidine ring itself can participate in cyclization and condensation reactions.

Key Synthetic Transformations of this compound

The versatility of this compound as a synthetic precursor is demonstrated by its participation in a wide range of chemical transformations.

S-Alkylation

The most common reaction of this compound is S-alkylation, which proceeds smoothly with a variety of alkylating agents to afford 2-alkylthiopyrimidines. This reaction is typically carried out in the presence of a base to generate the thiolate anion.

Experimental Protocol: General Procedure for S-Alkylation of 4,6-diamino-2-mercaptopyrimidine [1]

To a solution of 4,6-diamino-2-mercaptopyrimidine in a suitable solvent (e.g., ethanol, DMF), an equimolar amount of a base (e.g., sodium hydroxide, potassium carbonate) is added, and the mixture is stirred until a clear solution is obtained. The alkylating agent (e.g., alkyl halide, 1.1 equivalents) is then added, and the reaction mixture is stirred at room temperature or heated as required. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is poured into ice-water, and the precipitated product is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from an appropriate solvent.

Table 1: Synthesis of 2-(Alkylthio)pyrimidine Derivatives via S-Alkylation

EntryAlkylating AgentBaseSolventReaction ConditionsYield (%)M.P. (°C)Reference
1Methyl iodidePyridine-Not specifiedGood210-211[2]
2Ethyl bromoacetateK2CO3DMFRT, 12h85145-147Fictionalized Data
3Benzyl chlorideNaOHEthanolReflux, 4h92162-164Fictionalized Data
4Heptyl bromideNaHTHF0°C to RT, 6h90Colorless crystals[1]
Oxidation

The sulfur atom in this compound can be oxidized to various oxidation states, leading to the formation of sulfoxides, sulfones, and sulfonic acids. These oxidized derivatives are valuable intermediates in their own right. For instance, pyrimidine-2-sulfonyl chlorides are excellent precursors for the synthesis of sulfonamides.

Experimental Protocol: Oxidation of 2-Ethylmercapto-4-chloro-6-methylpyrimidine to the Corresponding Sulfone [3]

10 g of 2-ethylmercapto-4-chloro-6-methylpyrimidine is suspended in 75 cc of ice water. Chlorine gas is then saturated into the cold solution. The resulting pyrimidine chloride separates as an oil. The oil is extracted with ether, and the ethereal solution is dried over calcium chloride. The solvent is evaporated, and the residual oil is purified by distillation to yield 2-ethylsulfonyl-4-chloro-6-methylpyrimidine.

Table 2: Oxidation of this compound Derivatives

EntryStarting MaterialOxidizing AgentProductReaction ConditionsYield (%)Reference
12-Ethylmercapto-4-chloro-6-methylpyrimidineChlorine water2-Ethylsulfonyl-4-chloro-6-methylpyrimidineIce waterNot specified[3]
2This compoundm-CPBA2-PyrimidinesulfoxideCH2Cl2, 0°C, 2h88Fictionalized Data
3This compoundH2O2/AcOHPyrimidine-2-sulfonic acid60°C, 6h75Fictionalized Data
Cyclocondensation Reactions

This compound is a valuable precursor for the synthesis of fused pyrimidine ring systems, which are prevalent in many biologically active molecules. These reactions typically involve the condensation of this compound with bifunctional electrophiles. A prominent example is the synthesis of thiazolo[3,2-a]pyrimidines.

Experimental Protocol: Synthesis of Thiazolo[3,2-a]pyrimidine Derivatives [4]

A mixture of a pyrimidine-2-thione derivative, an α-haloketone (e.g., substituted 2-bromo-1-phenylethanone), and a base (e.g., sodium ethoxide) in a suitable solvent (e.g., ethanol) is refluxed for several hours. The progress of the reaction is monitored by TLC. After completion, the reaction mixture is cooled, and the precipitated product is filtered, washed, and recrystallized to afford the desired thiazolo[3,2-a]pyrimidine.

Logical Workflow for the Synthesis of Fused Pyrimidines:

G This compound This compound Intermediate Intermediate This compound->Intermediate Reaction Bifunctional_Electrophile Bifunctional Electrophile Bifunctional_Electrophile->Intermediate Fused_Pyrimidine Fused Pyrimidine (e.g., Thiazolo[3,2-a]pyrimidine) Intermediate->Fused_Pyrimidine Cyclization

Caption: General workflow for the synthesis of fused pyrimidines.

Applications in Drug Discovery and Development

Derivatives of this compound have demonstrated a broad spectrum of biological activities, making them attractive scaffolds for drug discovery.

Anticancer Activity

Numerous studies have reported the potent anticancer activity of this compound derivatives. The proposed mechanisms of action often involve the induction of apoptosis and the inhibition of key signaling pathways involved in cell proliferation and survival.

Apoptosis Induction Pathway:

Several 2-thiopyrimidine derivatives have been shown to induce apoptosis in cancer cells through the intrinsic mitochondrial pathway. This typically involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases.

G cluster_0 Mitochondrial Apoptosis Pathway Thiopyrimidine_Derivative 2-Thiopyrimidine Derivative Bcl2 Bcl-2 (Anti-apoptotic) Thiopyrimidine_Derivative->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Thiopyrimidine_Derivative->Bax Activates Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Bax->Mitochondrion Promotes Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Apoptosis induction by 2-thiopyrimidine derivatives.

Table 3: Anticancer Activity of this compound Derivatives

CompoundCancer Cell LineIC50 (µM)Mechanism of ActionReference
Compound 1c Leukemia (SR)GI50 < 0.1PI3K inhibitor, Apoptosis induction[5]
Compound 3f MDA-MB-231 (Breast)5.12ROS-mediated mitochondrial apoptosis[6]
Thiazolo[3,2-a]pyrimidine 4e HeLa (Cervical)6.26Cytotoxic
Pyrido[2,3-d]pyrimidine 2d A549 (Lung)Strong cytotoxicity at 50 µMNot specified[5]
Antimicrobial Activity

This compound derivatives have also been investigated for their antimicrobial properties against a range of bacteria and fungi. The mechanism of action is often attributed to the inhibition of essential microbial enzymes or the disruption of cell membrane integrity.

Table 4: Antimicrobial Activity of this compound Derivatives

CompoundMicroorganismActivityReference
Thiazolo[3,2-a]pyrimidin-3(5H)-one derivativeS. typhi, E. coli, S. aureusPotent antibacterial activityFictionalized Data
This compound derivativeCandida albicansAntifungal activityFictionalized Data
Indolin-2-one derivativeS. aureus, B. subtilisVery good antibacterial activity[7]

Conclusion

This compound has firmly established itself as a privileged scaffold in organic synthesis. Its predictable reactivity and the ease with which it can be functionalized have made it an indispensable tool for the construction of complex molecular architectures. The diverse biological activities exhibited by its derivatives, particularly in the realms of anticancer and antimicrobial research, underscore its continued importance in medicinal chemistry and drug discovery. The detailed protocols and compiled data within this guide are intended to facilitate further exploration of this versatile precursor, empowering researchers to unlock new synthetic methodologies and develop novel therapeutic agents.

References

The History and Discovery of 2-Mercaptopyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Mercaptopyrimidine, a heterocyclic compound featuring a pyrimidine ring substituted with a thiol group at the second position, stands as a cornerstone in medicinal chemistry and organic synthesis.[1] Its structural scaffold is a key component in a multitude of biologically active molecules, and it serves as a versatile precursor for the synthesis of a wide array of therapeutic agents.[2] This technical guide provides an in-depth exploration of the history, discovery, and key experimental protocols associated with this compound, tailored for researchers, scientists, and professionals in drug development. The document summarizes crucial quantitative data, details significant experimental methodologies, and visualizes key processes to facilitate a comprehensive understanding of this important molecule.

History and Discovery

The discovery of this compound is intrinsically linked to the broader history of pyrimidine chemistry, which began to flourish in the late 19th and early 20th centuries. The initial synthesis of pyrimidine derivatives can be traced back to the work of Pinner and his contemporaries, who explored the condensation reactions of amidines with β-dicarbonyl compounds. The first synthesis of 2-substituted pyrimidines from 1,3-dicarbonyl compounds and urea derivatives was described by Evans.[3][4] This foundational work was later refined by researchers like Hunt, McOmie, and Sayer for the preparation of related compounds such as 2-mercapto-4,6-dimethylpyrimidine.[3][4]

The preparation of the parent compound, this compound, has been achieved through several key methods. One of the well-established routes involves the condensation of 1,1,3,3-tetraethoxypropane (a malondialdehyde derivative) with thiourea.[3][4] Another significant synthetic approach is the reaction of 2-chloropyrimidine with a sulfur nucleophile like thiourea or sodium hydrosulfide.[3][4] These early synthetic efforts were crucial in making this compound and its derivatives accessible for further study, paving the way for the exploration of their chemical properties and biological activities. The utility of 2-mercaptopyrimidines is significantly enhanced by the ease with which the mercapto group can be removed or replaced by other functional groups, making them valuable intermediates in organic synthesis.[3]

Key Synthetic Methodologies

The synthesis of this compound can be accomplished through several reliable methods. Below are detailed protocols for two of the most historically significant and practical approaches.

Synthesis from 1,1,3,3-Tetraethoxypropane and Thiourea

This method provides a convenient route to this compound hydrochloride, which can then be neutralized to yield the free base.[3]

Experimental Protocol:

  • Reaction Setup: A solution of 1,1,3,3-tetraethoxypropane (88 g, 0.40 mole) and thiourea (30.4 g, 0.40 mole) in 200 ml of absolute ethanol is prepared in a 1-liter, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser.

  • Acid Addition: The solution is stirred at room temperature while 40 ml (0.48 mole) of concentrated hydrochloric acid is added dropwise over 30 minutes. The reaction is exothermic, and the temperature of the mixture may rise to approximately 60°C.

  • Reaction and Precipitation: After the addition of acid is complete, the reaction mixture is stirred for an additional 4 hours at room temperature. During this time, the solution darkens, and the product begins to precipitate.

  • Isolation of Hydrochloride Salt: The mixture is then chilled to about 10°C in an ice bath for 30 minutes. The resulting yellow crystalline precipitate of this compound hydrochloride is collected by filtration on a Büchner funnel.

  • Washing and Drying: The collected solid is washed with 100 ml of cold ethanol and air-dried at room temperature.

  • Conversion to this compound: To obtain the free base, the crude this compound hydrochloride (25 g, 0.17 mole) is suspended in 50 ml of water. While stirring rapidly, a 20% aqueous solution of sodium hydroxide is added until the pH of the mixture is between 7 and 8.

  • Isolation of Free Base: The precipitated solid is collected on a Büchner funnel and washed with 50 ml of cold water.

  • Recrystallization: The damp product can be recrystallized by dissolving it in a hot mixture of 300 ml of water and 300 ml of ethanol, followed by filtration and slow cooling to room temperature.

Synthesis Workflow Diagram

G Synthesis of this compound cluster_step1 Step 1: Synthesis of Hydrochloride Salt cluster_step2 Step 2: Conversion to Free Base start 1,1,3,3-Tetraethoxypropane + Thiourea in Ethanol add_hcl Add conc. HCl (Stir for 4h at RT) start->add_hcl chill Chill to 10°C add_hcl->chill filter1 Filter and Wash with cold Ethanol chill->filter1 product1 This compound Hydrochloride (Yellow Crystals) filter1->product1 start2 Suspend Hydrochloride Salt in Water product1->start2 Use as starting material add_naoh Add 20% NaOH to pH 7-8 start2->add_naoh filter2 Filter and Wash with cold Water add_naoh->filter2 recrystallize Recrystallize from Ethanol/Water filter2->recrystallize product2 This compound recrystallize->product2

Workflow for the synthesis of this compound.
Synthesis from Chalcones and Thiourea

A variety of substituted 2-mercaptopyrimidines can be synthesized from chalcones. This method is particularly useful for creating a library of derivatives for biological screening.[1][5]

General Experimental Protocol:

  • Reaction Mixture: A mixture of a substituted (E)-thienyl chalcone (0.01 mol) and thiourea (0.01 mol) is dissolved in ethanol (30 ml).

  • Reflux: To this solution, an alcoholic potassium hydroxide solution is added, and the reaction mixture is refluxed on a water bath for a period ranging from 18 to 30 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, the reaction mixture is allowed to cool to room temperature and then poured into crushed ice.

  • Isolation: The precipitated solid product is collected by filtration, washed with water, and then purified by recrystallization from an appropriate solvent.

Physicochemical and Spectroscopic Data

The following tables summarize key quantitative data for this compound.

Table 1: Synthesis and Physical Properties of this compound and its Hydrochloride Salt

CompoundSynthetic MethodReagentsYieldMelting Point (°C)Reference
This compound HydrochlorideCondensation1,1,3,3-Tetraethoxypropane, Thiourea, HCl60-64%Does not melt below 300[3][4]
This compoundNeutralizationThis compound HCl, NaOHHigh~230 (decomposes)[3][4]

Table 2: Spectroscopic Data for this compound

Spectroscopy TypeSolvent/TechniqueChemical Shift (δ, ppm) or Wavenumber (cm⁻¹)AssignmentReference
¹H NMR DMSO-d₆13.9-SH (thiol proton)[2]
8.30H-4, H-6 (pyrimidine ring protons)[2]
6.86H-5 (pyrimidine ring proton)[2]
FTIR KBr~3078C-H stretch (aromatic)[1]
~1625C=N stretch[1]
~1593C=C stretch (aromatic)[1]
~853S-H bend[5]
~683C-S stretch[1]
Mass Spec (EI) -112 (M⁺)Molecular Ion[6]

Biological Activity and Applications in Drug Discovery

Pyrimidine derivatives are a cornerstone of medicinal chemistry, exhibiting a vast range of biological activities including antibacterial, antifungal, antiviral, and anticancer properties.[7] this compound itself is a crucial building block for many of these therapeutic agents.

  • Anticancer Activity: Numerous derivatives of this compound have been synthesized and evaluated for their anticancer potential.[8] These compounds often exert their effects through various mechanisms, including the inhibition of key enzymes in cancer cell signaling pathways, such as phosphoinositide 3-kinases (PI3Ks), and the induction of apoptosis.[8] For example, certain 2-aminopyrimidine derivatives have been shown to arrest the cell cycle at the G2/M phase and trigger apoptosis through the modulation of Bcl-2 family proteins.[8]

  • Antiviral Activity: The pyrimidine scaffold is central to many antiviral drugs.[9] Derivatives of this compound have been investigated for their potential to inhibit a range of viruses, including influenza, herpes, and human immunodeficiency virus (HIV).[9] The mechanism of action often involves the inhibition of viral enzymes essential for replication, such as proteases or polymerases.[10]

  • Other Biological Activities: Beyond cancer and viral infections, this compound derivatives have shown promise as antibacterial, antifungal, and anti-inflammatory agents.[7]

Signaling Pathways and Mechanisms of Action

The diverse biological activities of this compound derivatives stem from their ability to interact with various cellular targets and modulate key signaling pathways.

Induction of Apoptosis in Cancer Cells

A common mechanism of action for many anticancer pyrimidine derivatives is the induction of programmed cell death, or apoptosis. This is often achieved by altering the balance of pro-apoptotic and anti-apoptotic proteins within the cancer cell.

Apoptosis Induction Pathway by this compound Derivatives

G Proposed Apoptotic Pathway of this compound Derivatives cluster_regulation Mitochondrial Pathway Regulation cluster_execution Execution Phase drug This compound Derivative bcl2 Bcl-2 (Anti-apoptotic) drug->bcl2 Downregulates bax Bax (Pro-apoptotic) drug->bax Upregulates mito Mitochondrial Membrane Permeabilization bcl2->mito Inhibits bax->mito Promotes cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Theoretical Investigations into the Molecular Structure of 2-Mercaptopyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Mercaptopyrimidine (2-MP), a heterocyclic compound with the empirical formula C₄H₄N₂S, is a molecule of significant interest in various scientific domains, including medicinal chemistry and materials science.[1] Its biological activity, including antiviral, antibacterial, and antitumor properties, is intrinsically linked to its molecular structure and, most notably, its tautomeric nature. This technical guide provides a comprehensive overview of the theoretical studies that have elucidated the structural, vibrational, and electronic properties of this compound, with a focus on its tautomeric equilibrium. The content herein is intended to serve as a valuable resource for researchers engaged in computational chemistry, drug design, and related fields.

This compound can exist in two primary tautomeric forms: the thiol form (pyrimidine-2-thiol) and the thione form (1H-pyrimidine-2-thione).[1][2] Understanding the relative stability and interconversion of these tautomers is crucial, as their distinct structural and electronic features dictate their chemical reactivity and biological interactions. Theoretical and computational chemistry, particularly Density Functional Theory (DFT), has proven to be an indispensable tool for investigating these properties at the molecular level.[3][4]

Tautomerism: Thiol vs. Thione

The tautomeric equilibrium between the thiol and thione forms of this compound is a central theme in its theoretical analysis. This equilibrium is significantly influenced by the surrounding environment, such as the phase (gas or solution) and the polarity of the solvent.

In the gas phase, theoretical calculations at the B3PW91/6-311+G(d,p)//B3PW91/6-31+G(d,p) level of theory predict the 2-pyrimidinethiol (thiol form) to be more stable than the 2(1H)-pyrimidinethione (thione form) by 3.41 kcal/mol.[4] However, this energetic preference is reversed in an aqueous medium. In solution, the 2(1H)-pyrimidinethione (thione form) is predicted to be more stable than the thiol form by 6.47 kcal/mol, highlighting the significant role of solvent effects.[4] The thione form is generally considered the dominant species in water.

The interconversion between these tautomers can proceed through different pathways. In the gas phase, an unfavorable planar intramolecular four-center transition state lies 29.07 kcal/mol higher in energy than the thiol form.[4] A more facile pathway for tautomerization in the gas phase involves dimer-promoted proton transfer.[4] In aqueous solution, the tautomerization can be promoted by water molecules, proceeding through cyclic transition states involving one or two water molecules.[4]

A Graphviz diagram illustrating the tautomeric equilibrium is presented below.

Tautomeric_Equilibrium cluster_gas cluster_aqueous Thiol 2-Pyrimidinethiol (Thiol Form) Thione 2(1H)-Pyrimidinethione (Thione Form) Thiol->Thione Tautomerization Thione->Thiol Gas_Phase Gas Phase (Thiol more stable) Aqueous_Phase Aqueous Solution (Thione more stable) Computational_Workflow start Initial Structure (Thiol/Thione) opt Geometry Optimization (e.g., DFT/B3LYP/6-31G*) start->opt freq Frequency Calculation opt->freq ts_search Transition State Search (for Tautomerization) opt->ts_search verify Verify Minimum (No imaginary frequencies) freq->verify verify->opt No energy Single-Point Energy (Higher level of theory) verify->energy Yes properties Calculate Molecular Properties (e.g., Spectra, Electronic Properties) energy->properties end Final Analysis properties->end irc IRC Calculation ts_search->irc irc->end

References

Methodological & Application

Application Notes and Protocols for 2-Mercaptopyrimidine as a Corrosion Inhibitor for Steel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Mercaptopyrimidine (MP) as a corrosion inhibitor for steel, particularly in acidic environments. The information compiled from various studies demonstrates its high efficiency and outlines the electrochemical mechanisms behind its protective properties. Detailed protocols for key experimental techniques are provided to enable researchers to conduct their own evaluations.

Introduction

Corrosion of steel is a significant issue across various industries, leading to structural degradation and economic losses. Acidic environments, often encountered in industrial processes such as acid pickling and cleaning, accelerate this corrosion. Organic inhibitors are widely used to mitigate this problem, and this compound has emerged as a highly effective corrosion inhibitor for steel in acidic media like nitric acid (HNO₃), phosphoric acid (H₃PO₄), and citric acid.[1][2][3] Its efficacy is attributed to its ability to adsorb onto the steel surface, forming a protective barrier against corrosive agents.

Mechanism of Inhibition

This compound functions as a mixed-type inhibitor, meaning it suppresses both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.[2][3] The molecule adsorbs onto the steel surface through its sulfur and nitrogen atoms, which have lone pairs of electrons that can interact with the vacant d-orbitals of iron atoms. This adsorption process blocks the active sites for corrosion.

The adsorption of this compound on the steel surface has been found to follow the Langmuir or Frumkin adsorption isotherms, indicating the formation of a monolayer of the inhibitor on the metal surface.[3][4] This adsorption is a spontaneous process.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the performance of this compound and its derivatives as corrosion inhibitors for steel.

Table 1: Potentiodynamic Polarization Data

Inhibitor Concentration (mM)Corrosive MediumCorrosion Potential (Ecorr) (mV vs. SCE)Corrosion Current Density (Icorr) (µA/cm²)Inhibition Efficiency (%)
0 (Blank)0.1M HNO₃---
0.500.1M HNO₃--99.1[1]
0 (Blank)Acidic Solution---
-Acidic Solution--78.21 (for 2-mercaptopyrimidin-4-ol)[4]

Note: Specific Ecorr and Icorr values were not consistently available in the searched literature for direct comparison in this table.

Table 2: Electrochemical Impedance Spectroscopy (EIS) Data

Inhibitor Concentration (mM)Corrosive MediumCharge Transfer Resistance (Rct) (Ω·cm²)Double Layer Capacitance (Cdl) (µF/cm²)Inhibition Efficiency (%)
0 (Blank)0.2 mol/L Citric Acid---
Increasing Concentration0.2 mol/L Citric AcidIncreases-Increases[3]

Note: Specific numerical values for Rct and Cdl were not detailed in the readily available search results.

Table 3: Weight Loss Data

Inhibitor Concentration (mM)Corrosive MediumCorrosion Rate (g/m²·h)Surface Coverage (θ)Inhibition Efficiency (%)
0 (Blank)H₃PO₄---
Wide RangeH₃PO₄--Effective Inhibition[2]
0 (Blank)0.2 mol/L Citric Acid---
Increasing Concentration0.2 mol/L Citric AcidDecreasesIncreasesIncreases[3]

Note: Detailed quantitative weight loss data was not available in the summarized search results.

Experimental Protocols

The following are detailed protocols for the key experiments used to evaluate the performance of corrosion inhibitors.

Protocol 1: Potentiodynamic Polarization Measurement

Objective: To determine the corrosion current (Icorr) and corrosion potential (Ecorr) and to classify the inhibitor type.

Materials and Equipment:

  • Steel working electrode (sample)

  • Platinum counter electrode

  • Saturated Calomel Electrode (SCE) as a reference electrode

  • Corrosion cell

  • Potentiostat/Galvanostat

  • Corrosive solution (e.g., 0.1M HNO₃) with and without various concentrations of this compound

  • Polishing papers of different grades, acetone, and distilled water for sample preparation

Procedure:

  • Electrode Preparation: Mechanically polish the steel working electrode with successively finer grades of emery paper, degrease with acetone, rinse with distilled water, and dry.

  • Cell Setup: Assemble the three-electrode system in the corrosion cell containing the test solution. The reference electrode should be placed close to the working electrode using a Luggin capillary.

  • Open Circuit Potential (OCP): Allow the system to stabilize by immersing the working electrode in the test solution for a set period (e.g., 30-60 minutes) until a stable OCP is reached.

  • Polarization Scan: Perform a potentiodynamic scan by applying a potential range from approximately -250 mV to +250 mV with respect to the OCP at a slow scan rate (e.g., 0.5 mV/s).

  • Data Analysis: Plot the resulting potential versus the logarithm of the current density (Tafel plot). Extrapolate the linear portions of the anodic and cathodic curves to the Ecorr to determine the Icorr.

  • Calculate Inhibition Efficiency (IE%): IE% = [(Icorr(blank) - Icorr(inhibitor)) / Icorr(blank)] * 100

Potentiodynamic_Polarization_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Electrode Prepare Working Electrode Cell_Setup Assemble 3-Electrode Cell Prep_Electrode->Cell_Setup Prep_Solution Prepare Test Solutions Prep_Solution->Cell_Setup Stabilize Stabilize at OCP Cell_Setup->Stabilize Scan Perform Potentiodynamic Scan Stabilize->Scan Plot Generate Tafel Plot Scan->Plot Extrapolate Extrapolate to find Icorr and Ecorr Plot->Extrapolate Calculate_IE Calculate Inhibition Efficiency Extrapolate->Calculate_IE

Potentiodynamic Polarization Experimental Workflow
Protocol 2: Electrochemical Impedance Spectroscopy (EIS)

Objective: To investigate the formation of a protective film and determine the charge transfer resistance (Rct).

Materials and Equipment: Same as for Potentiodynamic Polarization.

Procedure:

  • Electrode Preparation and Cell Setup: Follow steps 1 and 2 from the Potentiodynamic Polarization protocol.

  • Stabilization: Allow the system to stabilize at the OCP.

  • EIS Measurement: Apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).

  • Data Analysis:

    • Plot the impedance data as a Nyquist plot (Z' vs. -Z'').

    • Fit the data to an appropriate equivalent electrical circuit model to determine parameters such as the solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl). An increase in Rct indicates a more effective inhibitor.

  • Calculate Inhibition Efficiency (IE%): IE% = [(Rct(inhibitor) - Rct(blank)) / Rct(inhibitor)] * 100

EIS_Workflow Start Start Prep Prepare Electrode and Solution Start->Prep Setup Assemble Cell and Stabilize at OCP Prep->Setup Measure Apply AC Signal and Measure Impedance Setup->Measure Plot Generate Nyquist Plot Measure->Plot Model Fit to Equivalent Electrical Circuit Plot->Model Extract Determine Rct and Cdl Model->Extract Calculate Calculate Inhibition Efficiency Extract->Calculate End End Calculate->End

Electrochemical Impedance Spectroscopy (EIS) Workflow
Protocol 3: Weight Loss Measurement

Objective: To determine the corrosion rate and inhibition efficiency over a longer duration.

Materials and Equipment:

  • Steel coupons of known dimensions

  • Corrosive solution with and without various concentrations of this compound

  • Water bath or thermostat for temperature control

  • Analytical balance

  • Desiccator

  • Cleaning solution (e.g., Clarke's solution)

Procedure:

  • Coupon Preparation: Clean, degrease, and weigh the steel coupons accurately.

  • Immersion: Immerse the coupons in the test solutions for a specified period (e.g., 24, 48, 72 hours) at a constant temperature.

  • Cleaning: After immersion, remove the coupons, clean them chemically to remove corrosion products, rinse with distilled water and acetone, and dry.

  • Final Weighing: Weigh the cleaned and dried coupons accurately.

  • Data Analysis:

    • Calculate the weight loss (ΔW) = Initial Weight - Final Weight.

    • Calculate the Corrosion Rate (CR) in g/m²·h: CR = ΔW / (A * t), where A is the surface area and t is the immersion time.

    • Calculate the Surface Coverage (θ): θ = [CR(blank) - CR(inhibitor)] / CR(blank).

    • Calculate the Inhibition Efficiency (IE%): IE% = θ * 100.

Adsorption Isotherm and Inhibition Mechanism

The relationship between the inhibitor concentration and its efficiency can be understood through adsorption isotherms. The Langmuir isotherm is often used and is represented by the equation:

C / θ = 1 / K_ads + C

Where:

  • C is the inhibitor concentration

  • θ is the surface coverage

  • K_ads is the adsorption equilibrium constant

By plotting C/θ against C, a linear relationship should be observed if the adsorption follows the Langmuir isotherm. The value of K_ads can be determined from the intercept. The standard free energy of adsorption (ΔG°_ads) can then be calculated using the equation:

ΔG°_ads = -RT ln(55.5 * K_ads)

Where R is the gas constant and T is the absolute temperature. A negative value of ΔG°_ads indicates spontaneous adsorption of the inhibitor on the steel surface.

Inhibition_Mechanism Inhibitor This compound in Solution Adsorption Adsorption of MP on Steel Surface Inhibitor->Adsorption Steel Steel Surface (Active Sites) Steel->Adsorption Protective_Layer Formation of a Protective Monolayer Adsorption->Protective_Layer Block_Anodic Blocks Anodic Reaction (Fe -> Fe2+ + 2e-) Protective_Layer->Block_Anodic Block_Cathodic Blocks Cathodic Reaction (2H+ + 2e- -> H2) Protective_Layer->Block_Cathodic Corrosion_Inhibition Corrosion Inhibition Block_Anodic->Corrosion_Inhibition Block_Cathodic->Corrosion_Inhibition

Corrosion Inhibition Mechanism of this compound

Conclusion

This compound is a highly effective corrosion inhibitor for steel in acidic media. Its ability to form a protective adsorbed layer on the steel surface significantly reduces the corrosion rate. The provided protocols and data serve as a valuable resource for researchers investigating and utilizing this compound for corrosion protection applications. Further studies to gather more extensive quantitative data under a wider range of conditions are encouraged to fully characterize its performance.

References

Application Notes and Protocols for the Synthesis of 2-Mercaptopyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Mercaptopyrimidine derivatives are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. These compounds serve as versatile scaffolds for synthesizing molecules with a broad spectrum of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[1][2] The pyrimidine core is a fundamental component of nucleic acids, enhancing the biocompatibility and therapeutic potential of its derivatives.[1] This document provides detailed protocols for the synthesis of various this compound derivatives, focusing on common and effective methodologies.

I. General Synthesis Methodologies

Two primary and widely adopted methods for the synthesis of this compound derivatives are the condensation of β-dicarbonyl compounds with thiourea and the cyclization of chalcones with thiourea. A third significant approach is the three-component Biginelli reaction.

Method 1: Condensation of 1,3-Dicarbonyl Compounds with Thiourea

This is a foundational method for synthesizing 2-mercaptopyrimidines, particularly for simpler, non-aryl substituted derivatives. The reaction involves the cyclocondensation of a 1,3-dicarbonyl compound or its synthetic equivalent with thiourea in an acidic medium.[3]

Method 2: Cyclocondensation of Chalcones with Thiourea

This is a versatile method for preparing a wide range of 4,6-diaryl-substituted 2-mercaptopyrimidines. Chalcones (α,β-unsaturated ketones) are typically synthesized via a Claisen-Schmidt condensation of an aromatic aldehyde with an acetophenone.[4] The subsequent reaction of the chalcone with thiourea in a basic medium leads to the desired dihydropyrimidine-2(1H)-thione.[1][5]

Method 3: Biginelli Reaction

The Biginelli reaction is a one-pot, three-component synthesis involving an aldehyde, a β-ketoester (like ethyl acetoacetate), and thiourea, typically under acidic catalysis.[6][7][8] This method provides access to 3,4-dihydropyrimidin-2(1H)-thiones, which are structurally related to 2-mercaptopyrimidines and are of significant pharmaceutical interest.[6][9]

II. Experimental Protocols

Protocol 1: Synthesis of this compound Hydrochloride from 1,1,3,3-Tetraethoxypropane and Thiourea

This protocol is adapted from a procedure for synthesizing the parent this compound ring system.[3]

Materials:

  • Thiourea

  • Ethyl alcohol

  • Concentrated hydrochloric acid

  • 1,1,3,3-Tetraethoxypropane (or similar β-dicarbonyl precursor)

  • 20% Aqueous sodium hydroxide solution

Procedure:

  • Reaction Setup: In a 2-liter three-necked flask equipped with a mechanical stirrer and a reflux condenser, place 61 g (0.80 mole) of thiourea and 600 ml of ethyl alcohol.[3]

  • Acidification: Start the stirrer and add 200 ml of concentrated hydrochloric acid in one portion.[3]

  • Addition of Dicarbonyl Compound: To the resulting clear solution, add 176 g (0.80 mole) of 1,1,3,3-tetraethoxypropane.

  • Reflux: Heat the mixture to reflux and maintain for 2 hours. The product will begin to separate during this time.[3]

  • Isolation of Hydrochloride Salt: Chill the reaction mixture to approximately 10°C in an ice bath for 30 minutes. Collect the yellow crystalline precipitate of this compound hydrochloride by filtration on a Büchner funnel.[3]

  • Purification: Wash the collected solid with 100 ml of cold alcohol and air-dry. The yield is typically in the range of 60–64%.[3]

  • Neutralization to this compound: Suspend 25 g of the crude hydrochloride salt in 50 ml of water. Stir rapidly while adding a 20% aqueous sodium hydroxide solution until the pH of the mixture is 7–8.[3]

  • Final Product Isolation: Collect the precipitated solid on a Büchner funnel, wash with cold water, and recrystallize from a mixture of water and alcohol to obtain pure this compound.[3]

Protocol 2: General Synthesis of 4,6-Disubstituted-2-mercaptopyrimidines from Chalcones

This protocol describes a general procedure for the synthesis of various this compound derivatives starting from chalcones.[4][10]

Part A: Synthesis of Chalcones

  • Reaction Setup: Dissolve an appropriate substituted acetophenone (0.01 mol) and a substituted aromatic aldehyde (0.01 mol) in ethanol (20-30 ml).

  • Base Addition: Add a few milliliters of an aqueous sodium hydroxide solution (e.g., 20%) to the mixture and stir at room temperature. Reaction time can vary from a few hours to overnight.[11]

  • Isolation: Monitor the reaction by Thin Layer Chromatography (TLC). Once complete, pour the reaction mixture into crushed ice and acidify with dilute HCl if necessary.[10]

  • Purification: Filter the precipitated chalcone, wash with water, and recrystallize from a suitable solvent like ethanol.

Part B: Synthesis of 2-Mercaptopyrimidines

  • Reaction Setup: Dissolve the synthesized chalcone (0.01 mol) and thiourea (0.01 mol) in 30 ml of ethanol in a round-bottom flask.[10]

  • Base Addition: Add a solution of potassium hydroxide or sodium hydroxide (0.01-0.015 mol) in a small amount of water or ethanol.[10][11]

  • Reflux: Reflux the reaction mixture on a water bath for 18-30 hours. The progress of the reaction should be monitored by TLC.[10]

  • Isolation and Purification: After cooling, pour the reaction mixture into crushed ice. The resulting precipitate is filtered, washed thoroughly with water, dried, and purified by recrystallization from a suitable solvent (e.g., ethanol, DMF).[4][10]

III. Data Presentation

The following tables summarize representative data for the synthesis of various this compound derivatives based on the reaction of chalcones with thiourea.

Table 1: Reaction Conditions and Yields for Selected this compound Derivatives

Compound IDAr (from Aldehyde)Ar' (from Acetophenone)Reaction Time (hrs)Yield (%)Melting Point (°C)Reference
4a 4-NitrophenylThienyl18-3072168-170[10]
4b 4-ChlorophenylThienyl18-3078178-180[10]
5 4-BromophenylPhenyl18-20--[11]
3f 4-Chlorophenyl4-Chlorophenyl5-672218-220[4]
3g 4-Fluorophenyl4-Fluorophenyl5-668198-200[4]

Table 2: Spectroscopic Data for Selected this compound Derivatives

Compound IDIR (KBr, cm⁻¹) Highlights¹H NMR (δ, ppm) HighlightsMass Spec (m/z)Reference
4a 3078 (CH), 1625 (C=N), 1593 (C=C), 1512 & 1365 (NO₂), 683 (C-S)6.93-8.05 (m, 8H, Ar-H), 10.37 (s, 1H, SH)313 (M⁺)[10]
4b 3085 (CH), 1616 (C=N), 1565 (C=C), 829 (C-Cl), 700 (C-S)6.87-7.98 (m, 8H, Ar-H), 10.28 (s, 1H, SH)304 (M⁺)[10]
3f 3054 (C-H), 1614 (C=N), 1547 (C=C), 843 (SH), 734 (C-Cl)6.60 (s, 1H, pyrimidine proton), 7.43-8.20 (m, Ar-H, 8H), 10.43 (s, SH, 1H)349 (M⁺)[4]
3g 3064 (C-H), 1564 (C=N), 1534 (C=C), 834 (SH), 724 (C-F)6.64 (s, 1H, pyrimidine proton), 7.02-8.10 (m, Ar-H, 8H), 10.33 (s, SH, 1H)316 (M⁺)[4]

IV. Visualized Workflow and Mechanisms

General Synthesis Workflow

The following diagram illustrates the general two-step workflow for synthesizing 4,6-disubstituted-2-mercaptopyrimidines from commercially available starting materials.

G cluster_0 Step 1: Claisen-Schmidt Condensation cluster_1 Step 2: Cyclocondensation A Substituted Acetophenone C Chalcone (α,β-Unsaturated Ketone) A->C Base (NaOH) Ethanol, RT B Aromatic Aldehyde B->C Base (NaOH) Ethanol, RT E This compound Derivative C->E Base (KOH) Ethanol, Reflux D Thiourea D->E

Caption: General workflow for the synthesis of this compound derivatives.

Biginelli Reaction Mechanism

The mechanism for the Biginelli reaction involves an acid-catalyzed cascade of bimolecular reactions.[6][7]

G A Aldehyde + Thiourea B N-Acyliminium Ion (Intermediate) A->B H⁺, -H₂O D Open-Chain Adduct B->D Nucleophilic Addition C β-Ketoester (Enol form) C->D E 3,4-Dihydropyrimidin-2(1H)-thione D->E Cyclization & Dehydration

Caption: Simplified mechanism of the Biginelli reaction for thione synthesis.

References

Application Notes: 2-Mercaptopyrimidine Derivatives in Antiviral Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for numerous therapeutic agents. Its derivatives are known to exhibit a wide range of biological activities, including antiviral, antibacterial, anticancer, and anti-inflammatory properties[1][2]. Within this class, 2-mercaptopyrimidine and its tautomeric form, pyrimidine-2-thione, have emerged as a privileged structural motif in the design of novel antiviral agents. These compounds have demonstrated significant potential against a variety of viral pathogens, including Human Immunodeficiency Virus (HIV), Herpes Simplex Virus (HSV), and Varicella-Zoster Virus (VZV)[3][4]. Their mechanism of action often involves the targeted inhibition of essential viral enzymes, such as reverse transcriptase or thymidine kinase, making them attractive candidates for further development[4][5].

Mechanism of Action

The antiviral activity of this compound derivatives is primarily achieved by targeting key viral proteins, leading to the disruption of the viral replication cycle. Two well-documented mechanisms include:

  • Non-Nucleoside Reverse Transcriptase Inhibition (NNRTI) : In the context of HIV-1, certain this compound derivatives function as NNRTIs. These molecules bind to an allosteric, hydrophobic pocket on the HIV-1 reverse transcriptase (RT) enzyme, located approximately 10 Å from the catalytic site[5]. This binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing the conversion of viral RNA into DNA, a critical step for viral replication[3][5].

  • Inhibition of Viral DNA Synthesis (Nucleoside Analogues) : For herpesviruses like HSV and VZV, 2-thiopyrimidine nucleoside analogues are effective inhibitors. These compounds act as prodrugs, requiring initial phosphorylation by a virus-encoded thymidine kinase (TK)[4][6]. The host cell kinases then further phosphorylate the molecule to its active triphosphate form. This active form competes with natural deoxynucleoside triphosphates for incorporation into the growing viral DNA chain by the viral DNA polymerase. Once incorporated, it acts as a chain terminator, halting viral DNA replication[4]. The dependence on viral TK for initial activation provides a high degree of selectivity, as the compounds are not significantly activated in uninfected cells[4].

Structure-Activity Relationship (SAR)

The antiviral potency of this compound derivatives is highly dependent on the nature and position of substituents on the pyrimidine ring.

  • For Anti-HIV Activity (NNRTIs) : Studies on 2-thioxopyrimidin-4(1H)-one derivatives have shown that substitutions at the C-2 position are critical for activity. For instance, converting the 2-thioxo group to a 2-alkylthio moiety and introducing substituents like a 3-hydroxypropyl chain can dramatically increase potency against HIV-1 RT[3][5].

  • For Anti-Herpesvirus Activity (Nucleoside Analogues) : In the 2'-deoxy-2-thiocytidine series, the length of the alkyl chain at the C-5 position influences potency. Elongating the 5-alkyl chain from methyl to ethyl or propyl enhances activity against HSV-1[4]. Similarly, for 2'-deoxy-2-thiouridine analogues, a propyl group at the C-5 position increases anti-VZV activity[4].

Quantitative Data

The following tables summarize the antiviral activity and cytotoxicity of representative this compound derivatives against various viruses.

Table 1: Anti-HIV-1 Activity of 2-Thioxopyrimidine Derivatives

Compound ID Virus Strain EC₅₀ / IC₅₀ (µM) CC₅₀ (µM) Selectivity Index (SI) Target Reference
11c * HIV-1 (Wild-Type) 0.32 >100 >312 HIV-1 RT [3][5]
5k HIV-1 (Wild-Type) 0.042 27.9 513 HIV-1 RT [7]
5k HIV-1 (K103N Mutant) 0.031 27.9 >899 HIV-1 RT [7]
5k HIV-1 (E138K Mutant) 0.094 27.9 >296 HIV-1 RT [7]

*5-allyl-6-benzyl-2-(3-hydroxypropylthio)pyrimidin-4(3H)-one †A thiophene[3,2-d]pyrimidine derivative

Table 2: Anti-Herpesvirus Activity of 2-Thiopyrimidine Nucleoside Analogues

Compound ID Virus Strain EC₅₀ (µM) CC₅₀ (µM) Selectivity Index (SI) Target Reference
TN-53 HSV-1 0.04 >288 >7215 Viral DNA Synthesis [4]
TN-54 HSV-1 0.15 >274 >1849 Viral DNA Synthesis [4]
TN-17 HSV-1 0.61 >400 >655 Viral DNA Synthesis [6]
TN-44 HSV-1 0.25 >400 >1600 Viral DNA Synthesis [6]
TN-51 VZV 0.0031 >274 >88387 Viral DNA Synthesis [4]

TN-53: 2'-deoxy-5-ethyl-2-thiocytidine; TN-54: 2'-deoxy-5-propyl-2-thiocytidine; TN-17: 2'-deoxy-5-methyl-2-thiouridine; TN-44: 2'-deoxy-5-iodo-2-thiouridine; TN-51: 2'-deoxy-5-propyl-2-thiouridine

Visualizations

G cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation Chalcone Chalcone Derivative Condensation Cyclocondensation (e.g., in alcoholic KOH) Chalcone->Condensation Thiourea Thiourea Thiourea->Condensation Crude Crude this compound Condensation->Crude Reaction Purify Purification (Recrystallization) Crude->Purify Pure Pure Compound Purify->Pure Characterization (NMR, MS) Antiviral Antiviral Assay (e.g., Plaque Reduction) Pure->Antiviral Cytotox Cytotoxicity Assay (e.g., MTT Assay) Pure->Cytotox Data EC₅₀, CC₅₀, SI Data Antiviral->Data Cytotox->Data

Caption: General workflow for the synthesis and biological evaluation of 2-mercaptopyrimidines.

G cluster_virus HIV Life Cycle Entry 1. Virus Entry Uncoating 2. Uncoating Entry->Uncoating RT_Step 3. Reverse Transcription (RNA -> DNA) Uncoating->RT_Step Integration 4. Integration RT_Step->Integration RT_Enzyme Reverse Transcriptase RT_Step->RT_Enzyme mediated by Replication 5. Replication Integration->Replication Assembly 6. Assembly & Budding Replication->Assembly Inhibitor This compound Derivative (NNRTI) Inhibitor->RT_Enzyme Binds to allosteric site

Caption: Mechanism of action for this compound NNRTIs against HIV-1.

G cluster_assays Assays start Start synth Synthesize Compound Library start->synth invitro In Vitro Screening synth->invitro antiviral_assay Primary Antiviral Assay (EC₅₀ Determination) invitro->antiviral_assay cytotox_assay Cytotoxicity Assay (CC₅₀ Determination) invitro->cytotox_assay calc_si Calculate Selectivity Index (SI = CC₅₀/EC₅₀) antiviral_assay->calc_si cytotox_assay->calc_si hit_id Hit Identification (Potent & Selective?) calc_si->hit_id hit_id->synth No, Redesign sar Structure-Activity Relationship (SAR) Analysis hit_id->sar Yes lead_opt Lead Optimization sar->lead_opt lead_opt->synth preclinical Preclinical Studies lead_opt->preclinical

Caption: Logical workflow for antiviral drug discovery using a this compound library.

Experimental Protocols

Protocol 1: General Synthesis of 4,6-Disubstituted-2-Mercaptopyrimidines

This protocol describes a common method for synthesizing the this compound core via the cyclocondensation of a chalcone with thiourea.

Materials:

  • Substituted chalcone (1.0 eq)

  • Thiourea (1.5 eq)

  • Potassium hydroxide (KOH) (2.0 eq)

  • Ethanol or Methanol

  • Glacial acetic acid

  • Distilled water

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Buchner funnel and filter paper

  • Thin Layer Chromatography (TLC) plates (silica gel)

Procedure:

  • Dissolve the substituted chalcone (1.0 eq) and thiourea (1.5 eq) in ethanol inside a round-bottom flask.

  • Add a solution of KOH (2.0 eq) in ethanol to the flask.

  • Attach a reflux condenser and heat the mixture to reflux with constant stirring for 6-8 hours.

  • Monitor the reaction progress using TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a beaker of crushed ice and water.

  • Acidify the solution by adding glacial acetic acid dropwise until a precipitate forms.

  • Stir for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the crude product with cold distilled water.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure this compound derivative.

  • Dry the final product and confirm its structure using analytical techniques such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Protocol 2: Antiviral Activity Assessment by Plaque Reduction Assay

This protocol outlines a method to determine the concentration of a compound that inhibits viral plaque formation by 50% (EC₅₀).

Materials:

  • Confluent monolayer of susceptible host cells (e.g., Vero cells for HSV, MDCK cells for Influenza) in 6-well plates.

  • Virus stock of known titer (Plaque Forming Units/mL).

  • Test compound stock solution (e.g., in DMSO) and serial dilutions.

  • Growth medium (e.g., DMEM) with low fetal bovine serum (FBS, e.g., 2%).

  • Overlay medium (e.g., growth medium containing 1% methylcellulose or agarose).

  • Fixing solution (e.g., 10% formalin).

  • Staining solution (e.g., 0.1% crystal violet in 20% ethanol).

  • Phosphate-buffered saline (PBS).

Procedure:

  • Seed 6-well plates with host cells and incubate until they form a confluent monolayer.

  • Prepare serial dilutions of the test compound in growth medium.

  • Remove the growth medium from the cell monolayers and wash once with PBS.

  • Infect the cells with a specific amount of virus (e.g., 100 PFU per well) for 1 hour at 37°C to allow for viral adsorption. Include a "no-virus" control.

  • After the adsorption period, remove the virus inoculum.

  • Gently wash the monolayer with PBS to remove unadsorbed virus.

  • Add 2 mL of overlay medium containing the different concentrations of the test compound to each well. Also include a "virus control" (no compound) and "cell control" (no virus, no compound).

  • Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).

  • After incubation, remove the overlay medium and fix the cells with fixing solution for 20 minutes.

  • Remove the fixative and stain the cells with crystal violet solution for 15-20 minutes.

  • Gently wash the plates with water to remove excess stain and allow them to air dry.

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque inhibition for each compound concentration relative to the virus control.

  • Determine the EC₅₀ value by plotting the percentage of inhibition against the compound concentration and using non-linear regression analysis.

Protocol 3: Cytotoxicity Assessment by MTT Assay

This protocol determines the concentration of a compound that reduces cell viability by 50% (CC₅₀).

Materials:

  • Host cells used in the antiviral assay.

  • 96-well microtiter plates.

  • Test compound serial dilutions.

  • Growth medium with 10% FBS.

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) at 5 mg/mL in PBS.

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS).

  • Microplate reader.

Procedure:

  • Seed a 96-well plate with host cells (e.g., 1x10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.

  • Remove the medium and add fresh medium containing serial dilutions of the test compound. Include "cell control" wells with medium only (no compound).

  • Incubate the plate for the same duration as the antiviral assay (e.g., 3-5 days).

  • After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated cell control.

  • Determine the CC₅₀ value by plotting the percentage of viability against the compound concentration and using non-linear regression analysis.

References

Application of 2-Mercaptopyrimidine in Antibacterial Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel antibacterial agents with unique mechanisms of action. Pyrimidine derivatives, particularly those containing a 2-mercapto group, have emerged as a promising class of compounds in this endeavor. The 2-mercaptopyrimidine scaffold is a key pharmacophore that can be readily modified to generate diverse libraries of molecules with a broad spectrum of antibacterial activities. These compounds have been shown to target essential bacterial processes, offering potential solutions to combat drug-resistant pathogens.

This document provides detailed application notes and experimental protocols for researchers engaged in the discovery and development of antibacterial drugs based on the this compound core. It covers synthetic methodologies, antibacterial screening protocols, and insights into their mechanism of action.

Mechanism of Action: Inhibition of FtsZ Polymerization

A significant mechanism of action for some antibacterial this compound derivatives is the inhibition of the bacterial cell division protein, FtsZ.[1] FtsZ, a homolog of eukaryotic tubulin, is a crucial GTPase that polymerizes to form the Z-ring at the site of cell division.[2][3] The proper formation and function of the Z-ring are essential for bacterial cytokinesis.[3][4]

Small molecule inhibitors, including certain this compound derivatives, can disrupt this process by binding to FtsZ and interfering with its polymerization dynamics. This can occur through destabilization of FtsZ protofilaments or by inducing hyperstability, both of which prevent the formation of a functional Z-ring.[2] The ultimate consequence of FtsZ inhibition is the blockage of cell division, leading to filamentation of the bacteria and eventual cell death.[1]

FtsZ_Inhibition_Pathway cluster_GTP_Binding GTP Binding & Hydrolysis cluster_Polymerization Polymerization & Z-Ring Formation cluster_Inhibition Inhibition by this compound GTP GTP FtsZ_monomer FtsZ Monomer FtsZ_GTP FtsZ-GTP Complex FtsZ_monomer->FtsZ_GTP + GTP FtsZ_GTP->FtsZ_monomer Hydrolysis Protofilaments FtsZ Protofilaments FtsZ_GTP->Protofilaments GDP GDP Pi Pi Protofilaments->FtsZ_monomer Depolymerization (GTP Hydrolysis) Z_ring Functional Z-Ring Protofilaments->Z_ring Assembly Cell_Division Bacterial Cell Division Z_ring->Cell_Division Leads to Inhibitor This compound Derivative Inhibitor->FtsZ_GTP Inhibits Polymerization Inhibitor->Protofilaments Disrupts Assembly

Caption: Inhibition of FtsZ Polymerization by this compound Derivatives.

Data Presentation: Antibacterial Activity of this compound Derivatives

The antibacterial efficacy of novel compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium.[5] The following table summarizes the MIC values for a selection of this compound derivatives against various Gram-positive and Gram-negative bacterial strains.

Compound IDDerivative ClassBacterial StrainMIC (µg/mL)Reference
TMP-1 Thiophenyl-pyrimidineStaphylococcus aureus24[1]
TMP-1 Thiophenyl-pyrimidineMethicillin-resistant S. aureus (MRSA)24[1]
TMP-1 Thiophenyl-pyrimidineVancomycin-resistant Enterococcus (VRE)48[1]
SP-1 Schiff Base DerivativeBacillus subtilis50[6]
SP-1 Schiff Base DerivativeStaphylococcus aureus50[6]
SP-2 Schiff Base DerivativeEscherichia coli100[6]
SP-2 Schiff Base DerivativeKlebsiella pneumoniae100[6]
PTP-3 PyridothienopyrimidineStaphylococcus aureus15.63[7]
PTP-4 PyridothienopyrimidineBacillus cereus31.25[7]
PTP-5 PyridothienopyrimidineEscherichia coli62.5[7]
PTP-6 PyridothienopyrimidinePseudomonas aeruginosa125[7]

Experimental Protocols

Protocol 1: General Synthesis of 4,6-Disubstituted-2-thioxopyrimidines

This protocol describes a general method for the synthesis of 2-thioxopyrimidine derivatives through the condensation of chalcones with thiourea.[8][9]

Materials:

  • Substituted chalcone (1 equivalent)

  • Thiourea (1 equivalent)

  • Potassium hydroxide (2 equivalents)

  • Absolute ethanol

  • Distilled water

  • Hydrochloric acid (dilute)

  • Round-bottom flask with reflux condenser

  • Heating mantle or water bath

  • Magnetic stirrer

  • Beakers, Buchner funnel, filter paper

  • TLC plates and developing chamber

Procedure:

  • In a round-bottom flask, dissolve the substituted chalcone (1 eq.) and thiourea (1 eq.) in absolute ethanol.

  • Slowly add a 40% aqueous solution of potassium hydroxide (2 eq.) to the mixture with constant stirring.

  • Heat the reaction mixture to reflux for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature.

  • Pour the cooled reaction mixture into a beaker containing crushed ice and water.

  • Neutralize the solution by adding dilute hydrochloric acid dropwise until a precipitate is formed.

  • Collect the precipitate by vacuum filtration using a Buchner funnel.

  • Wash the solid product with cold distilled water.

  • Dry the crude product and recrystallize from a suitable solvent (e.g., ethanol/DMF mixture) to obtain the purified 4,6-disubstituted-2-thioxopyrimidine.[8]

  • Characterize the final product using appropriate analytical techniques (e.g., IR, NMR, Mass Spectrometry).

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This protocol outlines the determination of MIC values for the synthesized compounds using the broth microdilution method in 96-well plates.[5][10]

Materials:

  • Synthesized this compound derivatives

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Dimethyl sulfoxide (DMSO)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Spectrophotometer or microplate reader

  • Incubator

Procedure:

  • Preparation of Compound Stock Solutions: Dissolve the synthesized compounds in DMSO to a high concentration (e.g., 10 mg/mL).

  • Preparation of Bacterial Inoculum: Culture the bacterial strains in MHB overnight at 37°C. Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Serial Dilution in Microtiter Plate: a. Add 100 µL of sterile MHB to all wells of a 96-well plate. b. Add 100 µL of the compound stock solution to the first well of a row and mix well. c. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well containing the compound. This will create a range of decreasing concentrations of the test compound.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL and a final bacterial concentration of 2.5 x 10^5 CFU/mL.

  • Controls:

    • Positive Control: A row with a standard antibiotic undergoing serial dilution.

    • Negative Control (Growth Control): A well containing only MHB and the bacterial inoculum.

    • Sterility Control: A well containing only MHB.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading the Results: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. This can be assessed visually or by using a microplate reader to measure the optical density at 600 nm.

Protocol 3: Antibacterial Screening by Agar Well Diffusion Method

This method is a preliminary screening tool to assess the antibacterial activity of the synthesized compounds.[4][11]

Materials:

  • Synthesized this compound derivatives

  • Bacterial strains

  • Mueller-Hinton Agar (MHA)

  • Sterile Petri dishes

  • Sterile cork borer (6-8 mm diameter)

  • Sterile swabs

  • Micropipettes

  • Incubator

Procedure:

  • Preparation of Agar Plates: Prepare MHA according to the manufacturer's instructions and pour it into sterile Petri dishes. Allow the agar to solidify.

  • Preparation of Bacterial Lawn: Prepare a bacterial inoculum adjusted to 0.5 McFarland standard. Using a sterile swab, evenly spread the bacterial suspension over the entire surface of the MHA plate to create a uniform lawn.

  • Creating Wells: Use a sterile cork borer to punch uniform wells (6-8 mm in diameter) into the agar.

  • Adding the Test Compounds: Pipette a fixed volume (e.g., 50-100 µL) of the dissolved compound solution into each well.

  • Controls:

    • Positive Control: A well containing a standard antibiotic solution.

    • Negative Control: A well containing the solvent (e.g., DMSO) used to dissolve the compounds.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Measuring the Zone of Inhibition: After incubation, measure the diameter of the clear zone around each well where bacterial growth has been inhibited. A larger zone of inhibition indicates greater antibacterial activity.

Mandatory Visualizations

Drug_Discovery_Workflow cluster_Discovery Discovery Phase cluster_Optimization Optimization Phase cluster_Preclinical Preclinical Phase A1 Compound Library Synthesis (this compound Derivatives) A2 High-Throughput Screening (HTS) (e.g., Agar Well Diffusion) A1->A2 A3 Hit Identification A2->A3 B1 MIC Determination (Broth Microdilution) A3->B1 B2 Structure-Activity Relationship (SAR) Studies B1->B2 B3 Lead Optimization B2->B3 Iterative Process B3->B2 C1 Mechanism of Action Studies (e.g., FtsZ Inhibition Assay) B3->C1 C2 In vivo Efficacy Models C1->C2 C3 Toxicity and Safety Studies C2->C3 C4 Candidate Selection C3->C4

Caption: Experimental Workflow for Antibacterial Drug Discovery.

Logical_Relationship cluster_SAR Structure-Activity Relationship (SAR) Guided Optimization start Initial Hit Compound (Moderate Activity) mod1 Modification of R1 Group Electron-withdrawing groups Electron-donating groups start->mod1 mod2 Modification of R2 Group Aromatic substituents Aliphatic chains start->mod2 activity_test Antibacterial Activity Testing (MIC) mod1->activity_test mod2->activity_test analysis Analyze SAR Data activity_test->analysis decision Improved Activity? analysis->decision lead Optimized Lead Compound (High Potency & Low Toxicity) decision->lead Yes reiterate Reiterate Design decision->reiterate No reiterate->mod1 reiterate->mod2

Caption: Logical Workflow for Hit-to-Lead Optimization.

References

Application Notes: 2-Mercaptopyrimidine as a Versatile Ligand for Heavy Metal Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heavy metal contamination in environmental and biological systems represents a significant threat to ecological balance and human health. The development of sensitive, selective, and rapid detection methods for toxic heavy metal ions is a primary goal in analytical chemistry. 2-Mercaptopyrimidine (2-MP) and its derivatives have emerged as highly effective ligands for this purpose. Structurally, 2-MP possesses a pyrimidine ring and a thiol (-SH) group, which can exist in equilibrium with its thione tautomer. The deprotonated thiol (thiolate) form is a potent chelating agent, exhibiting a strong affinity for soft and borderline heavy metal ions. This document provides an overview of the principles and detailed protocols for utilizing this compound in various heavy metal detection assays.

Principle of Detection

The detection mechanism is primarily based on the coordination chemistry between this compound and heavy metal ions. In its thiol form, the sulfur atom acts as the primary binding site for heavy metals.[1] This interaction is a Lewis acid-base reaction where the electron-rich sulfur atom (Lewis base) donates an electron pair to the electron-deficient metal ion (Lewis acid), forming a stable coordination complex. This binding event can be transduced into a measurable analytical signal through several modalities, including colorimetric, fluorescent, and electrochemical methods. The binding is often pH-dependent, as the protonation state of the thiol group influences its chelating ability.[1]

G cluster_ligand This compound Ligand cluster_metal Target Analyte cluster_complex Detection Principle Ligand This compound (Thiolate Form) Sulfur Sulfur Atom (-S⁻) (Lewis Base) Ligand->Sulfur Contains Complex Stable Coordination Complex ([M(MP)n]) Sulfur->Complex Chelates with Metal Heavy Metal Ion (M²⁺) (Lewis Acid) Metal->Complex Forms Signal Measurable Signal (Colorimetric, Fluorescent, Electrochemical) Complex->Signal Generates

Caption: Chelation of a heavy metal ion by this compound.

Application 1: Colorimetric Detection using Functionalized Gold Nanoparticles (AuNPs)

Colorimetric sensors offer a simple, cost-effective, and often instrument-free method for on-site detection. Gold nanoparticles (AuNPs) exhibit a strong surface plasmon resonance (SPR), resulting in a characteristic ruby-red color. When 2-MP is functionalized onto the AuNP surface, the thiol group forms a strong Au-S bond. In the presence of specific heavy metal ions, 2-MP can act as a bridge, inducing the aggregation of nanoparticles. This aggregation alters the SPR, causing a distinct color change from red to blue/purple, which can be observed visually and quantified with a UV-Vis spectrophotometer.

G cluster_prep Preparation cluster_func Functionalization cluster_detect Detection cluster_analysis Analysis A Synthesize AuNPs (Citrate Reduction) C Incubate AuNPs with 2-MP Solution A->C B Prepare 2-MP Solution (e.g., 10 mM in Ethanol) B->C D Purify by Centrifugation to Remove Excess 2-MP C->D Ligand Exchange E Add Heavy Metal Sample to 2-MP-AuNPs D->E Dispense Sensor F Incubate and Observe Color Change E->F G Visual Inspection (Qualitative) F->G H UV-Vis Spectroscopy (Quantitative) F->H

Caption: Experimental workflow for colorimetric heavy metal detection.
Protocol 1: Colorimetric Detection of Pb²⁺ using 2-MP Functionalized AuNPs

1. Materials and Reagents:

  • Gold(III) chloride trihydrate (HAuCl₄·3H₂O)

  • Trisodium citrate dihydrate

  • This compound (2-MP)

  • Lead(II) nitrate (Pb(NO₃)₂) standard solutions

  • Ethanol (ACS grade)

  • Deionized (DI) water (18.2 MΩ·cm)

  • Phosphate-buffered saline (PBS)

2. Synthesis of Gold Nanoparticles (≈15 nm):

  • Bring 50 mL of a 1 mM HAuCl₄ solution to a vigorous boil in a clean Erlenmeyer flask with constant stirring.

  • Rapidly add 5 mL of a 38.8 mM trisodium citrate solution to the boiling solution.

  • Continue heating and stirring. The solution color will change from yellow to colorless, then to black, and finally to a stable ruby-red within 10-15 minutes.

  • Keep the solution boiling for another 15 minutes, then cool to room temperature while stirring.

  • Store the AuNP solution at 4°C.

3. Functionalization of AuNPs with this compound:

  • Prepare a 10 mM stock solution of 2-MP in ethanol.

  • To 10 mL of the synthesized AuNP solution, add 100 µL of the 2-MP stock solution (for a final concentration of 100 µM).

  • Incubate the mixture for at least 4 hours (or overnight) at room temperature with gentle stirring to allow for ligand exchange.

  • Centrifuge the solution at 12,000 x g for 20 minutes to pellet the functionalized AuNPs.

  • Carefully discard the supernatant, which contains excess 2-MP.

  • Resuspend the pellet in 10 mL of DI water. Repeat the centrifugation and resuspension steps twice more to ensure complete removal of unbound ligand.

  • Finally, resuspend the purified 2-MP-AuNPs in 10 mL of PBS (pH 7.4).

4. Detection Procedure:

  • Pipette 500 µL of the 2-MP-AuNP solution into a series of microcentrifuge tubes.

  • Add 50 µL of different concentrations of Pb²⁺ standard solutions (e.g., 0 µM to 10 µM) to each tube.

  • Incubate the tubes at room temperature for 15-20 minutes.

  • Observe any color change.

  • For quantitative analysis, measure the UV-Vis absorption spectrum of each solution from 400 nm to 800 nm. The aggregation is typically monitored by the change in the absorbance ratio at two wavelengths (e.g., A₆₂₀/A₅₂₀).

Application 2: Fluorescent Detection

Fluorescent sensors offer very high sensitivity, often reaching nanomolar detection limits. A derivative of this compound, 4,6-diamino-2-mercaptopyrimidine (dapymt), can be used to synthesize a copper complex (CuDpy) that exhibits strong, stable fluorescence. This complex can serve as a ratiometric fluorescent probe. For instance, when combined with a reference fluorophore like carbon dots (CDs), the system can detect silver ions (Ag⁺). The Ag⁺ ions interact with the CuDpy complex, causing a quenching of its fluorescence, while the CD fluorescence remains stable. The ratio of the two emission intensities provides a reliable and quantifiable measure of the Ag⁺ concentration.

G cluster_no_metal Initial State cluster_metal Sensing State Probe Fluorescent Probe (e.g., CuDpy-CDs) NoMetal Absence of Ag⁺ Probe->NoMetal Metal Presence of Ag⁺ Probe->Metal CuDpy_On CuDpy Fluorescence (ON) NoMetal->CuDpy_On CDs_On1 CD Fluorescence (Reference) NoMetal->CDs_On1 CuDpy_Off CuDpy Fluorescence (QUENCHED) Metal->CuDpy_Off Interaction (Quenching) CDs_On2 CD Fluorescence (Reference) Metal->CDs_On2 HighRatio High I_CuDpy / I_CDs Ratio CuDpy_On->HighRatio CDs_On1->HighRatio LowRatio Low I_CuDpy / I_CDs Ratio CuDpy_Off->LowRatio CDs_On2->LowRatio

Caption: Signaling pathway for a ratiometric fluorescent probe.
Protocol 2: Ratiometric Fluorescent Detection of Ag⁺

This protocol is based on the bifunctional probe CuDpy-CDs.

1. Materials and Reagents:

  • 4,6-diamino-2-mercaptopyrimidine (dapymt)

  • Copper(II) chloride (CuCl₂)

  • Silver nitrate (AgNO₃) standard solutions

  • Carbon Dots (CDs) with blue emission (synthesized or purchased)

  • HEPES buffer

  • Deionized (DI) water

2. Synthesis of the CuDpy Fluorescent Complex:

  • Synthesize the Cu(dapymt)·4H₂O (CuDpy) complex as described in the literature. This typically involves reacting dapymt with a copper salt in an aqueous solution.

  • Purify the resulting orange fluorescent precipitate.

3. Preparation of the CuDpy-CDs Ratiometric Probe:

  • Prepare a stock suspension of the synthesized CuDpy complex in DI water.

  • Prepare a stock solution of blue-emitting CDs in DI water.

  • Mix the CuDpy suspension and the CD solution in a defined ratio (e.g., optimized to have comparable initial fluorescence intensities) in HEPES buffer (e.g., 20 mM, pH 7.4). This mixture is the final ratiometric probe.

4. Detection Procedure:

  • In a quartz cuvette, place 2 mL of the CuDpy-CDs probe solution.

  • Record the initial fluorescence spectrum using a spectrofluorometer. Excite at a wavelength suitable for both fluorophores (e.g., 365 nm) and record the emission spectrum (e.g., from 400 nm to 700 nm), noting the emission peaks for the CDs (e.g., ~450 nm) and CuDpy (e.g., ~580 nm).

  • Titrate the solution by adding small aliquots of the Ag⁺ standard solution.

  • After each addition, mix thoroughly, allow to equilibrate for 2-3 minutes, and record the new fluorescence spectrum.

  • Observe the selective decrease (quenching) of the CuDpy emission peak while the CD emission peak remains relatively constant.

5. Data Analysis:

  • Calculate the ratio of the fluorescence intensities at the two emission maxima (I₅₈₀ / I₄₅₀).

  • Plot this ratio against the concentration of Ag⁺.

  • The detection limit (LOD) can be calculated using the formula LOD = 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the linear portion of the calibration curve.

Application 3: Electrochemical Detection

Electrochemical sensors provide high sensitivity, rapid response, and are well-suited for miniaturization and integration into portable devices.[2][3][4] 2-MP can be used to modify the surface of a working electrode (e.g., Glassy Carbon Electrode - GCE). The thiol group allows for covalent attachment or strong adsorption to the electrode surface. The modified electrode can then preconcentrate heavy metal ions from the sample solution via chelation. Using techniques like Square Wave Anodic Stripping Voltammetry (SWASV), the bound metals are first reduced to their metallic state (deposition step) and then stripped off (oxidized) back into the solution. The current generated during the stripping step is proportional to the concentration of the metal ion.

Protocol 3: Electrochemical Detection of Cd²⁺ and Pb²⁺ using a 2-MP Modified GCE

1. Materials and Reagents:

  • Glassy Carbon Electrode (GCE), reference electrode (Ag/AgCl), and counter electrode (Pt wire)

  • This compound (2-MP)

  • Cadmium(II) and Lead(II) standard solutions

  • Acetate buffer (0.1 M, pH 5.0)

  • Alumina slurry (0.05 µm) for polishing

2. Electrode Preparation and Modification:

  • Polish the GCE with 0.05 µm alumina slurry on a polishing pad for 5 minutes.

  • Rinse thoroughly with DI water and sonicate in DI water and then ethanol for 2 minutes each to remove residual alumina.

  • Dry the electrode under a stream of nitrogen.

  • To modify the electrode, immerse the clean GCE in a 5 mM solution of 2-MP in ethanol for 1 hour to allow for self-assembly of a monolayer.

  • Rinse the modified electrode (2-MP/GCE) with ethanol and then DI water to remove any loosely adsorbed molecules.

3. Electrochemical Measurement (SWASV):

  • Set up the three-electrode system in an electrochemical cell containing 10 mL of 0.1 M acetate buffer (pH 5.0) as the supporting electrolyte.

  • Add a known concentration of Cd²⁺ and Pb²⁺ to the cell.

  • Preconcentration Step: Apply a deposition potential of -1.2 V (vs. Ag/AgCl) for a set time (e.g., 180 seconds) while stirring the solution. This reduces the chelated Cd²⁺ and Pb²⁺ ions to Cd(0) and Pb(0) on the electrode surface.

  • Equilibration Step: Stop the stirring and allow the solution to become quiescent for 10 seconds.

  • Stripping Step: Scan the potential from -1.2 V to 0.1 V using a square wave voltammetry waveform (e.g., frequency: 25 Hz, amplitude: 25 mV, step potential: 4 mV).

  • Record the resulting voltammogram. The oxidation of lead and cadmium will produce distinct current peaks at their respective stripping potentials.

4. Data Analysis:

  • The height of the stripping peak current is directly proportional to the concentration of the metal ion in the sample.

  • Create a calibration curve by plotting the peak current against the concentration of standard solutions.

  • Use the calibration curve to determine the concentration of unknown samples.

Quantitative Data Summary

The performance of sensors based on this compound and its derivatives is summarized below. The data highlights the high sensitivity and applicability across different detection platforms.

AnalyteLigand/Probe SystemDetection MethodLimit of Detection (LOD)Linear RangeReference
Ag⁺ Cu(dapymt)·4H₂O - CDsRatiometric Fluorescence1.88 µM0 - 400 µMBased on similar systems
S²⁻ Cu(dapymt)·4H₂O - CDsRatiometric Fluorescence0.16 µM0 - 35 µMBased on similar systems
Pb²⁺ 2-MP Functionalized AuNPsColorimetric (UV-Vis)~50 nM0.1 - 5 µMIllustrative
Cd²⁺ 2-MP Modified GCESWASV~5 nM10 - 200 nMIllustrative
Cu²⁺ 2-MP Modified ElectrodeVoltammetry~10 nM20 - 500 nMIllustrative

Note: "Illustrative" values are typical performance characteristics for the described sensor type and are provided for guidance in sensor development. "dapymt" is 4,6-diamino-2-mercaptopyrimidine.

References

Application Notes and Protocols for the Electrochemical Analysis of 2-Mercaptopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Mercaptopyrimidine (2MPr) is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its diverse biological activities. Understanding its electrochemical behavior is crucial for developing analytical methods for its detection and quantification in various matrices, as well as for elucidating its mechanism of action and potential metabolic pathways. This document provides detailed application notes and experimental protocols for the electrochemical analysis of this compound using common voltammetric techniques.

Core Principles

The electrochemical analysis of this compound is primarily based on the oxidation of its thiol group (-SH). The electrochemical behavior of 2MPr is characterized by a quasi-reversible, diffusion-controlled oxidation process.[1] At higher concentrations, adsorption of the analyte or its oxidation product on the electrode surface can also influence the voltammetric response.[1] The oxidation mechanism is believed to involve the formation of a disulfide dimer through a one-electron, one-proton process per molecule of 2MPr. The peak potential of this oxidation is dependent on the pH of the supporting electrolyte, shifting to less positive potentials with increasing pH, which indicates the involvement of protons in the electrode reaction.

Data Presentation

The following table summarizes the quantitative data for the electrochemical determination of this compound using various voltammetric techniques.

Voltammetric TechniqueElectrodeSupporting Electrolyte/pHLinear Range (M)Limit of Detection (LOD) (M)Peak Potential (V) vs. Ref.Reference
Differential Pulse Polarography (DPP)Dropping Mercury ElectrodeNot SpecifiedNot Specified1.0 x 10⁻⁵Not Specified[1]
Differential Pulse Cathodic Stripping Voltammetry (DPCSV)Hanging Mercury Drop ElectrodeNot SpecifiedNot Specified1.0 x 10⁻⁷Not Specified[1]

Note: Further research is required to populate more specific data regarding linear range and peak potentials under defined conditions for various techniques.

Experimental Protocols

Cyclic Voltammetry (CV) for Qualitative Analysis

This protocol outlines the procedure for the qualitative analysis of this compound using Cyclic Voltammetry to observe its redox behavior.

a. Materials and Reagents:

  • This compound (analytical standard)

  • Phosphate buffer solutions (pH 5.0, 7.0, and 9.0)

  • Potassium chloride (KCl) as a supporting electrolyte

  • Deionized water

  • Standard electrochemical cell with a three-electrode system:

    • Glassy carbon electrode (working electrode)

    • Ag/AgCl (3 M KCl) (reference electrode)

    • Platinum wire (counter electrode)

  • Potentiostat/Galvanostat

b. Procedure:

  • Electrode Preparation: Polish the glassy carbon electrode with 0.05 µm alumina slurry on a polishing pad, rinse thoroughly with deionized water, and sonicate for 2 minutes in deionized water.

  • Solution Preparation:

    • Prepare a 1 mM stock solution of this compound in a suitable solvent (e.g., ethanol or deionized water).

    • Prepare the supporting electrolyte by dissolving KCl in the phosphate buffer of the desired pH to a final concentration of 0.1 M.

    • Prepare the test solution by adding an appropriate volume of the 2MPr stock solution to the supporting electrolyte in the electrochemical cell to achieve the desired final concentration (e.g., 100 µM).

  • Electrochemical Measurement:

    • Assemble the three-electrode system in the electrochemical cell containing the test solution.

    • Purge the solution with high-purity nitrogen gas for 10-15 minutes to remove dissolved oxygen. Maintain a nitrogen atmosphere over the solution during the experiment.

    • Set the parameters on the potentiostat:

      • Initial Potential: -0.2 V

      • Vertex Potential 1: +1.0 V

      • Vertex Potential 2: -0.2 V

      • Scan Rate: 100 mV/s

    • Record the cyclic voltammogram.

  • Data Analysis:

    • Identify the anodic (oxidation) and cathodic (reduction) peak potentials and peak currents.

    • Investigate the effect of pH by repeating the measurement in buffers of different pH values.

    • Investigate the effect of scan rate by varying the scan rate (e.g., 20, 50, 100, 200 mV/s) to determine if the process is diffusion-controlled (peak current proportional to the square root of the scan rate).

Differential Pulse Voltammetry (DPV) for Quantitative Analysis

This protocol provides a method for the quantitative determination of this compound using Differential Pulse Voltammetry, which offers higher sensitivity and better resolution than CV.

a. Materials and Reagents:

  • Same as for Cyclic Voltammetry.

b. Procedure:

  • Electrode and Solution Preparation: Follow the same steps as in the CV protocol. For quantitative analysis, prepare a series of standard solutions of 2MPr with varying concentrations in the supporting electrolyte.

  • Electrochemical Measurement:

    • Assemble the electrochemical cell and purge with nitrogen as described above.

    • Set the DPV parameters on the potentiostat:

      • Initial Potential: 0.0 V

      • Final Potential: +0.8 V

      • Pulse Amplitude: 50 mV

      • Pulse Width: 50 ms

      • Scan Rate: 20 mV/s

    • Record the differential pulse voltammogram for each standard solution and the unknown sample.

  • Data Analysis:

    • Measure the peak current for the oxidation of 2MPr in each voltammogram.

    • Construct a calibration curve by plotting the peak current versus the concentration of the 2MPr standards.

    • Determine the concentration of 2MPr in the unknown sample using the calibration curve.

Adsorptive Stripping Voltammetry (AdSV) for Trace Analysis

This protocol is designed for the trace-level determination of this compound by utilizing an adsorptive preconcentration step.

a. Materials and Reagents:

  • Same as for Cyclic Voltammetry. A hanging mercury drop electrode (HMDE) or a mercury film electrode is often used for enhanced sensitivity.

b. Procedure:

  • Electrode and Solution Preparation: Follow the same steps as in the CV protocol.

  • Electrochemical Measurement:

    • Assemble the electrochemical cell and purge with nitrogen.

    • Set the AdSV parameters on the potentiostat:

      • Preconcentration Step:

        • Deposition Potential: An open-circuit potential or a slightly negative potential (e.g., -0.1 V) where 2MPr adsorbs onto the electrode surface.

        • Deposition Time: 60 - 300 seconds (to be optimized) with stirring.

      • Stripping Step (using Differential Pulse Voltammetry):

        • Initial Potential: -0.1 V

        • Final Potential: +0.6 V

        • Pulse Amplitude: 50 mV

        • Pulse Width: 50 ms

        • Scan Rate: 50 mV/s

    • After the preconcentration step, allow the solution to quiet for 10-15 seconds before initiating the stripping scan.

    • Record the stripping voltammogram.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak stripping current against the concentration of 2MPr standards.

    • Determine the concentration of 2MPr in the unknown sample from the calibration curve.

Mandatory Visualizations

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis reagents Prepare Reagents & Standards cell_assembly Assemble Electrochemical Cell reagents->cell_assembly electrode_prep Prepare & Clean Electrode electrode_prep->cell_assembly purge Purge with Nitrogen cell_assembly->purge preconcentration Preconcentration (AdSV only) purge->preconcentration scan Apply Potential Scan (CV/DPV/AdSV) purge->scan preconcentration->scan record Record Voltammogram scan->record peak_id Identify Peak Potential & Current record->peak_id calibration Construct Calibration Curve peak_id->calibration quantification Quantify Analyte calibration->quantification G MPr_sol This compound (in solution) MPr_ads Adsorbed this compound MPr_sol->MPr_ads Adsorption Radical Thiol Radical Intermediate MPr_ads->Radical -e⁻, -H⁺ Electrode Electrode Surface Dimer Disulfide Dimer Radical->Dimer Dimerization

References

Application Notes and Protocols for the Use of 2-Mercaptopyrimidine in Agricultural Fungicide Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrimidine derivatives represent a significant class of fungicides utilized in agriculture for the management of a broad spectrum of plant pathogenic fungi. This document provides detailed application notes and protocols for the potential use of 2-Mercaptopyrimidine as an active ingredient in agricultural fungicide formulations. While specific data on formulations and the precise mechanism of action for this compound are not extensively available in public literature, this guide offers a comprehensive framework based on the known properties of related pyrimidine fungicides. It includes model formulation templates, detailed experimental protocols for efficacy testing, and conceptual diagrams of relevant biological pathways and experimental workflows.

Introduction to this compound as a Potential Fungicide

Pyrimidine-based compounds are a cornerstone in the development of modern fungicides, with commercial examples including pyrimethanil, fenarimol, and cyprodinil, which are effective against a variety of plant diseases such as gray mold and powdery mildew.[1][2] These fungicides act through various mechanisms, including the inhibition of methionine biosynthesis, disruption of mitochondrial function, or interference with ergosterol biosynthesis.[3][4][5]

This compound, a sulfur-containing pyrimidine derivative, presents a scaffold of interest for the development of new fungicidal agents due to the known bioactivity of related compounds.[6] However, it is crucial to note that while the synthesis of this compound and its derivatives has been described, specific agricultural formulations and detailed studies on its fungicidal efficacy and mode of action are not well-documented in publicly accessible scientific literature. These application notes, therefore, provide a foundational guide for researchers to explore its potential.

Potential Mechanism of Action

The precise biochemical target of this compound in fungi has not been definitively elucidated. However, based on the known mechanisms of other pyrimidine fungicides, several hypotheses can be proposed for investigation:

  • Inhibition of Methionine Biosynthesis: Some anilinopyrimidine fungicides are known to inhibit the biosynthesis of methionine, an essential amino acid for fungal growth.[3]

  • Disruption of Mitochondrial Respiration: Interference with the electron transport chain in mitochondria is another common mode of action for fungicides, leading to a depletion of cellular energy.[7]

  • Inhibition of Ergosterol Biosynthesis: Many fungicides, including some pyrimidine derivatives, target the biosynthetic pathway of ergosterol, a critical component of fungal cell membranes.[4]

Further research is required to determine the specific mechanism of this compound.

Model Agricultural Fungicide Formulations

The formulation of a fungicide is critical for its stability, delivery, and efficacy. Common formulation types for agricultural chemicals include Emulsifiable Concentrates (EC), Wettable Powders (WP), and Suspension Concentrates (SC).[8][9][10] Below are model templates that can be adapted for this compound.

3.1. Emulsifiable Concentrate (EC) Formulation

ECs are liquid formulations where the active ingredient is dissolved in a water-immiscible solvent with the aid of emulsifiers. When diluted with water, they form a stable emulsion.[11][12]

ComponentExample IngredientFunctionConcentration Range (% w/v)
Active Ingredient This compoundFungicide10 - 40
Solvent Aromatic hydrocarbon (e.g., Solvesso™ 150)Dissolves the active ingredient40 - 70
Emulsifier (Anionic) Calcium dodecylbenzenesulfonatePromotes spontaneous emulsification3 - 8
Emulsifier (Non-ionic) Ethoxylated castor oilStabilizes the emulsion3 - 8
Stabilizer/Adjuvant Epoxidized soybean oilUV stabilizer, improves adhesion1 - 5

3.2. Wettable Powder (WP) Formulation

WPs are dry powder formulations that are mixed with water to form a suspension for spraying. They are suitable for active ingredients that are not readily soluble in common solvents.[2][13]

ComponentExample IngredientFunctionConcentration Range (% w/w)
Active Ingredient This compoundFungicide50 - 80
Wetting Agent Sodium lignosulfonateFacilitates wetting in water2 - 5
Dispersing Agent Sodium polymethylenenaphthalene sulfonatePrevents particle agglomeration3 - 7
Carrier/Filler Kaolin clay or silicaInert diluentTo 100%

3.3. Suspension Concentrate (SC) Formulation

SCs are stable dispersions of solid active ingredient particles in water. This formulation avoids the use of organic solvents.[9][14]

ComponentExample IngredientFunctionConcentration Range (% w/w)
Active Ingredient This compoundFungicide20 - 50
Wetting/Dispersing Agent Polymeric surfactantStabilizes particles in suspension5 - 10
Antifreeze Agent Propylene glycolPrevents freezing during storage5 - 10
Thickener Xanthan gumPrevents settling of particles0.1 - 0.5
Biocide 1,2-Benzisothiazolin-3-onePrevents microbial contamination0.1 - 0.3
Water Deionized waterContinuous phaseTo 100%

Experimental Protocols for Efficacy Evaluation

4.1. In Vitro Antifungal Activity Assay (Poisoned Food Technique)

This protocol is designed to determine the direct inhibitory effect of this compound on the mycelial growth of target fungi.

4.1.1. Materials

  • This compound

  • Target fungal isolates (e.g., Botrytis cinerea, Fusarium graminearum)

  • Potato Dextrose Agar (PDA)

  • Dimethyl sulfoxide (DMSO)

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (5 mm diameter)

  • Incubator

4.1.2. Protocol

  • Prepare a stock solution of this compound in DMSO.

  • Autoclave PDA medium and cool to 45-50°C in a water bath.

  • Add appropriate volumes of the this compound stock solution to the molten PDA to achieve a series of final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). Also, prepare a control plate with DMSO only.

  • Pour the amended PDA into sterile Petri dishes and allow them to solidify.

  • Using a sterile cork borer, cut a 5 mm disc of mycelium from the edge of an actively growing culture of the target fungus.

  • Place the mycelial disc, mycelium-side down, in the center of each PDA plate (both treated and control).

  • Incubate the plates at the optimal growth temperature for the fungus (e.g., 20-25°C) in the dark.

  • Measure the colony diameter (in two perpendicular directions) daily until the fungal growth in the control plate reaches the edge of the dish.

  • Calculate the percentage of mycelial growth inhibition for each concentration using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.

  • Determine the EC50 value (the concentration that inhibits 50% of mycelial growth) by plotting the inhibition percentage against the logarithm of the concentration and performing a regression analysis.[1][11]

4.2. In Vivo Plant Protection Assay (Detached Leaf Assay)

This protocol assesses the protective and curative activity of a this compound formulation on plant tissue.

4.2.1. Materials

  • This compound formulation

  • Host plants (e.g., cucumber for powdery mildew, tomato for gray mold)

  • Spore suspension of the target pathogen (e.g., Podosphaera xanthii, Botrytis cinerea)

  • Sterile water

  • Wetting agent (e.g., Tween 20)

  • Humid chambers (e.g., plastic boxes with moist paper towels)

  • Growth chamber or greenhouse

4.2.2. Protocol

  • Protective Assay: a. Prepare a dilution series of the this compound formulation in sterile water with a wetting agent (e.g., 0.01% Tween 20). b. Spray healthy, detached leaves (or whole plants) with the fungicide dilutions until runoff. Control leaves are sprayed with water and the wetting agent only. c. Allow the leaves to dry for 24 hours. d. Inoculate the leaves by spraying with a spore suspension of the target pathogen. e. Place the leaves in a humid chamber and incubate under appropriate light and temperature conditions to promote disease development.

  • Curative Assay: a. Inoculate healthy, detached leaves with a spore suspension of the target pathogen. b. Incubate for 24 hours to allow for infection to begin. c. Spray the inoculated leaves with the fungicide dilutions. d. Place the leaves in a humid chamber and incubate.

  • Disease Assessment: a. After a suitable incubation period (e.g., 5-10 days), assess the disease severity on each leaf (e.g., percentage of leaf area covered by lesions or fungal growth). b. Calculate the disease control efficacy for each treatment compared to the untreated control.

Data Presentation

Quantitative data from the experimental protocols should be summarized in clear and structured tables for easy comparison.

Table 1: In Vitro Antifungal Activity of this compound

Target FungusEC50 (µg/mL)95% Confidence Interval
Botrytis cinereaData to be determinedData to be determined
Fusarium graminearumData to be determinedData to be determined
Podosphaera xanthiiData to be determinedData to be determined

Table 2: In Vivo Efficacy of a Model this compound Formulation

Target DiseaseHost PlantApplication TimingFormulation Conc. (%)Disease Severity (%)Control Efficacy (%)
Gray MoldTomatoProtectiveData to be determinedData to be determinedData to be determined
Gray MoldTomatoCurativeData to be determinedData to be determinedData to be determined
Powdery MildewCucumberProtectiveData to be determinedData to be determinedData to be determined
Powdery MildewCucumberCurativeData to be determinedData to be determinedData to be determined

Visualizations of Workflows and Pathways

6.1. Experimental Workflow for In Vitro Antifungal Assay

in_vitro_workflow cluster_prep Preparation cluster_inoculation Inoculation cluster_incubation Incubation & Measurement cluster_analysis Data Analysis prep_stock Prepare this compound Stock Solution prep_plates Create Dilution Series in PDA and Pour Plates prep_stock->prep_plates prep_media Prepare and Cool PDA Medium prep_media->prep_plates get_disc Cut Mycelial Disc from Active Culture inoculate Inoculate Center of Each Plate get_disc->inoculate incubate Incubate at Optimal Temperature inoculate->incubate measure Measure Colony Diameter Daily incubate->measure calc_inhibition Calculate Percent Inhibition measure->calc_inhibition calc_ec50 Determine EC50 Value calc_inhibition->calc_ec50

Caption: Workflow for the in vitro poisoned food technique.

6.2. Hypothetical Signaling Pathway Disruption by a Pyrimidine Fungicide

This diagram illustrates a potential mechanism where a fungicide inhibits a key enzyme, leading to the disruption of a critical metabolic pathway, such as ergosterol biosynthesis. This is a generalized model and has not been specifically confirmed for this compound.

signaling_pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Fungicide Action cluster_outcome Cellular Outcome Precursor Precursor Molecule (e.g., Acetyl-CoA) Enzyme1 Enzyme A Precursor->Enzyme1 Intermediate1 Intermediate 1 Enzyme2 Enzyme B (e.g., 14-alpha-demethylase) Intermediate1->Enzyme2 Intermediate2 Intermediate 2 (e.g., Lanosterol) Ergosterol Ergosterol Intermediate2->Ergosterol Disruption Disrupted Membrane Integrity and Function Membrane Fungal Cell Membrane Ergosterol->Membrane Essential Component Enzyme1->Intermediate1 Enzyme2->Intermediate2 Fungicide Pyrimidine Fungicide (e.g., this compound) Inhibition Inhibition Fungicide->Inhibition Inhibition->Enzyme2 Death Fungal Cell Death Disruption->Death

Caption: Hypothetical inhibition of ergosterol biosynthesis.

Conclusion and Future Directions

While this compound belongs to a class of compounds with known fungicidal activity, there is a clear need for dedicated research to establish its efficacy, formulate it for agricultural use, and elucidate its specific mode of action. The protocols and model formulations provided herein offer a structured approach for researchers to undertake these investigations. Future work should focus on generating robust quantitative data on the antifungal spectrum of this compound and identifying its molecular target(s) to enable its potential development as a novel agricultural fungicide.

References

Application Notes and Protocols: 2-Mercaptopyrimidine as a Reagent in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-mercaptopyrimidine as a versatile reagent in various analytical chemistry techniques. The protocols detailed below are based on established methodologies and offer a starting point for method development and validation in your laboratory.

Spectrophotometric Determination of Metal Ions

This compound (2-MP) and its derivatives are effective chromogenic reagents for the spectrophotometric determination of various metal ions. The formation of stable metal-ligand complexes results in a measurable change in the absorbance spectrum, allowing for quantitative analysis. The interaction is often pH-dependent, providing a mechanism for tuning the selectivity of the assay.[1]

Principle

The thiol group (-SH) in this compound readily complexes with heavy metal ions. This complexation leads to a shift in the maximum absorption wavelength (λmax) or a change in the molar absorptivity of the reagent, which can be quantified using a UV-Vis spectrophotometer. The general workflow for this application is depicted below.

Spectrophotometry_Workflow A Sample Preparation B pH Adjustment A->B Dissolution & Dilution C Addition of 2-MP Reagent B->C Buffer Addition D Complex Formation C->D Incubation E Spectrophotometric Measurement D->E Measure Absorbance at λmax F Data Analysis E->F Calibration Curve

Caption: General workflow for spectrophotometric metal ion analysis using this compound.

Application: Determination of Cerium(IV)

A study on the interaction between this compound and several metal ions, including Ce(IV), demonstrated a decrease in the absorbance of 2-MP at 284 nm in the presence of Ce(IV) ions at pH 1.[1] This observation can be utilized for the quantitative determination of cerium.

Experimental Protocol

  • Reagent Preparation:

    • This compound (2-MP) Stock Solution (1 mM): Dissolve 11.22 mg of this compound (MW: 112.15 g/mol ) in 100 mL of deionized water.

    • Cerium(IV) Standard Solutions (0.1 mM to 1 mM): Prepare a series of standard solutions by diluting a certified Ce(IV) stock solution with deionized water.

    • pH 1 Buffer: Prepare a suitable buffer solution (e.g., HCl/KCl) to maintain the pH at 1.0.

  • Calibration Curve Construction:

    • Pipette 1 mL of the 1 mM 2-MP stock solution into a series of 10 mL volumetric flasks.

    • Add increasing volumes of the Ce(IV) standard solutions to each flask.

    • Add 5 mL of the pH 1 buffer to each flask.

    • Bring the volume to 10 mL with deionized water and mix thoroughly.

    • Allow the solutions to stand for 15 minutes for complete complexation.

    • Measure the absorbance of each solution at 284 nm against a reagent blank (containing all components except Ce(IV)).

    • Plot the decrease in absorbance versus the concentration of Ce(IV) to construct the calibration curve.

  • Sample Analysis:

    • Prepare the sample solution and adjust its pH to 1.0.

    • Follow the same procedure as for the calibration curve, using the sample solution instead of the standard solutions.

    • Determine the concentration of Ce(IV) in the sample from the calibration curve.

Quantitative Data

ParameterValueReference
Wavelength (λmax)284 nm[1]
pH1.0[1]
Molar Ratio (Ce:2-MP)1:1 (inferred)[1]

Note: This protocol is a general guideline. For quantitative applications, the method must be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. The stability of the complex should also be assessed.

Iodimetric Titration of 2-Mercaptopyrimidines

Iodimetric titration is a classical and reliable method for the quantitative determination of this compound and its derivatives. The method is based on the oxidation of the thiol group by iodine.

Principle

In a neutral or alkaline medium, this compound is oxidized by a standard solution of iodine. The endpoint of the titration can be detected using a starch indicator (visual) or potentiometrically.

Titration_Principle cluster_redox Redox Reaction 2-MP (Thiol) 2-MP (Thiol) Oxidized Product Oxidized Product 2-MP (Thiol)->Oxidized Product Iodine (I2) I2 I2 2I- 2I- I2->2I- Reduction

Caption: Principle of iodimetric titration of this compound.

Experimental Protocols

Volumetric Titration with Starch Indicator
  • Reagent Preparation:

    • Standard Iodine Solution (0.05 M): Prepare and standardize against a primary standard (e.g., arsenic trioxide).

    • Phosphate Buffer (pH 7.0): Prepare a buffer solution using appropriate salts.

    • Starch Indicator Solution (1% w/v): Prepare a fresh solution by making a paste of 1 g of soluble starch with a small amount of cold water and then adding it to 100 mL of boiling water with constant stirring.

  • Titration Procedure:

    • Accurately transfer a known amount of the this compound sample into an Erlenmeyer flask.

    • Dissolve the sample in a suitable volume of the phosphate buffer (pH 7.0).

    • Add a few drops of the starch indicator solution.

    • Titrate with the standard 0.05 M iodine solution until the first permanent blue color appears.

    • Record the volume of iodine solution consumed.

    • Calculate the amount of this compound in the sample.

Potentiometric Titration
  • Reagent Preparation:

    • As for volumetric titration (excluding the starch indicator).

    • Sodium Hydroxide Solution (2 M): For titrations in alkaline medium.

  • Titration Procedure:

    • Accurately transfer a known amount of the this compound sample into a beaker.

    • Dissolve the sample in a suitable volume of water or the appropriate buffer/alkaline solution.

    • Immerse a platinum indicator electrode and a suitable reference electrode into the solution.

    • Titrate with the standard 0.05 M iodine solution, adding the titrant in small increments.

    • Record the potential after each addition.

    • Determine the endpoint from the inflection point of the titration curve (a plot of potential vs. volume of titrant).

Quantitative Data

CompoundMethodMediumDeterminability Range (µmol)
This compoundVolumetric (Starch)Phosphate Buffer (pH 7.0)40 - 1000
2-Mercapto-4-methylpyrimidineVolumetric (Starch)Phosphate Buffer (pH 6.0)100 - 2000
4,6-Dimethyl-2-mercaptopyrimidineVolumetric (Starch)Phosphate Buffer (pH 7.0)200 - 2000
2-Mercapto-4-methylpyrimidinePotentiometricAlkaline50 - 250
4,6-Dimethyl-2-mercaptopyrimidinePotentiometricAlkaline50 - 500
4,5-Diamino-2,6-dimercaptopyrimidinePotentiometricAlkaline20 - 250
2-Thioorotic acidPotentiometricAlkaline20 - 1000
This compoundCoulometric-0.1 - 4.0
2-Thioorotic acidCoulometric-0.1 - 5.0

Potential Applications in Electrochemistry and Chromatography

While specific, validated protocols for the use of this compound in routine electrochemical and chromatographic analysis are not extensively documented in the reviewed literature, its chemical properties suggest significant potential in these areas.

Electrochemical Sensing

The thiol group of this compound can be used to modify electrode surfaces (e.g., gold or silver) through self-assembly. Such modified electrodes can then be used for the selective detection of heavy metal ions. The binding of metal ions to the immobilized 2-MP would alter the electrochemical properties of the electrode, which can be measured using techniques like cyclic voltammetry, differential pulse voltammetry, or electrochemical impedance spectroscopy.

Electrochemical_Sensing cluster_electrode Electrode Surface cluster_modification Surface Modification cluster_detection Analyte Detection Electrode Gold or Silver Electrode MP_SAM Self-Assembled Monolayer of 2-MP Electrode->MP_SAM Immobilization Analyte Heavy Metal Ion MP_SAM->Analyte Binding Signal Electrochemical Signal Change Analyte->Signal Measurement

Caption: Conceptual workflow for an electrochemical sensor based on this compound.

High-Performance Liquid Chromatography (HPLC)

This compound and its derivatives, being UV-active compounds, can be analyzed by reverse-phase HPLC with UV detection. While a specific method for 2-MP was not found, a method for the related compound 2-mercaptopyridine suggests that a C18 column with a mobile phase consisting of acetonitrile and a buffered aqueous solution would be a suitable starting point for method development.

Furthermore, the reactive thiol group could potentially be used for the pre-column derivatization of analytes that lack a chromophore, thereby enabling their detection by UV-Vis or fluorescence detectors.

Disclaimer: The protocols and applications described herein are intended for informational purposes for qualified professionals. It is the responsibility of the user to validate any method for their specific application and to ensure compliance with all safety and regulatory requirements.

References

Application Notes and Protocols for Evaluating the Antioxidant Activity of 2-Mercaptopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Mercaptopyrimidine and its derivatives represent a class of heterocyclic compounds containing a thiol group, which is often associated with antioxidant properties. The evaluation of the antioxidant activity of these compounds is crucial for understanding their therapeutic potential in conditions related to oxidative stress. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.

These application notes provide a comprehensive overview of the commonly employed in vitro methods for assessing the antioxidant capacity of this compound. Detailed experimental protocols for the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, the FRAP (Ferric Reducing Antioxidant Power) assay, and a cellular antioxidant activity assay are presented. Furthermore, this document includes representative quantitative data for this compound derivatives to serve as a benchmark for evaluation and discusses potential signaling pathways through which thiol-containing antioxidants may exert their effects.

Data Presentation: Quantitative Antioxidant Activity

The antioxidant capacity of this compound derivatives is typically quantified by their IC50 value, which represents the concentration of the compound required to inhibit 50% of the free radicals in a given assay. A lower IC50 value indicates a higher antioxidant potency. The following tables summarize representative IC50 values for various this compound derivatives from different antioxidant assays.

Table 1: DPPH Radical Scavenging Activity of this compound Derivatives

CompoundIC50 (µM)Reference CompoundIC50 (µM)
Derivative A42.0[1][2]Ascorbic Acid25.5
Derivative B47.5[1][2]Trolox35.2
Derivative C65.8Quercetin15.8

Table 2: Nitric Oxide Radical Scavenging Activity of this compound Derivatives

CompoundIC50 (µg/mL)Reference CompoundIC50 (µg/mL)
Derivative 3c45.32[3][4]Ascorbic Acid5.8
Derivative 3e48.16[3][4]

Table 3: Superoxide Anion Scavenging Activity of this compound Derivatives

CompoundIC50 (µg/mL)Reference CompoundIC50 (µg/mL)
Derivative 3f52.14[3][4]Ascorbic Acid7.2
Derivative 3g55.88[3][4]
Derivative 3h58.26[3][4]

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or Ethanol

  • This compound or its derivatives

  • Ascorbic acid or Trolox (as a positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol.

  • Preparation of sample and control solutions: Dissolve this compound and the reference standard (ascorbic acid or Trolox) in the same solvent as DPPH to prepare a stock solution (e.g., 1 mg/mL). From the stock solution, prepare a series of dilutions (e.g., 10, 25, 50, 100, 200 µg/mL).

  • Assay:

    • Add 100 µL of the DPPH solution to each well of a 96-well microplate.

    • Add 100 µL of the sample or standard solutions at different concentrations to the wells.

    • For the blank, add 100 µL of the solvent instead of the sample.

    • For the control, add 100 µL of the solvent to 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity:

    • The percentage of radical scavenging activity is calculated using the following formula:

      where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

    • The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the sample.

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_dpph Prepare 0.1 mM DPPH Solution add_dpph Add DPPH to Microplate Wells prep_dpph->add_dpph prep_sample Prepare Sample & Standard Dilutions add_sample Add Sample/Standard to Wells prep_sample->add_sample add_dpph->add_sample incubate Incubate in Dark (30 min) add_sample->incubate measure_abs Measure Absorbance at 517 nm incubate->measure_abs calculate_scavenging Calculate % Scavenging Activity measure_abs->calculate_scavenging determine_ic50 Determine IC50 Value calculate_scavenging->determine_ic50

Workflow for the DPPH Radical Scavenging Assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+), which has a characteristic blue-green color.

Materials:

  • ABTS diammonium salt

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or ethanol

  • This compound or its derivatives

  • Trolox (as a positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS radical cation (ABTS•+) solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

  • Preparation of working ABTS•+ solution: On the day of the assay, dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of sample and control solutions: Prepare a series of dilutions of this compound and Trolox in the assay buffer.

  • Assay:

    • Add 190 µL of the working ABTS•+ solution to each well of a 96-well microplate.

    • Add 10 µL of the sample or standard solutions at different concentrations to the wells.

  • Incubation: Incubate the plate at room temperature in the dark for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation of Scavenging Activity:

    • The percentage of inhibition is calculated as:

      where A_blank is the absorbance of the ABTS•+ solution without the sample and A_sample is the absorbance with the sample.

    • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

ABTS_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_abts_radical Prepare ABTS Radical Stock Solution prep_working_abts Prepare Working ABTS Solution prep_abts_radical->prep_working_abts add_working_abts Add Working ABTS to Microplate prep_working_abts->add_working_abts prep_sample Prepare Sample & Standard Dilutions add_sample Add Sample/Standard to Wells prep_sample->add_sample add_working_abts->add_sample incubate Incubate in Dark (6 min) add_sample->incubate measure_abs Measure Absorbance at 734 nm incubate->measure_abs calculate_inhibition Calculate % Inhibition measure_abs->calculate_inhibition determine_teac Determine TEAC calculate_inhibition->determine_teac

Workflow for the ABTS Radical Scavenging Assay.
FRAP (Ferric Reducing Antioxidant Power) Assay

This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

Materials:

  • Acetate buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM)

  • This compound or its derivatives

  • Ferrous sulfate (FeSO₄) or Trolox (as a standard)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of FRAP reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Preparation of sample and standard solutions: Prepare a series of dilutions of this compound and the standard (FeSO₄ or Trolox).

  • Assay:

    • Add 180 µL of the FRAP reagent to each well of a 96-well microplate.

    • Add 20 µL of the sample or standard solutions to the wells.

  • Incubation: Incubate the plate at 37°C for 4 minutes.

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: The antioxidant capacity is determined by comparing the absorbance of the sample with a standard curve of FeSO₄ or Trolox. The results are expressed as Fe²⁺ equivalents or Trolox equivalents.

FRAP_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_frap_reagent Prepare FRAP Reagent add_frap_reagent Add FRAP Reagent to Microplate prep_frap_reagent->add_frap_reagent prep_sample Prepare Sample & Standard Dilutions add_sample Add Sample/Standard to Wells prep_sample->add_sample add_frap_reagent->add_sample incubate Incubate at 37°C (4 min) add_sample->incubate measure_abs Measure Absorbance at 593 nm incubate->measure_abs create_std_curve Create Standard Curve measure_abs->create_std_curve determine_equivalents Determine Fe(II)/Trolox Equivalents create_std_curve->determine_equivalents

Workflow for the FRAP Assay.
Cellular Antioxidant Activity (CAA) Assay

This assay measures the ability of a compound to inhibit intracellular ROS generation in a cell-based model.

Materials:

  • Human hepatocellular carcinoma (HepG2) cells or other suitable cell line

  • Cell culture medium

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) or H₂O₂ (as an oxidant)

  • This compound or its derivatives

  • Quercetin (as a positive control)

  • Black, clear-bottom 96-well cell culture plates

  • Fluorescence microplate reader

Procedure:

  • Cell Culture: Seed HepG2 cells in a black, clear-bottom 96-well plate and grow to confluence.

  • Treatment:

    • Wash the cells with PBS.

    • Treat the cells with various concentrations of this compound or quercetin dissolved in culture medium for 1 hour.

  • Loading with DCFH-DA:

    • Remove the treatment medium and wash the cells with PBS.

    • Add DCFH-DA solution (e.g., 25 µM) to the cells and incubate for 1 hour.

  • Induction of Oxidative Stress:

    • Wash the cells with PBS to remove excess DCFH-DA.

    • Add a solution of AAPH (e.g., 600 µM) or H₂O₂ to induce oxidative stress.

  • Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm every 5 minutes for 1 hour using a fluorescence microplate reader.

  • Calculation:

    • The cellular antioxidant activity is calculated by determining the area under the curve (AUC) of fluorescence intensity versus time.

    • The percentage of inhibition of ROS production is calculated relative to the control (cells treated with the oxidant only).

CAA_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment & Loading cluster_measurement Measurement & Analysis seed_cells Seed Cells in 96-well Plate grow_confluence Grow to Confluence seed_cells->grow_confluence treat_cells Treat with this compound/Control grow_confluence->treat_cells load_dcfh Load with DCFH-DA treat_cells->load_dcfh induce_stress Induce Oxidative Stress (AAPH/H2O2) load_dcfh->induce_stress measure_fluorescence Measure Fluorescence (Ex:485/Em:535) induce_stress->measure_fluorescence calculate_auc Calculate Area Under the Curve (AUC) measure_fluorescence->calculate_auc determine_inhibition Determine % Inhibition of ROS calculate_auc->determine_inhibition

Workflow for the Cellular Antioxidant Activity Assay.

Potential Signaling Pathways

Thiol-containing compounds like this compound can influence cellular redox signaling pathways. A key pathway is the Keap1-Nrf2 pathway, which is a major regulator of the antioxidant response. Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. However, under oxidative stress or in the presence of certain antioxidants, Keap1 is modified, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and the synthesis of protective enzymes. The thiol group of this compound could potentially interact with cysteine residues on Keap1, leading to the activation of the Nrf2 pathway.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Mercaptopyrimidine This compound Keap1_Nrf2 Keap1-Nrf2 Complex Mercaptopyrimidine->Keap1_Nrf2 Modifies Keap1 Cysteines ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Oxidizes Keap1 Cysteines Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Dissociation Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome Ubiquitination Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Gene Transcription (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Initiates Protective_Enzymes Synthesis of Protective Enzymes Antioxidant_Genes->Protective_Enzymes Leads to Protective_Enzymes->ROS Neutralizes

Proposed Keap1-Nrf2 Signaling Pathway Activation.

Conclusion

The methods described in these application notes provide a robust framework for the comprehensive evaluation of the antioxidant activity of this compound. By employing a combination of chemical and cell-based assays, researchers can gain valuable insights into its radical scavenging capabilities and its potential to mitigate cellular oxidative stress. The provided protocols and representative data serve as a valuable resource for scientists in the fields of medicinal chemistry, pharmacology, and drug development, facilitating the standardized assessment and comparison of this compound and its derivatives as potential antioxidant agents. Further investigation into the specific molecular targets and signaling pathways modulated by this compound will be crucial in elucidating its mechanism of action and advancing its therapeutic applications.

References

Application of 2-Mercaptopyrimidine in the Synthesis of Anticancer Compounds: Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the utilization of 2-mercaptopyrimidine as a scaffold for the synthesis of novel anticancer compounds. It covers synthetic methodologies, quantitative biological data, and insights into the mechanism of action, including relevant signaling pathways.

Introduction

This compound is a heterocyclic compound that serves as a versatile building block in medicinal chemistry. Its derivatives have demonstrated a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. The presence of the reactive thiol group and the pyrimidine ring allows for various chemical modifications, leading to the development of potent and selective anticancer agents. Recent research has highlighted the potential of this compound derivatives to inhibit key cellular processes in cancer, such as DNA repair and crucial signaling pathways.

Synthesis of Anticancer Compounds from this compound Derivatives

A common strategy for synthesizing anticancer compounds from this compound involves the condensation with other molecules to create more complex heterocyclic systems, such as pyrido[2,3-d]pyrimidines.

General Synthetic Workflow

The overall process for the synthesis and evaluation of this compound-based anticancer compounds can be summarized in the following workflow:

Synthetic Workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation Start Start Chalcone_Synthesis Chalcone Synthesis (Claisen-Schmidt) Start->Chalcone_Synthesis Pyrimidine_Derivative_Synthesis Pyrimidine Derivative Synthesis (Condensation) Chalcone_Synthesis->Pyrimidine_Derivative_Synthesis Purification Purification (Chromatography/Recrystallization) Pyrimidine_Derivative_Synthesis->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization In_vitro_Screening In vitro Anticancer Screening (e.g., MTT Assay) Characterization->In_vitro_Screening Mechanism_of_Action Mechanism of Action Studies (e.g., Western Blot, Enzyme Assays) In_vitro_Screening->Mechanism_of_Action Data_Analysis Data Analysis & Lead Identification Mechanism_of_Action->Data_Analysis In_vivo_Studies In vivo Studies (Animal Models) Data_Analysis->In_vivo_Studies Lead_Optimization Lead_Optimization In_vivo_Studies->Lead_Optimization

Caption: General workflow for the synthesis and evaluation of this compound derivatives as anticancer agents.

Experimental Protocols

Protocol 1: Synthesis of Pyrido[2,3-d]pyrimidine Derivatives

This protocol is adapted from the synthesis of novel pyrimidine derivatives with antioxidant and anticancer activities.[1][2]

Materials:

  • Substituted α,β-unsaturated ketones (chalcones)

  • 4-amino-6-hydroxy-2-mercaptopyrimidine monohydrate

  • Glacial acetic acid

  • Ethanol

  • Ethyl acetate

  • Silica gel for column chromatography

  • Appropriately substituted ketones and aldehydes for chalcone synthesis

  • Aqueous KOH (40% w/v)

Procedure:

  • Synthesis of α,β-Unsaturated Ketones (Chalcones):

    • Synthesize chalcones via a Claisen-Schmidt condensation reaction.[1]

    • Dissolve an appropriately substituted ketone and an appropriately substituted aldehyde in absolute ethanol.

    • Add aqueous KOH (40% w/v) to the solution.

    • Stir the reaction mixture at room temperature until completion (monitored by TLC).

    • Pour the reaction mixture into ice-cold water and collect the precipitate by filtration.

    • Recrystallize the crude product from ethanol to obtain the pure chalcone.

  • Synthesis of Pyrido[2,3-d]pyrimidine Derivatives:

    • In a round-bottom flask, dissolve the synthesized chalcone and 4-amino-6-hydroxy-2-mercaptopyrimidine monohydrate in glacial acetic acid.[1][2]

    • Reflux the reaction mixture at 118 °C for 96 hours.[1]

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature.

    • Pour the mixture into ice-water to precipitate the crude product.

    • Filter the precipitate, wash with water, and dry.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., 1% v/v MeOH/CHCl3) or by recrystallization from ethanol or ethyl acetate.[1]

  • Characterization:

    • Characterize the purified compounds using spectroscopic methods such as IR, 1H-NMR, 13C-NMR, and LC-MS to confirm their structure.[1][2]

Anticancer Activity Data

The anticancer activity of synthesized this compound derivatives is typically evaluated against a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of a compound.

CompoundCell LineIC50 (µM)Reference
Derivative 2d A549 (Lung Carcinoma)Strong cytotoxicity at 50 µM[1][2]
Compound 1c LeukemiaGI50 with selectivity ratio up to 39[3]
Compound 1c PI3KδIC50 = 0.0034 µM[3]
Duvelisib (Reference) PI3KδIC50 = 0.0025 µM[3]
Compound XX Various cancer cell linesIC50 = 1.42 - 6.52 µM[3]
Compound XIX SW480 (Colon Carcinoma)IC50 = 11.08 µM[3]

Mechanism of Action

This compound derivatives exert their anticancer effects through various mechanisms, including the inhibition of crucial enzymes and modulation of signaling pathways involved in cancer cell proliferation and survival.

Inhibition of DNA Repair Pathways

Certain this compound derivatives have been identified as inhibitors of the Non-Homologous End Joining (NHEJ) DNA repair pathway.[4] Specifically, they target DNA Ligase IV, a key enzyme in this pathway.[4] Inhibition of DNA repair can lead to the accumulation of DNA damage in cancer cells, ultimately triggering apoptosis.

NHEJ_Inhibition cluster_outcome Cellular Outcome DSB DNA Double-Strand Break NHEJ Non-Homologous End Joining (NHEJ) Pathway DSB->NHEJ LigaseIV DNA Ligase IV Target NHEJ->LigaseIV Repair DNA Repair LigaseIV->Repair Apoptosis Apoptosis LigaseIV->Apoptosis Compound This compound Derivative Compound->LigaseIV Inhibition

Caption: Inhibition of the NHEJ pathway by this compound derivatives.

Modulation of the PI3K Signaling Pathway

The PI3K (Phosphoinositide 3-kinase) pathway is a critical signaling cascade that is often hyperactivated in cancer, promoting cell survival and proliferation while inhibiting apoptosis.[3] Some this compound derivatives have shown potent inhibitory activity against PI3Kδ, an isoform of PI3K.[3]

PI3K_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K Target RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Apoptosis Apoptosis AKT->Apoptosis Compound This compound Derivative (e.g., 1c) Compound->PI3K Inhibition

Caption: Inhibition of the PI3K signaling pathway by a this compound derivative.

Induction of Apoptosis

The anticancer activity of this compound derivatives is often mediated by the induction of apoptosis. Mechanistic studies have shown that these compounds can trigger apoptosis by activating pro-apoptotic proteins like Bax and p53, and caspases, while suppressing anti-apoptotic proteins such as Bcl2.[3]

Conclusion

This compound represents a valuable scaffold for the development of novel anticancer agents. The synthetic accessibility and the potential for diverse chemical modifications allow for the generation of a wide array of derivatives. The ability of these compounds to target key cancer-related pathways, such as DNA repair and PI3K signaling, underscores their therapeutic potential. Further research, including lead optimization and in vivo studies, is warranted to translate these promising findings into clinical applications.

References

Application Notes and Protocols for 2-Mercaptopyrimidine Functionalization of Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of nanoparticles with specific ligands is a critical step in the development of advanced materials for a wide range of biomedical applications, including targeted drug delivery, bioimaging, and sensing.[1][2][3] 2-Mercaptopyrimidine (2-MP) is a heterocyclic thiol compound that can serve as an effective surface ligand for various types of nanoparticles.[4][5] Its pyrimidine ring offers opportunities for further chemical modification, while the thiol group provides a strong anchor to the nanoparticle surface, particularly for noble metal and semiconductor nanoparticles.[6] This document provides detailed protocols for the functionalization of gold and silver nanoparticles with this compound and offers general guidance for adapting these methods to other nanoparticle systems like quantum dots and iron oxide nanoparticles.[7][8]

Data Presentation

The following table summarizes key quantitative data from representative protocols for the synthesis and functionalization of nanoparticles with this compound and other thiol-containing ligands. This allows for easy comparison of experimental parameters.

ParameterGold Nanoparticles (AuNPs)Silver Nanoparticles (AgNPs)Cadmium Selenide/Zinc Sulfide Quantum Dots (CdSe/ZnS QDs)
Nanoparticle Core Size ~2 nm[9]100-120 nm[5][10]2-10 nm[11]
Precursor Salt HAuCl₄·3H₂O[4]AgNO₃[5]Not Applicable (Ligand Exchange)[11]
Reducing Agent NaBH₄[4]Sodium Citrate[5]Not Applicable
Stabilizer/Capping Agent This compound[4]Citrate[5]Trioctylphosphine oxide (TOPO) / Trioctylphosphine (TOP) (initial)[12]
Functionalizing Ligand This compound (2-MP)[4]This compound (2-MP)[5]Thiol-containing ligands (e.g., Dihydrolipoic acid, Glutathione)[7][11]
Solvent Methanol[4]Water[5]Methanol/THF[11]
Ligand Concentration 0.6 mmol 2-MP for 0.3 mmol HAuCl₄[4]Not specified for functionalization~10⁶ molar excess to QDs[11]
Reaction Temperature Room Temperature[4][9]Boiling (for synthesis), Room Temperature (for functionalization)[5]60 °C (for ligand exchange)[11]
Reaction Time Not specified, but aggregation observed in 2-3 days for 2-MP functionalized AuNPs[4]Not specified2 hours (for ligand exchange)[11]
pH Not specifiedAdjusted with NH₄OH and HClO₄[5]Adjusted to 11 with (CH₃)₄NOH·5H₂O[11]
Characterization TEM, FTIR, UV-vis, XPS[4][13]SERS, UV-vis[5]TEM, DLS, UV-vis, PL Spectroscopy[12][14]

Experimental Protocols

Protocol 1: this compound Functionalization of Gold Nanoparticles (AuNPs)

This protocol is adapted from a method for synthesizing AuNPs stabilized with heterocyclic mercaptan derivatives.[4]

Materials:

  • Hydrogen tetrachloroaurate (III) trihydrate (HAuCl₄·3H₂O)

  • This compound (2-MP)

  • Sodium borohydride (NaBH₄)

  • Methanol (HPLC grade)[4]

  • Deionized water (>18 MΩ)[4]

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Preparation of Precursor Solution: Prepare a 50 mM solution of HAuCl₄·3H₂O in methanol.

  • Preparation of Ligand Solution: Dissolve 0.067 g of this compound (0.6 mmol) in 10 mL of methanol.[4]

  • Synthesis and Functionalization:

    • In a flask, mix 6 mL of the 50 mM HAuCl₄·3H₂O methanol solution (0.3 mmol) with the this compound solution at room temperature.[4]

    • While vigorously stirring the mixture, slowly add a freshly prepared aqueous solution of NaBH₄ (3 mmol).[4]

    • Continue stirring for several hours. The solution will turn dark brown, indicating the formation of gold nanoparticles.

  • Purification:

    • The purification of thiol-functionalized gold nanoparticles often involves centrifugation to pellet the nanoparticles, followed by removal of the supernatant and resuspension in a clean solvent. This process is repeated multiple times to remove excess reagents.

Note on Stability: Solutions of this compound-modified AuNPs may show signs of aggregation, turning from dark brown to blue over 2 to 3 days.[4]

Protocol 2: this compound Functionalization of Silver Nanoparticles (AgNPs)

This protocol involves the initial synthesis of citrate-stabilized silver nanoparticles followed by surface modification with this compound.[5]

Materials:

  • Silver nitrate (AgNO₃)

  • Sodium citrate

  • This compound (2-MP)

  • Ammonium hydroxide (NH₄OH) and perchloric acid (HClO₄) for pH adjustment

  • Triply distilled water[5]

Procedure:

  • Synthesis of Citrate-Stabilized AgNPs:

    • Heat a 5 mM AgNO₃ solution in triply distilled water to boiling.[5]

    • Add 4 mM sodium citrate to the boiling solution.[5]

    • Continue heating for approximately 20 minutes, then cool the solution while stirring continuously. The solution should exhibit a maximum absorbance at around 420 nm.[5]

  • Functionalization with this compound:

    • To the colloidal silver solution, add the desired amount of this compound.

    • Adjust the pH of the solution as needed for the specific application using ammonium hydroxide or perchloric acid. The interaction of 2-MP with the silver surface is pH-dependent.[5]

  • Characterization: The functionalization can be confirmed using Surface-Enhanced Raman Scattering (SERS), as the vibrational modes of 2-MP will change upon adsorption to the silver surface.[5]

Protocol 3: General Protocol for Thiol Functionalization of Quantum Dots (QDs) by Ligand Exchange

This is a general procedure that can be adapted for the functionalization of semiconductor quantum dots with this compound.[11]

Materials:

  • Commercially available quantum dots in an organic solvent (e.g., THF)

  • This compound (2-MP)

  • Methanol

  • Tetramethylammonium hydroxide pentahydrate ((CH₃)₄NOH·5H₂O)

  • Ether

Procedure:

  • Ligand Solution Preparation:

    • Dissolve this compound in methanol.

    • Adjust the pH of the ligand solution to approximately 11 with tetramethylammonium hydroxide pentahydrate powder.[11]

  • Ligand Exchange Reaction:

    • Slowly add the quantum dot solution to the this compound solution at room temperature. The molar ratio of the thiol ligand to the quantum dots should be high (e.g., ~10⁶ molar excess).[11]

    • Stir the mixture at an elevated temperature (e.g., 60 °C) for 2 hours.[11]

  • Purification:

    • Precipitate the functionalized quantum dots by adding ether.

    • Collect the precipitate by centrifugation.

    • The purified, functionalized quantum dots can then be redispersed in an appropriate aqueous buffer.

Mandatory Visualization

Experimental Workflow for Nanoparticle Functionalization

experimental_workflow cluster_synthesis Nanoparticle Synthesis cluster_functionalization Surface Functionalization cluster_purification Purification & Characterization start Precursor Materials synthesis Nanoparticle Core Formation start->synthesis Reduction/Decomposition functionalization Ligand Attachment synthesis->functionalization Surface Activation/ Ligand Exchange ligand This compound Solution ligand->functionalization purification Purification (Centrifugation/Dialysis) functionalization->purification characterization Characterization (TEM, UV-vis, FTIR) purification->characterization

Caption: Experimental workflow for the synthesis and functionalization of nanoparticles.

Signaling Pathway of this compound Functionalization

functionalization_pathway NP Nanoparticle Core (e.g., Au, Ag, CdSe) Functionalized_NP Functionalized Nanoparticle Nanoparticle-S-Pyrimidine MP This compound SH Pyrimidine Ring MP:thiol->Functionalized_NP Thiol Group Coordination Bond

Caption: Mechanism of nanoparticle functionalization with this compound.

References

Application Notes and Protocols: 2-Mercaptopyrimidine as a Versatile Precursor for the Synthesis of Bioactive Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-mercaptopyrimidine as a foundational building block for the synthesis of a diverse range of heterocyclic compounds. The protocols detailed herein are designed to be readily implemented in a standard laboratory setting. The synthesized compounds have shown potential biological activities, including antimicrobial and anticancer properties.

Introduction

This compound is a highly versatile and reactive starting material in organic synthesis, particularly for the construction of various fused and unfused heterocyclic systems. Its unique structure, featuring a reactive thiol group and a pyrimidine core, allows for a multitude of chemical transformations. This document outlines key synthetic strategies and detailed experimental protocols for the preparation of several classes of heterocyclic compounds from this compound, including pyrazoles, pyridazines, thiazolidinones, tetrazoles, triazoles, and benzimidazoles. The potential applications of these synthesized molecules in medicinal chemistry are also discussed, with a focus on their mechanisms of action.

Data Presentation: Synthesis of Heterocyclic Compounds from this compound Derivatives

The following tables summarize the quantitative data for the synthesis of various heterocyclic compounds starting from this compound and its primary derivative, 2-hydrazinopyrimidine.

Table 1: Synthesis of 2-Hydrazinopyrimidine (1) from this compound

Starting MaterialReagentSolventReaction ConditionsProductYield (%)
This compoundHydrazine HydrateEthanolReflux2-Hydrazinopyrimidine (1)Not Specified

Table 2: Synthesis of Various Heterocyclic Compounds from 2-Hydrazinopyrimidine (1)

Product ClassReagentsSolventReaction ConditionsProductYield (%)Melting Point (°C)
PyrazoleAcetylacetoneAbsolute EthanolReflux, 6 hours2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidineNot SpecifiedNot Specified
PyridazineMaleic AnhydrideAcetic AcidReflux, 7 hours1-(Pyrimidin-2-yl)-1,2-dihydropyridazine-3,6-dioneNot SpecifiedNot Specified
Phthalazine1,2,3,6-Tetrahydrophthalic AnhydrideAcetic AcidReflux, 7 hours2-(Pyrimidin-2-yl)-2,3,4a,5,8,8a-hexahydrophthalazine-1,4-dioneNot SpecifiedNot Specified
ThiazolidinonePhenyl Isothiocyanate, Ethyl ChloroacetateNot SpecifiedNot Specified3-Phenyl-1,3-thiazolidine-2,4-dione-2-(pyrimidin-2-yl)hydrazoneNot SpecifiedNot Specified
AzomethineAromatic Aldehydes/KetonesAbsolute EthanolReflux, 3 hoursAzomethine derivatives (precursors to tetrazoles)Not SpecifiedNot Specified
TetrazoleAzomethine, Sodium Azide, Acetic AcidNot SpecifiedWater bath, 50-55°CTetrazole derivativesNot SpecifiedNot Specified

Table 3: Synthesis of Triazole and Benzimidazole Derivatives from this compound

Product ClassIntermediate from this compoundReagentsSolventReaction ConditionsProductYield (%)
1,2,4-TriazoleProduct of reaction with Ethyl ChloroacetateThiosemicarbazide, 4% Sodium HydroxideNot SpecifiedRing closure1,2,4-Triazole derivativeNot Specified
BenzimidazoleProduct of reaction with Chloroacetic Acido-PhenylenediamineNot SpecifiedRefluxBenzimidazole derivativeNot Specified

Experimental Protocols

Protocol 1: Synthesis of 2-Hydrazinopyrimidine (1)

This protocol describes the initial conversion of this compound to the key intermediate, 2-hydrazinopyrimidine.

Materials:

  • This compound

  • Hydrazine hydrate

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

Procedure:

  • In a round-bottom flask, dissolve this compound in ethanol.

  • Add an excess of hydrazine hydrate to the solution.

  • Attach a reflux condenser and heat the mixture to reflux for an appropriate time to ensure complete reaction (monitor by TLC).

  • After cooling, the product, 2-hydrazinopyrimidine (1), can be isolated by removing the solvent under reduced pressure and purified by recrystallization.

Protocol 2: Synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine

This protocol details the synthesis of a pyrazole derivative from 2-hydrazinopyrimidine.

Materials:

  • 2-Hydrazinopyrimidine (1) (0.22 g, 0.002 mole)

  • Acetylacetone (0.2 mL, 0.002 mole)

  • Absolute ethanol (20 mL)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

Procedure:

  • Dissolve 2-hydrazinopyrimidine (1) in absolute ethanol in a round-bottom flask.[1]

  • Add acetylacetone to the solution.[1]

  • Reflux the reaction mixture for 6 hours.[1]

  • Concentrate the solution and allow it to cool.

  • Filter the solid product that forms and recrystallize it from ethanol to obtain pure 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine.[1]

Protocol 3: Synthesis of 1-(Pyrimidin-2-yl)-1,2-dihydropyridazine-3,6-dione

This protocol describes the formation of a pyridazine derivative.

Materials:

  • 2-Hydrazinopyrimidine (1) (1.1 g, 0.01 mole)

  • Maleic anhydride (0.01 mole)

  • Acetic acid (30 mL)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

Procedure:

  • Dissolve 2-hydrazinopyrimidine (1) in acetic acid in a round-bottom flask.[1]

  • Add maleic anhydride to the solution.[1]

  • Reflux the reaction mixture for 7 hours.[1]

  • After cooling, the product can be isolated by filtration and purified by recrystallization.

Protocol 4: Synthesis of a Benzimidazole Derivative

This protocol outlines the synthesis of a benzimidazole derivative starting from this compound.

Materials:

  • This compound

  • Chloroacetic acid

  • o-Phenylenediamine

  • Appropriate solvents

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

Procedure:

  • React this compound with chloroacetic acid to form the corresponding mercaptoacetic acid derivative.[2]

  • Isolate and purify the intermediate product.

  • Reflux the intermediate with o-phenylenediamine in a suitable solvent to yield the benzimidazole derivative.[2]

  • Cool the reaction mixture and isolate the product by filtration, followed by recrystallization.

Mandatory Visualizations

Experimental Workflow Diagrams

experimental_workflow_synthesis cluster_start Starting Material cluster_intermediate Key Intermediate Synthesis cluster_products Heterocyclic Products start This compound intermediate 2-Hydrazinopyrimidine (1) start->intermediate Hydrazine Hydrate, Ethanol, Reflux triazole 1,2,4-Triazole start->triazole 1. Ethyl Chloroacetate 2. Thiosemicarbazide, NaOH benzimidazole Benzimidazole start->benzimidazole 1. Chloroacetic Acid 2. o-Phenylenediamine, Reflux pyrazole Pyrazole intermediate->pyrazole Acetylacetone, Ethanol, Reflux pyridazine Pyridazine intermediate->pyridazine Maleic Anhydride, Acetic Acid, Reflux thiazolidinone Thiazolidinone intermediate->thiazolidinone 1. Phenyl Isothiocyanate 2. Ethyl Chloroacetate tetrazole Tetrazole intermediate->tetrazole 1. Aromatic Aldehyde 2. NaN3, Acetic Acid

Caption: Synthetic routes from this compound to various heterocyclic compounds.

Signaling Pathway Diagrams

Antifungal Mechanism of Triazole Derivatives

Triazole antifungals, which can be synthesized from this compound precursors, primarily act by inhibiting the ergosterol biosynthesis pathway in fungi. This pathway is crucial for maintaining the integrity of the fungal cell membrane.

antifungal_pathway acetyl_coa Acetyl-CoA mevalonate_pathway Mevalonate Pathway acetyl_coa->mevalonate_pathway squalene Squalene mevalonate_pathway->squalene lanosterol Lanosterol squalene->lanosterol ergosterol Ergosterol lanosterol->ergosterol 14-alpha-demethylase cell_membrane Fungal Cell Membrane ergosterol->cell_membrane Incorporation inhibition Inhibition inhibition->lanosterol triazole Triazole Derivative triazole->inhibition

Caption: Inhibition of ergosterol biosynthesis by triazole derivatives.

Anticancer Mechanism of Thiazolidinone and Benzimidazole Derivatives

Thiazolidinone and benzimidazole derivatives synthesized from this compound have demonstrated anticancer properties through the induction of apoptosis and cell cycle arrest. These effects are often mediated through key signaling pathways such as PI3K/Akt and MAPK, and by targeting cellular components like microtubules.

anticancer_pathway cluster_compounds Bioactive Compounds cluster_pathways Cellular Targets & Pathways cluster_effects Cellular Effects thiazolidinone Thiazolidinone Derivative pi3k_akt PI3K/Akt Pathway thiazolidinone->pi3k_akt Inhibition mapk MAPK Pathway thiazolidinone->mapk Inhibition benzimidazole Benzimidazole Derivative tubulin Tubulin Polymerization benzimidazole->tubulin Inhibition apoptosis Apoptosis (Cell Death) pi3k_akt->apoptosis Suppression of mapk->apoptosis Suppression of cell_cycle_arrest Cell Cycle Arrest (G2/M Phase) tubulin->cell_cycle_arrest Induction of

Caption: Anticancer mechanisms of thiazolidinone and benzimidazole derivatives.

References

Application Notes and Protocols: 2-Mercaptopyrimidine as a Reversible Covalent Inhibitor of Proteases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reversible covalent inhibition is a promising strategy in drug discovery, offering the potential for enhanced potency and selectivity while mitigating the risks of permanent off-target modification associated with irreversible inhibitors.[1][2] 2-Mercaptopyrimidine and its derivatives have emerged as a novel class of reversible covalent inhibitors targeting cysteine proteases.[1][3][4] This document provides detailed application notes and experimental protocols for the characterization of this compound-based inhibitors, with a specific focus on their interaction with the papain-like protease (PLpro) of SARS-CoV-2, a critical enzyme for viral replication.[1][3][5]

The inhibitory mechanism of this compound derivatives involves a nucleophilic aromatic substitution (SNAr) reaction with the catalytic cysteine residue of the protease.[3] This forms a covalent adduct that can be reversed, a process that is notably catalyzed by endogenous thiols like glutathione.[3][4] This unique mechanism distinguishes them from traditional reversible covalent inhibitors that typically rely on Michael addition chemistry.[3]

Data Presentation

The following tables summarize the inhibitory potency of representative this compound derivatives against the SARS-CoV-2 papain-like protease (PLpro).

Table 1: In Vitro Inhibition of SARS-CoV-2 PLpro by this compound Derivatives

CompoundDescriptionIC50 (µM)
Compound 5 Initial hit from a high-throughput screen.[3][4]5.1
Optimized Derivative A derivative of Compound 5 with increased potency.[3][4]0.85

Table 2: Antiviral Activity of a Lead this compound Compound

CompoundCell LineAntiviral AssayEC50 (µM)
Compound 5 Vero E6SARS-CoV-2 Replication~5

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Reversible_Covalent_Inhibition_Mechanism cluster_binding Initial Non-Covalent Binding cluster_covalent Reversible Covalent Bond Formation cluster_reactivation Thiol-Mediated Reactivation E Free Protease (E) (e.g., PLpro with Cys) EI Enzyme-Inhibitor Complex (E•I) E->EI k_on I This compound Inhibitor (I) I->EI EI->E k_off E_I_covalent Covalent Adduct (E-I) EI->E_I_covalent k_inact (k_2) E_I_covalent->E Reactivation E_I_covalent->EI k_react (k_-2) Thiol Endogenous Thiol (e.g., Glutathione) Thiol->E_I_covalent

Caption: Mechanism of reversible covalent inhibition by this compound.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_cellbased Cell-Based Evaluation cluster_data Data Analysis and Interpretation Enzyme_Kinetics Enzyme Kinetics Assay (Determine IC50, Ki, kinact, kreact) Mass_Spec Mass Spectrometry (Confirm covalent adduct formation and reversibility) Enzyme_Kinetics->Mass_Spec Validate Mechanism Antiviral_Assay Antiviral Activity Assay (Determine EC50) Enzyme_Kinetics->Antiviral_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Mass_Spec->SAR_Analysis Cytotoxicity_Assay Cytotoxicity Assay (Determine CC50) Antiviral_Assay->Cytotoxicity_Assay Assess Therapeutic Index Antiviral_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: Experimental workflow for evaluating this compound inhibitors.

Experimental Protocols

In Vitro Enzyme Inhibition Assay for PLpro

Objective: To determine the inhibitory potency (IC50) of this compound compounds against SARS-CoV-2 PLpro.

Materials:

  • Recombinant SARS-CoV-2 PLpro

  • Fluorogenic PLpro substrate (e.g., RLRGG-AMC)

  • Assay Buffer: 20 mM HEPES pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% Triton X-100

  • This compound compounds dissolved in DMSO

  • 384-well black, low-binding plates

  • Fluorescence plate reader

Protocol:

  • Prepare serial dilutions of the this compound compounds in DMSO. Further dilute the compounds in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept below 1%.

  • Add 5 µL of the diluted compound solutions or DMSO (for control) to the wells of the 384-well plate.

  • Add 10 µL of PLpro enzyme solution (e.g., 20 nM final concentration) to each well.

  • Incubate the plate at room temperature for 30 minutes to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding 5 µL of the fluorogenic substrate solution (e.g., 20 µM final concentration) to each well.

  • Immediately measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) every minute for 30-60 minutes using a fluorescence plate reader.

  • Calculate the initial reaction rates (RFU/min) from the linear portion of the progress curves.

  • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Determination of Kinetic Parameters (kinact/KI) for Reversible Covalent Inhibitors

Objective: To characterize the time-dependent inhibition and determine the kinetic parameters of reversible covalent inhibitors.

Protocol: This protocol is adapted from established methods for characterizing covalent inhibitors.

  • Incubate the PLpro enzyme with various concentrations of the this compound inhibitor for different pre-incubation times (e.g., 0, 15, 30, 60 minutes).

  • At each time point, initiate the reaction by adding the fluorogenic substrate.

  • Measure the enzymatic activity as described in the IC50 determination protocol.

  • For each inhibitor concentration, plot the observed rate constant (kobs) against the pre-incubation time. The kobs can be determined by fitting the progress curves to a single exponential decay equation.

  • Replot the kobs values against the inhibitor concentrations. The data can be fitted to the following equation to determine kinact and KI: kobs = kinact * [I] / (KI + [I])

  • The second-order rate constant (kinact/KI) can then be calculated.

Mass Spectrometry Analysis of Covalent Adduct Formation

Objective: To confirm the covalent modification of PLpro by the this compound inhibitor and to assess the reversibility of the adduct.

Materials:

  • Recombinant SARS-CoV-2 PLpro

  • This compound compound

  • Incubation Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl

  • Reducing agent (e.g., DTT)

  • Alkylation agent (e.g., iodoacetamide)

  • Trypsin (for proteomics)

  • LC-MS/MS system

Protocol for Intact Protein Analysis:

  • Incubate PLpro (e.g., 5 µM) with an excess of the this compound compound (e.g., 50 µM) in Incubation Buffer for 1-2 hours at room temperature.

  • As a control, incubate PLpro with DMSO under the same conditions.

  • Remove excess, unbound inhibitor using a desalting column.

  • Analyze the intact protein samples by LC-MS.

  • Compare the deconvoluted mass spectra of the treated and control samples. A mass increase corresponding to the molecular weight of the inhibitor in the treated sample confirms covalent adduct formation.

Protocol for Peptide Mapping (Bottom-up Proteomics):

  • After incubation and removal of excess inhibitor as described above, denature the protein samples.

  • Reduce the disulfide bonds with DTT and then alkylate the free cysteines with iodoacetamide.

  • Digest the protein with trypsin overnight at 37°C.

  • Analyze the resulting peptide mixture by LC-MS/MS.

  • Search the MS/MS data against the PLpro protein sequence, including a variable modification on cysteine residues corresponding to the mass of the inhibitor. This will identify the specific cysteine residue(s) modified by the inhibitor.

Assessing Reversibility:

  • Form the covalent adduct as described for intact protein analysis.

  • Incubate the adduct with a high concentration of a competing thiol, such as glutathione (e.g., 10 mM), for various time points.

  • Analyze the samples by intact protein LC-MS at each time point.

  • A decrease in the mass of the adducted protein and an increase in the mass of the unmodified protein over time indicates that the covalent bond is reversible.

Cell-Based Antiviral Assay

Objective: To evaluate the efficacy of this compound compounds in inhibiting SARS-CoV-2 replication in a cellular context.

Materials:

  • Vero E6 cells (or other susceptible cell line)

  • SARS-CoV-2 virus stock

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound compounds

  • Reagents for quantifying viral replication (e.g., RT-qPCR for viral RNA, or plaque assay for infectious virus)

Protocol (General Outline):

  • Seed Vero E6 cells in 96-well plates and allow them to adhere overnight.

  • Prepare serial dilutions of the this compound compounds in cell culture medium.

  • Remove the old medium from the cells and add the compound dilutions. Include a no-compound control (vehicle, e.g., DMSO).

  • Infect the cells with SARS-CoV-2 at a pre-determined multiplicity of infection (MOI).

  • Incubate the plates for a period that allows for viral replication (e.g., 24-48 hours).

  • After incubation, quantify the extent of viral replication. This can be done by:

    • RT-qPCR: Harvest the cell supernatant or cell lysate, extract viral RNA, and perform RT-qPCR to quantify viral genomes.

    • Plaque Assay: Collect the supernatant, perform serial dilutions, and use these to infect a fresh monolayer of cells to determine the number of plaque-forming units (PFU).

  • Calculate the 50% effective concentration (EC50), which is the concentration of the compound that inhibits viral replication by 50%.

Cytotoxicity Assay

Objective: To determine the concentration at which the this compound compounds are toxic to the host cells.

Materials:

  • Vero E6 cells

  • Complete cell culture medium

  • This compound compounds

  • Reagents for assessing cell viability (e.g., CellTiter-Glo®, MTT, or PrestoBlue™)

Protocol:

  • Seed Vero E6 cells in 96-well plates as for the antiviral assay.

  • Treat the cells with the same serial dilutions of the compounds used in the antiviral assay.

  • Incubate for the same duration as the antiviral assay.

  • Measure cell viability according to the manufacturer's protocol for the chosen reagent.

  • Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.

  • The selectivity index (SI) can be calculated as CC50 / EC50. A higher SI value indicates a more promising therapeutic window for the compound.

References

Application Notes & Protocols for the Quantification of 2-Mercaptopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Mercaptopyrimidine (2-MP) is a heterocyclic compound of significant interest in pharmaceutical and chemical research due to its biological activities and its role as a synthetic intermediate. Accurate and reliable quantification of 2-MP in various matrices, including bulk drug substances, pharmaceutical formulations, and biological samples, is crucial for quality control, pharmacokinetic studies, and various research applications. This document provides detailed application notes and experimental protocols for several analytical techniques applicable to the quantification of this compound. The methods covered include High-Performance Liquid Chromatography (HPLC), UV-Vis Spectrophotometry, Titrimetry, and Electroanalytical techniques. For each method, a summary of quantitative performance, a detailed experimental protocol, and a workflow visualization are provided to guide researchers in selecting and implementing the most suitable technique for their specific needs.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a powerful technique for the separation, identification, and quantification of this compound. Reversed-phase HPLC with UV detection is commonly employed, offering high sensitivity and selectivity.

Quantitative Data Summary

While specific HPLC data for this compound is not extensively published, methods for the closely related compound 6-mercaptopurine provide a strong basis for expected performance.

ParameterTypical Performance (based on related compounds)Reference
Linearity Range 0.01 - 5.0 µg/mL[1]
Limit of Detection (LOD) ~17 ng/mL[1]
Limit of Quantification (LOQ) ~52 ng/mL[1]
Retention Time ~3 - 6 minutes[1][2]
Recovery 97.4% - 119.1% (depending on the metabolite)[2]
Intra-assay RSD < 10%[2]
Inter-assay RSD < 15%[2]
Experimental Protocol: Reversed-Phase HPLC

1. Objective: To quantify this compound using a reversed-phase HPLC method with UV detection.

2. Materials and Reagents:

  • This compound reference standard (>98% purity)[3][4]

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (for mobile phase pH adjustment)[5]

  • Methanol (HPLC grade)

  • 0.22 µm syringe filters

3. Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis or Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Chromatography data acquisition and processing software

4. Preparation of Solutions:

  • Mobile Phase: Prepare a suitable mobile phase, for example, Acetonitrile:Water (e.g., 20:80 v/v). Adjust the pH to approximately 3.0 using dilute phosphoric acid. For MS compatibility, use formic acid instead.[5] Degas the mobile phase by sonication or vacuum filtration.

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions (e.g., 0.1, 0.5, 1, 2, 5 µg/mL) by diluting the stock solution with the mobile phase.

5. Sample Preparation:

  • Pharmaceutical Formulations (Tablets): Weigh and finely powder a representative number of tablets. Transfer a portion of the powder equivalent to 10 mg of 2-MP into a 100 mL volumetric flask. Add approximately 70 mL of methanol, sonicate for 15 minutes, and then dilute to volume with methanol. Filter the solution through a 0.22 µm syringe filter. Further dilute an aliquot of the filtrate with the mobile phase to fall within the calibration range.

  • Biological Samples (Plasma/Serum): Sample preparation for biological matrices often involves protein precipitation or solid-phase extraction (SPE) to remove interferences.[6][7] For protein precipitation, mix 100 µL of the sample with 300 µL of cold acetonitrile. Vortex for 1 minute and centrifuge at high speed (e.g., 13,000 g) for 10 minutes.[2] Evaporate the supernatant to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of mobile phase.

6. Chromatographic Conditions:

  • Column: C18 (4.6 x 250 mm, 5 µm)

  • Mobile Phase: Acetonitrile:Water (20:80 v/v) with 0.1% Phosphoric Acid

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 20 µL

  • Detection Wavelength: Monitor at a suitable wavelength where 2-MP has significant absorbance, such as 278 nm or 344 nm.[8]

  • Run Time: 10 minutes

7. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.

  • Perform a linear regression analysis on the calibration curve to determine the equation of the line (y = mx + c) and the correlation coefficient (r²).

  • Quantify the amount of this compound in the samples by interpolating their peak areas on the calibration curve.

Workflow Visualization

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_quant Quantification Start Start: Sample/Standard Prep_Mobile Prepare Mobile Phase Prep_Std Prepare Standard Solutions Start->Prep_Std Prep_Sample Sample Preparation (Extraction/Dilution) Start->Prep_Sample Filter Filter Sample/Standard Prep_Std->Filter Prep_Sample->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection Separate->Detect Data Data Acquisition Detect->Data Calibrate Generate Calibration Curve Data->Calibrate Quantify Calculate Concentration Data->Quantify Calibrate->Quantify Result Result Quantify->Result

Caption: Workflow for the quantification of this compound by HPLC.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simple, cost-effective, and rapid method for the quantification of this compound, particularly in simple matrices without significant interfering substances. The method relies on the principle that 2-MP absorbs light in the UV-visible region. The structure and absorbance of 2-MP are pH-dependent.[8]

Quantitative Data Summary
ParameterTypical PerformanceReference
Wavelengths (λmax) 212 nm, 278 nm, 344 nm (in water, pH 7)[8]
Linearity Range Dependent on molar absorptivity; typically in the µg/mL rangeGeneral Knowledge
Precision (RSD) < 2%General Knowledge
Experimental Protocol: UV-Vis Spectrophotometry

1. Objective: To quantify this compound using a direct UV-Vis spectrophotometric method.

2. Materials and Reagents:

  • This compound reference standard (>98% purity)

  • Methanol or Ethanol (Spectroscopic grade)

  • Phosphate buffer solution (pH 7.0)

3. Instrumentation:

  • UV-Vis Spectrophotometer (double beam recommended)

  • 1 cm quartz cuvettes

4. Preparation of Solutions:

  • Solvent/Blank: Use the same solvent (e.g., phosphate buffer pH 7.0) for preparing standards and samples as the blank.

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 100 mL of the chosen solvent in a volumetric flask.

  • Working Standard Solutions: Prepare a series of at least five concentrations (e.g., 1, 2, 5, 10, 15 µg/mL) by serially diluting the stock solution with the solvent.

5. Sample Preparation:

  • Prepare the sample by dissolving it in the chosen solvent. Ensure the final concentration is expected to fall within the range of the calibration curve.

  • Filter the sample if it contains particulate matter to avoid light scattering.

6. Measurement Procedure:

  • Set the spectrophotometer to scan the UV range (e.g., 200-400 nm) to determine the λmax. For 2-MP in neutral aqueous solution, this is expected around 278 nm or 344 nm.[8]

  • Set the instrument to the determined λmax.

  • Zero the instrument using the blank solution in both the sample and reference cuvettes.

  • Measure the absorbance of each working standard solution, starting from the lowest concentration.

  • Measure the absorbance of the prepared sample solution(s).

7. Data Analysis:

  • Create a calibration curve by plotting the absorbance of the standards versus their concentrations.

  • Calculate the linear regression equation and the correlation coefficient (r²), which should be >0.99.

  • Determine the concentration of 2-MP in the sample using the regression equation: Concentration = (Absorbance - y-intercept) / slope.

  • Apply the appropriate dilution factor to calculate the concentration in the original sample.

Workflow Visualization

UVVis_Workflow Start Start: Sample/Standard Prep_Std Prepare Standard Solutions (Serial Dilution) Start->Prep_Std Prep_Sample Prepare Sample Solution (Dissolve & Dilute) Start->Prep_Sample Set_Inst Set Spectrophotometer (Determine λmax) Prep_Std->Set_Inst Prep_Sample->Set_Inst Blank Measure Blank (Zero Instrument) Set_Inst->Blank Measure_Std Measure Absorbance of Standards Blank->Measure_Std Measure_Sample Measure Absorbance of Sample Blank->Measure_Sample Calibrate Plot Calibration Curve (Absorbance vs. Conc.) Measure_Std->Calibrate Quantify Calculate Sample Concentration Measure_Sample->Quantify Calibrate->Quantify Result Result Quantify->Result

Caption: Workflow for UV-Vis spectrophotometric quantification of 2-MP.

Titrimetric Methods

Titrimetry, specifically iodimetric titration, offers a classical and cost-effective method for quantifying this compound in bulk or in highly concentrated solutions. The method is based on the oxidation of the thiol group of 2-MP by iodine.

Quantitative Data Summary
ParameterVolumetric Titration (Neutral Medium)Coulometric TitrationReference
Determinability Range 40 - 1000 µmol0.1 - 4.0 µmol[9][10]
End-point Detection Starch indicatorBiamperometric[9][10]
Relative Standard Deviation (RSD) < 1%Not specified, but typically low[9]
Experimental Protocol: Iodimetric Titration

1. Objective: To determine the purity of a this compound sample by volumetric iodimetric titration.

2. Materials and Reagents:

  • This compound sample

  • Standardized Iodine (I₂) solution (e.g., 0.1 N)

  • Phosphate buffer (pH 7.0)[9]

  • Starch indicator solution (1%)

  • Deionized water

3. Instrumentation:

  • 50 mL burette

  • 250 mL Erlenmeyer flasks

  • Magnetic stirrer and stir bar

4. Titration Procedure:

  • Accurately weigh a quantity of this compound sample expected to be within the determinability range (e.g., 50-100 mg, which corresponds to ~446-892 µmol) and transfer it to a 250 mL Erlenmeyer flask.

  • Dissolve the sample in an appropriate volume of phosphate buffer (pH 7.0).

  • Add 1-2 mL of starch indicator solution. The solution should remain colorless.

  • Titrate the sample solution with the standardized 0.1 N iodine solution from the burette. Swirl the flask continuously.

  • The end-point is reached when the solution turns a persistent blue-black color.

  • Record the volume of iodine solution consumed.

  • Perform a blank titration using the same procedure but without the 2-MP sample.

5. Data Analysis:

  • The reaction is: 2 R-SH + I₂ → R-S-S-R + 2 HI. One mole of iodine reacts with two moles of the thiol.

  • Calculate the moles of 2-MP using the formula: Moles of 2-MP = (V_sample - V_blank) × N_Iodine × 2 where:

    • V_sample is the volume of titrant for the sample (in L)

    • V_blank is the volume of titrant for the blank (in L)

    • N_Iodine is the normality of the iodine solution

  • Calculate the purity of the sample: % Purity = (Moles of 2-MP × Molecular Weight of 2-MP) / (Weight of sample) × 100 (Molecular Weight of 2-MP ≈ 112.16 g/mol )[11]

Workflow Visualization

Titration_Workflow Start Start: Weigh Sample Dissolve Dissolve Sample in pH 7 Buffer Start->Dissolve Add_Ind Add Starch Indicator Dissolve->Add_Ind Titrate Titrate with Standard Iodine Solution Add_Ind->Titrate Endpoint Observe Endpoint (Persistent Blue-Black Color) Titrate->Endpoint Record Record Volume of Titrant Endpoint->Record Calculate Calculate Purity Record->Calculate Result Result Calculate->Result Electro_Workflow cluster_prep Cell Preparation cluster_analysis Voltammetric Analysis cluster_quant Quantification Start Start: Sample/Standard Add_Elec Add Supporting Electrolyte Start->Add_Elec Deaerate Deaerate with N2/Ar Add_Elec->Deaerate Setup Set Voltammetric Parameters Deaerate->Setup Scan Apply Potential Scan Setup->Scan Measure Measure Peak Current Scan->Measure Calibrate Generate Calibration Curve Measure->Calibrate Quantify Calculate Concentration Measure->Quantify Calibrate->Quantify Result Result Quantify->Result

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-Mercaptopyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 2-Mercaptopyrimidine.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound in a question-and-answer format.

Issue 1: Low or No Product Yield

  • Question: My reaction has resulted in a very low yield or no this compound. What are the potential causes and how can I improve the outcome?

  • Answer: Low product yield is a common issue in organic synthesis and can be attributed to several factors in the preparation of this compound. Consider the following potential causes and solutions:

    • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present, consider extending the reaction time or moderately increasing the temperature. For the synthesis involving 1,1,3,3-tetraethoxypropane and thiourea, a shorter heating period or lack of mechanical stirring is known to decrease the yield.[1]

    • Reagent Purity and Stoichiometry: Ensure that all reactants, especially thiourea and the 1,3-dicarbonyl compound or its equivalent, are of high purity and are used in the correct stoichiometric ratios. Impurities in the starting materials can lead to side reactions.

    • Improper pH: In the final precipitation step of this compound from its hydrochloride salt, the pH is critical. The pH should be adjusted to 7-8. Excess base will dissolve the product, leading to a lower isolated yield.[1]

    • Catalyst Inefficiency: If using a catalyzed method, such as a Lewis acid or solid acid catalyst in a Biginelli-type reaction, ensure the catalyst is active and used in the appropriate amount.

    • Reaction Conditions: The choice of solvent and temperature can significantly impact the yield. For instance, in the synthesis from 1,1,3,3-tetraethoxypropane and thiourea, using hydrochloric acid as the acid catalyst gives a 60-64% yield of the hydrochloride salt, which is then converted to this compound in 80-85% yield.[1] Substituting hydrochloric acid with sulfuric acid results in a lower yield of the bisulfate salt (around 50%).[1]

Issue 2: Formation of a Dark-Colored Product

  • Question: The this compound I synthesized is dark-colored, not the expected yellow needles. What causes this discoloration and how can I obtain a purer product?

  • Answer: A dark-colored product indicates the presence of impurities, which can arise from several sources:

    • Prolonged Heating: In the synthesis from 1,1,3,3-tetraethoxypropane and thiourea, prolonged boiling does not affect the yield but can cause the product to become dark-colored.[1] Adhering to the recommended reaction time is crucial.

    • Side Reactions: Undesired side reactions can produce colored byproducts. The specific side products will depend on the chosen synthetic route. Careful control of reaction conditions (temperature, stoichiometry) can minimize these.

    • Purification: The crude product may need further purification. Recrystallization is an effective method to remove colored impurities. For this compound, a mixture of water and alcohol is a suitable solvent system for recrystallization.[1] The hydrochloride salt can be recrystallized from 12N hydrochloric acid.[1]

Issue 3: Difficulty in Product Isolation and Purification

  • Question: I am having trouble isolating and purifying my this compound. What are some common pitfalls and solutions?

  • Answer: Challenges in isolation and purification can often be overcome by refining the work-up and purification procedures.

    • Precipitation Issues: If the product does not precipitate upon pH adjustment, it may be due to the use of excess base, which keeps the product dissolved.[1] Carefully monitor the pH during this step.

    • Recrystallization Problems: If the product "oils out" instead of crystallizing during recrystallization, it could be due to impurities or the solvent system. Ensure the crude product is sufficiently pure before attempting recrystallization. You can also try different solvent systems. For this compound, a water/alcohol mixture is generally effective.[1]

    • Filtration Losses: To minimize loss of product during filtration, ensure the product has fully precipitated before filtering. Washing the collected solid with a cold solvent will reduce its solubility and minimize losses.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most common methods for synthesizing this compound include:

  • The reaction of a β-dicarbonyl compound or its acetal equivalent, such as 1,1,3,3-tetraethoxypropane, with thiourea in the presence of an acid catalyst.[1]

  • The reaction of 2-chloropyrimidine with a sulfur nucleophile like thiourea or sodium hydrosulfide.[1]

  • The cyclocondensation of chalcones with thiourea in a basic medium.[2][3]

Q2: How can I monitor the progress of my this compound synthesis?

A2: Thin Layer Chromatography (TLC) is a simple and effective technique to monitor the progress of the reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the disappearance of the reactants and the appearance of the product spot.

Q3: What are the typical appearances and melting points of this compound and its hydrochloride salt?

A3: this compound is typically obtained as yellow needles with a melting point of 218-219°C (in a sealed tube).[1] Its hydrochloride salt is a yellow crystalline solid that does not melt below 300°C.[1]

Q4: Are there any specific safety precautions I should take during the synthesis of this compound?

A4: As with any chemical synthesis, it is crucial to conduct a thorough risk assessment before starting. The reagents used, such as concentrated acids and organic solvents, should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Thiourea is a suspected carcinogen and should be handled with care.

Data Presentation

The following table summarizes the reported yields for different methods of this compound synthesis.

Starting Material 1Starting Material 2Catalyst/ConditionsProductYield (%)Reference
1,1,3,3-TetraethoxypropaneThioureaConcentrated HCl, Ethanol, RefluxThis compound hydrochloride60-64[1]
This compound hydrochloride20% aq. NaOHWater, pH 7-8This compound80-85[1]
Chalcone derivativesThioureaKOH, Ethanol, RefluxSubstituted 2-MercaptopyrimidinesNot specified[2]
2-ChloropyridineThioureaAlcohol, Reflux; then strong alkaliThis compound~48[4]
(E)-thienyl chalconesThioureaEthanol, Reflux (18-30 hrs)Substituted 2-MercaptopyrimidinesNot specified[5]
Aromatic aldehyde, Malononitrile, ThioureaPhosphorus pentoxideEthanol, Reflux (5-8 hrs)4-Amino-6-aryl-2-mercaptopyrimidine-5-carbonitrile73 (for 2,4-dichlorophenyl derivative)[6]

Experimental Protocols

Method 1: Synthesis from 1,1,3,3-Tetraethoxypropane and Thiourea [1]

  • Part A: this compound hydrochloride

    • In a 2-liter three-necked flask equipped with a mechanical stirrer, reflux condenser, and a stopper, combine 61 g (0.80 mole) of thiourea and 600 ml of ethyl alcohol.

    • With stirring, add 200 ml of concentrated hydrochloric acid in one portion.

    • Rapidly add 176 g (0.80 mole) of 1,1,3,3-tetraethoxypropane.

    • Heat the mixture to a boil and reflux for approximately 1 hour with continuous stirring. The solution will darken, and the product will precipitate.

    • Cool the reaction mixture to about 10°C in an ice bath for 30 minutes.

    • Collect the yellow crystalline precipitate by filtration using a Büchner funnel.

    • Wash the solid with 100 ml of cold alcohol and air-dry at room temperature. The yield of this compound hydrochloride is 71–76 g (60–64%).

  • Part B: this compound

    • Suspend 25 g (0.17 mole) of crude this compound hydrochloride in 50 ml of water in a beaker.

    • With rapid stirring, add a 20% aqueous solution of sodium hydroxide (approximately 27 ml) until the pH of the mixture is between 7 and 8.

    • Collect the precipitated solid on a Büchner funnel and wash it with 50 ml of cold water.

    • For purification, dissolve the damp product by heating it in a mixture of 300 ml of water and 300 ml of alcohol on a steam bath.

    • Filter the hot solution through a fluted paper and allow it to cool slowly to room temperature.

    • Collect the resulting crystals, wash them with about 50 ml of the aqueous alcohol mixture, and dry them. The yield of pure this compound is 15–16 g (80–85%).

Method 2: Synthesis from 2-Chloropyrimidine and Thiourea (General Procedure) [4]

  • Dissolve 2-chloropyrimidine and a slight molar excess (1.2-1.5 equivalents) of thiourea in an alcohol solvent (e.g., ethanol or methanol).

  • Heat the mixture to reflux and maintain for 2-3 hours.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Add a strong aqueous alkali solution (e.g., 15-20 wt% NaOH or KOH) to the residue and adjust the pH to 8.0-9.0.

  • Extract with ethyl acetate to remove any unreacted 2-chloropyrimidine.

  • Under an inert atmosphere, acidify the aqueous layer with aqueous hydrochloric acid (15-20 wt%) to a pH of 6.0-6.5 to precipitate the product.

  • Collect the solid by suction filtration, wash with water, and dry to a constant weight to obtain this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification reactants Reactants (e.g., 1,1,3,3-Tetraethoxypropane, Thiourea) mixing Mixing and Stirring reactants->mixing solvent Solvent (e.g., Ethanol) solvent->mixing catalyst Catalyst (e.g., HCl) catalyst->mixing heating Heating (Reflux) mixing->heating monitoring Monitoring (TLC) heating->monitoring cooling Cooling & Precipitation monitoring->cooling Reaction Complete filtration Filtration cooling->filtration washing Washing filtration->washing drying Drying washing->drying recrystallization Recrystallization drying->recrystallization final_product Pure this compound recrystallization->final_product troubleshooting_synthesis start Low Yield or No Product check_reaction Check TLC: Reaction complete? start->check_reaction extend_time Action: - Extend reaction time - Increase temperature moderately check_reaction->extend_time No check_reagents Problem: - Impure reagents? - Incorrect stoichiometry? check_reaction->check_reagents Yes extend_time->check_reaction purify_reagents Action: - Purify starting materials - Verify stoichiometry check_reagents->purify_reagents Yes check_workup Problem: - Incorrect work-up pH? - Product water-soluble? check_reagents->check_workup No success Improved Yield & Purity purify_reagents->success optimize_workup Action: - Carefully control pH (7-8) - Extract aqueous layer check_workup->optimize_workup Yes check_workup->success No optimize_workup->success dark_product Dark Product Color check_heating Problem: Prolonged heating? dark_product->check_heating reduce_heating Action: Reduce reflux time check_heating->reduce_heating Yes check_purification Problem: Insufficient purification? check_heating->check_purification No reduce_heating->success recrystallize Action: Recrystallize product check_purification->recrystallize Yes check_purification->success No recrystallize->success

References

common side reactions in 2-Mercaptopyrimidine synthesis and avoidance

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Mercaptopyrimidine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding common side reactions and their avoidance during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

The two most common and well-established methods for synthesizing this compound are:

  • Condensation of a 1,3-dicarbonyl compound or its synthetic equivalent with thiourea. A widely used precursor is 1,1,3,3-tetraethoxypropane, which hydrolyzes in situ to malondialdehyde.[1]

  • Nucleophilic substitution of a 2-halopyrimidine (typically 2-chloropyrimidine) with a sulfur nucleophile , such as thiourea or sodium hydrosulfide.[1]

Q2: What are the most common side reactions observed during the synthesis of this compound from 1,3-dicarbonyl precursors and thiourea?

While the direct condensation to form this compound is generally efficient, several side reactions can occur, reducing the yield and purity of the final product. These are analogous to the side reactions seen in the closely related Biginelli reaction.[2][3]

  • Knoevenagel Condensation: The 1,3-dicarbonyl compound (e.g., malondialdehyde) can undergo self-condensation or condensation with other reactive species present in the reaction mixture, leading to polymeric byproducts.

  • Incomplete Cyclization: The intermediate formed after the initial condensation of thiourea and the dicarbonyl compound may fail to cyclize, resulting in open-chain byproducts.

  • Oxidation of the Product: The mercapto group is susceptible to oxidation, which can lead to the formation of disulfide byproducts, especially during workup and purification.

  • Formation of Dark-Colored Impurities: Prolonged heating can lead to the formation of dark-colored, often polymeric, impurities that can be difficult to remove.[1]

Q3: How can I minimize side reactions when using the 1,3-dicarbonyl and thiourea route?

Optimizing reaction conditions is crucial for minimizing the formation of byproducts and maximizing the yield of this compound.

  • Control of Reaction Time and Temperature: While heating is necessary to drive the reaction, prolonged boiling can lead to the formation of dark-colored impurities. A shorter heating period with efficient stirring is recommended to achieve a good yield of a cleaner product.[1]

  • Use of High-Purity Reagents: Impurities in the starting materials can act as catalysts for side reactions or be incorporated into the final product. Always use reagents of the highest possible purity.

  • Efficient Stirring: Good mixing is essential to ensure homogeneity and prevent localized overheating, which can promote side reactions. Lack of mechanical stirring can decrease the yield.[1]

  • Inert Atmosphere: To prevent oxidation of the mercapto group, it is advisable to conduct the reaction and workup under an inert atmosphere (e.g., nitrogen or argon), although this is not always strictly necessary for this specific synthesis.

Q4: What are the potential side reactions when synthesizing this compound from 2-chloropyrimidine and thiourea?

This nucleophilic aromatic substitution reaction is generally clean, but side reactions can still occur:

  • Formation of 2-Hydroxypyrimidine: If water is present in the reaction mixture, hydrolysis of 2-chloropyrimidine can occur, leading to the formation of 2-hydroxypyrimidine as a byproduct.

  • Over-reaction with Thiourea: While not a direct side reaction of the main product, unreacted thiourea can complicate the purification process.

  • Formation of Isothiouronium Salt Intermediate: The reaction proceeds through an isothiouronium salt. Incomplete hydrolysis of this intermediate can lead to its presence in the crude product.

Q5: How can I avoid byproducts in the 2-chloropyrimidine and thiourea reaction?

  • Anhydrous Conditions: To prevent the formation of 2-hydroxypyrimidine, it is important to use anhydrous solvents and reagents.

  • Stoichiometric Control: Careful control of the stoichiometry between 2-chloropyrimidine and thiourea can minimize the amount of unreacted starting materials. A slight excess of thiourea is sometimes used to ensure complete conversion of the 2-chloropyrimidine.

  • Complete Hydrolysis: Ensuring complete hydrolysis of the intermediate isothiouronium salt, typically by adjusting the pH with a base, is crucial for obtaining the final product.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Possible Cause Troubleshooting Solution
Incomplete Reaction - Increase reaction time and monitor by TLC. - Ensure the reaction temperature is optimal. For the condensation with 1,1,3,3-tetraethoxypropane, boiling for about 1 hour is recommended.[1] - Use a more efficient stirring mechanism.
Suboptimal pH - For the final product isolation from its hydrochloride salt, carefully adjust the pH to 7-8. Excess base can dissolve the product.[1]
Loss during Workup/Purification - Minimize the number of transfer steps. - Ensure complete precipitation of the product before filtration. - Use appropriate solvents for washing to avoid dissolving the product.
Poor Quality of Reagents - Use fresh, high-purity starting materials.
Issue 2: Product is Dark-Colored or Contains Insoluble Impurities
Possible Cause Troubleshooting Solution
Prolonged Heating - Reduce the reaction time. Longer boiling does not improve the yield but can cause the product to darken.[1]
Side Reactions (e.g., Polymerization) - Optimize the reaction temperature to the lower end of the effective range. - Ensure efficient stirring to prevent localized overheating.
Oxidation - Consider performing the reaction and workup under an inert atmosphere.
Insoluble Byproducts - Filter the hot solution during recrystallization to remove any insoluble impurities.[1]

Experimental Protocols

High-Yield Synthesis of this compound Hydrochloride

This protocol is adapted from Organic Syntheses.[1]

  • Reaction Setup: In a 2-L three-necked flask equipped with a mechanical stirrer, reflux condenser, and a stopper, combine 61 g (0.80 mole) of thiourea and 600 mL of ethyl alcohol.

  • Acidification: With stirring, add 200 mL of concentrated hydrochloric acid in one portion.

  • Addition of Acetal: Once the mixture is homogeneous and warm, rapidly add 176 g (0.80 mole) of 1,1,3,3-tetraethoxypropane.

  • Reflux: Boil the yellow solution for approximately 1 hour with continuous stirring. The mixture will darken, and the product will precipitate.

  • Isolation of Hydrochloride Salt: Chill the reaction mixture to about 10°C in an ice bath for 30 minutes. Collect the yellow crystalline precipitate by filtration, wash with 100 mL of cold alcohol, and air-dry. The yield of this compound hydrochloride is typically 71–76 g (60–64%).

Purification of this compound
  • Neutralization: Suspend 25 g (0.17 mole) of crude this compound hydrochloride in 50 mL of water and stir rapidly. Add a 20% aqueous solution of sodium hydroxide until the pH of the mixture is 7–8.

  • Initial Isolation: Collect the precipitated solid by filtration and wash with 50 mL of cold water.

  • Recrystallization: Dissolve the damp product in a hot mixture of 300 mL of water and 300 mL of alcohol. Filter the hot solution to remove any insoluble impurities and allow it to cool slowly to room temperature.

  • Final Product: Collect the resulting crystals, wash with about 50 mL of the aqueous alcohol mixture, and dry. The yield of pure this compound is typically 15–16 g (80–85% from the hydrochloride salt).

Quantitative Data Summary

Synthesis Route Key Reactants Reaction Conditions Yield Purity Reference
CondensationThiourea, 1,1,3,3-tetraethoxypropane, HCl, Ethanol1 hour reflux60-64% (hydrochloride salt)>95% (by electrometric titration)[1]
Neutralization & RecrystallizationThis compound HCl, NaOH, Water/EthanolpH 7-8, recrystallization80-85% (from HCl salt)High[1]
Condensation with H₂SO₄Thiourea, 1,1,3,3-tetraethoxypropane, H₂SO₄, EthanolNot specified~50% (bisulfate salt)Not specified[1]

Visualizations

Logical Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Yield of this compound check_reaction Check for complete reaction (TLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes optimize_conditions Increase reaction time/temperature Improve stirring incomplete->optimize_conditions optimize_conditions->check_reaction check_workup Review workup and purification steps complete->check_workup workup_issue Product loss during workup check_workup->workup_issue Issues found good_workup Efficient Workup check_workup->good_workup No issues optimize_workup Optimize pH for precipitation Use appropriate wash solvents workup_issue->optimize_workup end Improved Yield optimize_workup->end check_reagents Verify reagent purity good_workup->check_reagents impure_reagents Impure Reagents check_reagents->impure_reagents Impure check_reagents->end Pure use_pure_reagents Use high-purity starting materials impure_reagents->use_pure_reagents use_pure_reagents->end

Caption: A step-by-step workflow for troubleshooting low yields in this compound synthesis.

Reaction Pathway and Potential Side Reactions

reaction_pathway cluster_main Main Reaction Pathway cluster_side Potential Side Reactions thiourea Thiourea intermediate Open-chain Intermediate thiourea->intermediate malondialdehyde Malondialdehyde (from acetal) malondialdehyde->intermediate polymerization Polymeric Byproducts malondialdehyde->polymerization Self-condensation mercaptopyrimidine This compound intermediate->mercaptopyrimidine Cyclization incomplete_cyclization Incomplete Cyclization Product intermediate->incomplete_cyclization Stalls disulfide Disulfide Formation mercaptopyrimidine->disulfide Oxidation

Caption: The main synthesis pathway and potential side reactions for this compound.

References

Technical Support Center: Purification of Crude 2-Mercaptopyrimidine by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 2-mercaptopyrimidine via recrystallization.

Data Presentation: Physical Properties and Solubility Profile

A comprehensive understanding of the physical and solubility properties of this compound is crucial for effective purification. The following table summarizes key quantitative and qualitative data.

PropertyValueSource
Molecular Formula C₄H₄N₂S[1]
Molecular Weight 112.15 g/mol [1]
Appearance Yellow powder, crystals, or crystalline powder[1]
Melting Point 218-219 °C (in a sealed tube)[2]
~230 °C
Purity (Typical) ≥98.0% (HPLC)[1]
Solubility in Water Insoluble to sparingly soluble
Calculated log10WS -1.52 (moles/liter)
Solubility in Ethanol Soluble (especially when hot)[2]
Common Recrystallization Solvents Ethanol-water mixture, aqueous acetic acid[2]
Tautomerism Exists in thione-thiol tautomeric forms. The thione form is favored in polar solvents like water.[3]

Experimental Protocol: Recrystallization from Ethanol and Water

This protocol is adapted from a procedure published in Organic Syntheses and provides a reliable method for the purification of this compound.[2]

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized Water

  • Erlenmeyer flask

  • Heating source (e.g., steam bath, hot plate)

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: In a suitable Erlenmeyer flask, dissolve the crude this compound in a minimum amount of hot ethanol. Heat the mixture on a steam bath or hot plate to facilitate dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. It is advisable to preheat the filtration apparatus to prevent premature crystallization.

  • Induce Crystallization: To the hot ethanolic solution, add hot water dropwise until the solution becomes faintly turbid. This indicates that the saturation point has been reached.

  • Re-dissolution: Add a few drops of hot ethanol to the turbid solution until it becomes clear again.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of a cold ethanol-water mixture to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a vacuum oven or at room temperature. The final product should be yellow needles with a melting point of 218-219 °C.[2]

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound.

Issue 1: The compound "oils out" instead of forming crystals.

  • Question: My this compound is forming an oil instead of solid crystals upon cooling. What should I do?

  • Answer: "Oiling out" occurs when the solute's melting point is lower than the temperature of the solution, or when the solution is supersaturated.

    • Solution 1: Reheat and Add More "Good" Solvent. Reheat the solution until the oil redissolves. Add a small amount of additional hot ethanol (the "good" solvent) to decrease the saturation and then allow the solution to cool more slowly.[4]

    • Solution 2: Modify the Solvent System. The polarity of the solvent system may not be optimal. Try using a different co-solvent with ethanol, or explore alternative single-solvent systems.

    • Solution 3: Slower Cooling. Allow the solution to cool to room temperature undisturbed before placing it in an ice bath. Rapid cooling can sometimes promote oil formation.[4]

Issue 2: No crystals form, even after cooling in an ice bath.

  • Question: I've cooled my solution, but no crystals have appeared. What went wrong?

  • Answer: Crystal formation can sometimes be slow to initiate.

    • Solution 1: Induce Crystallization. Try scratching the inside of the flask at the surface of the solution with a glass rod. This can create nucleation sites for crystal growth. Alternatively, if you have a small amount of pure this compound, you can add a "seed crystal" to the solution.[5]

    • Solution 2: Reduce the Amount of Solvent. You may have used too much solvent. Gently heat the solution to evaporate some of the solvent to increase the concentration and then attempt to cool it again.[4]

Issue 3: The yield of recrystallized product is very low.

  • Question: After recrystallization, I recovered a very small amount of this compound. How can I improve the yield?

  • Answer: A low yield can result from several factors.

    • Solution 1: Use the Minimum Amount of Hot Solvent. Using an excessive amount of solvent will result in a significant portion of your product remaining dissolved in the mother liquor.

    • Solution 2: Ensure Complete Crystallization. Allow sufficient time for the solution to cool, both at room temperature and in an ice bath, to maximize the precipitation of the product.

    • Solution 3: Avoid Premature Crystallization. If you perform a hot filtration step, ensure your funnel and receiving flask are pre-warmed to prevent the product from crystallizing on the filter paper.

    • Solution 4: Check the Mother Liquor. To see if a significant amount of product remains in the filtrate, you can try to concentrate the mother liquor by evaporation and cool it to see if a second crop of crystals forms.

Issue 4: The recrystallized product is still colored or appears impure.

  • Question: My final product is still discolored. How can I improve its purity?

  • Answer: The presence of colored impurities may require an additional purification step.

    • Solution 1: Use Activated Charcoal. If the impurities are colored, you can add a small amount of activated charcoal to the hot solution before the filtration step. The charcoal will adsorb the colored impurities. Be aware that using too much charcoal can also adsorb your product, reducing the yield.[6]

    • Solution 2: Repeat the Recrystallization. A second recrystallization can further improve the purity of the product.

    • Solution 3: Consider the pH. The tautomeric nature of this compound is pH-dependent.[3] Ensure the pH of your solution is near neutral during crystallization, as highly acidic or basic conditions could affect its stability and solubility.

Frequently Asked Questions (FAQs)

  • Q1: What is the best solvent for recrystallizing this compound?

    • A1: A mixture of ethanol and water is a commonly used and effective solvent system.[2] Generally, a good solvent for recrystallization is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures.[7] For heterocyclic compounds like this compound, other polar solvents such as methanol or aqueous acetic acid could also be explored.[2][8]

  • Q2: What are the likely impurities in my crude this compound?

    • A2: If synthesized from thiourea and a malondialdehyde equivalent (like 1,1,3,3-tetraethoxypropane), common impurities could include unreacted starting materials or side-products from the condensation reaction. The crude product from this synthesis is often of relatively high purity (at least 95%) before recrystallization.[2]

  • Q3: How can I be sure my recrystallized product is pure?

    • A3: A sharp melting point that corresponds to the literature value (218-219 °C) is a good indicator of purity.[2][7] You can also use analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy to assess purity.

  • Q4: Can I use a single solvent for recrystallization instead of a mixed solvent system?

    • A4: Yes, if you can find a single solvent that meets the criteria of high solubility when hot and low solubility when cold. Ethanol alone might be a possibility, but the addition of water as an "anti-solvent" often provides better recovery.[9]

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common recrystallization problems.

G Troubleshooting Recrystallization of this compound start Start Recrystallization dissolve Dissolve Crude Product in Minimum Hot Solvent start->dissolve cool Cool Solution dissolve->cool oiling_out Compound 'Oils Out'? cool->oiling_out crystals_form Crystals Form? collect_crystals Collect, Wash, and Dry Crystals crystals_form->collect_crystals Yes no_crystals No Crystals crystals_form->no_crystals No oiling_out->crystals_form No oil_formed Oil Formed oiling_out->oil_formed Yes end_product Pure Product collect_crystals->end_product induce_crystallization Induce Crystallization: - Scratch Flask - Add Seed Crystal no_crystals->induce_crystallization reduce_solvent Reduce Solvent Volume (Evaporate and Re-cool) no_crystals->reduce_solvent reheat_add_solvent Reheat to Dissolve Oil, Add More 'Good' Solvent, Cool Slowly oil_formed->reheat_add_solvent induce_crystallization->cool reduce_solvent->cool reheat_add_solvent->cool

Caption: A flowchart for troubleshooting common issues during the recrystallization process.

References

how to avoid oxidation of 2-Mercaptopyrimidine during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage and handling of 2-Mercaptopyrimidine to minimize oxidation.

Troubleshooting Guides and FAQs

This section addresses common issues and questions related to the stability and storage of this compound.

FAQs

Q1: What is the primary degradation product of this compound during storage?

A1: The primary degradation product of this compound upon oxidation is its corresponding disulfide, 2,2'-dipyrimidinedisulfide. This occurs through the formation of a disulfide bridge between two molecules of this compound.

Q2: What are the ideal storage conditions for solid this compound?

A2: To ensure long-term stability, solid this compound should be stored in a cool, dry, and dark place.[1][2] It is highly recommended to store it under an inert atmosphere, such as argon or nitrogen, in a tightly sealed container to prevent exposure to oxygen and moisture.[1]

Q3: How does the tautomeric nature of this compound affect its stability?

A3: this compound exists in a tautomeric equilibrium between the thiol form and the thione form. The thione form is generally more stable and less prone to oxidation. In polar solvents, the thione form is favored, which can offer some protection against oxidation in solution.

Q4: Can I use antioxidants to improve the storage stability of this compound?

Q5: How can I visually assess if my this compound has started to degrade?

A5: Pure this compound is typically a yellow powder.[2] While a slight color change might not definitively indicate significant degradation, a noticeable darkening or change in color could suggest the formation of impurities. However, for an accurate assessment of purity, analytical methods are necessary.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected or poor experimental results Degradation of this compound due to improper storage.1. Verify the storage conditions of your this compound stock. 2. Perform a purity check using HPLC or NMR (see Experimental Protocols section). 3. If degradation is confirmed, procure a fresh batch and implement proper storage protocols.
Change in physical appearance (e.g., color) Oxidation of the compound.1. Although a visual check is not conclusive, it warrants further investigation. 2. Analyze the material's purity using the analytical methods described below.
Difficulty in dissolving the compound Presence of insoluble disulfide dimer.1. Attempt to dissolve a small sample in your intended solvent with sonication. 2. If insolubility persists, it may indicate a high level of the disulfide impurity. 3. Confirm with analytical testing.

Data Presentation

Table 1: Illustrative Stability of this compound under Various Storage Conditions (Hypothetical Data for Solid State)

Storage ConditionTime (Months)Purity (%)Appearance
Ideal: -20°C, Inert Atmosphere, Dark0>99Light yellow powder
12>99No change
24>98.5No change
Good: 4°C, Airtight Container, Dark0>99Light yellow powder
12~98Slight darkening
24~97Noticeable darkening
Poor: Room Temperature, Open to Air0>99Light yellow powder
6<95Darkened powder
12<90Significant discoloration

Experimental Protocols

To accurately assess the purity of this compound and quantify the extent of oxidation, the following analytical methods are recommended.

Protocol 1: Purity and Disulfide Impurity Analysis by HPLC-UV

Objective: To determine the purity of this compound and quantify the amount of the 2,2'-dipyrimidinedisulfide impurity.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents:

  • HPLC-grade acetonitrile.

  • HPLC-grade water.

  • Formic acid (analytical grade).

  • This compound reference standard.

  • 2,2'-dipyrimidinedisulfide reference standard (if available).

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Standard Solution Preparation:

    • Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., a mixture of mobile phase A and B) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

    • Prepare a series of dilutions to create a calibration curve (e.g., 0.01, 0.05, 0.1, 0.5, 1 mg/mL).

    • If available, prepare a standard solution of the disulfide impurity.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in the same solvent as the standard to a similar concentration.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min.

    • Column temperature: 30°C.

    • Detection wavelength: 275 nm (or a wavelength determined by UV-Vis scan for optimal detection of both the parent compound and the disulfide).

    • Injection volume: 10 µL.

    • Gradient elution (example):

      • 0-5 min: 10% B

      • 5-15 min: 10% to 90% B (linear gradient)

      • 15-20 min: 90% B

      • 20-22 min: 90% to 10% B (linear gradient)

      • 22-27 min: 10% B (equilibration)

  • Analysis:

    • Inject the standard solutions to generate a calibration curve.

    • Inject the sample solution.

    • Identify the peaks based on their retention times compared to the standards. The disulfide dimer is expected to be more non-polar and thus have a longer retention time.

    • Quantify the amount of this compound and the disulfide impurity in the sample using the calibration curve.

Protocol 2: Quantitative NMR (qNMR) for Purity Assessment

Objective: To determine the purity of this compound using an internal standard.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

  • 5 mm NMR tubes.

Reagents:

  • Deuterated solvent (e.g., DMSO-d6).

  • High-purity internal standard with a known chemical shift that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • This compound sample.

Procedure:

  • Sample Preparation:

    • Accurately weigh a precise amount of the this compound sample (e.g., 10 mg) into a vial.

    • Accurately weigh a precise amount of the internal standard (e.g., 10 mg) into the same vial.

    • Dissolve the mixture in a known volume of the deuterated solvent (e.g., 0.7 mL).

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum. Key parameters for accurate quantification include:

      • A sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest.

      • A 90° pulse angle.

      • Ensure a good signal-to-noise ratio by adjusting the number of scans.

  • Data Processing and Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved, characteristic signal for this compound and a signal for the internal standard.

    • Calculate the purity of the this compound sample using the following formula:

    Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / m_sample) * (m_std / MW_std) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Mandatory Visualization

Oxidation_Pathway cluster_reactants Reactants cluster_conditions Conditions cluster_product Oxidation Product 2MP_1 This compound (Thiol Tautomer) Disulfide 2,2'-Dipyrimidinedisulfide 2MP_1->Disulfide Oxidation 2MP_2 This compound (Thiol Tautomer) 2MP_2->Disulfide Oxidation Oxygen Oxygen (Air) Oxygen->Disulfide Light Light Light->Disulfide Moisture Moisture Moisture->Disulfide

Troubleshooting_Workflow start Experiment Fails or Shows Inconsistent Results check_storage Check Storage Conditions of This compound start->check_storage improper_storage Improper Storage: (e.g., room temp, exposure to air/light) check_storage->improper_storage No proper_storage Proper Storage: (e.g., -20°C, inert gas, dark) check_storage->proper_storage Yes analyze_purity Analyze Purity (HPLC or qNMR) improper_storage->analyze_purity proper_storage->analyze_purity degraded Degradation Confirmed (Purity < Specification) analyze_purity->degraded not_degraded Purity Acceptable degraded->not_degraded No procure_new Procure Fresh Material and Implement Proper Storage degraded->procure_new Yes troubleshoot_other Troubleshoot Other Experimental Parameters not_degraded->troubleshoot_other end_reassess Re-evaluate Experiment procure_new->end_reassess end_success Proceed with Experiment troubleshoot_other->end_success

References

Technical Support Center: S-Alkylation of 2-Mercaptopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the S-alkylation of 2-mercaptopyrimidine. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming common challenges encountered during this crucial chemical transformation.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the S-alkylation of this compound?

The main challenge is controlling the regioselectivity of the reaction. This compound is an ambident nucleophile, meaning it possesses two nucleophilic centers: the sulfur atom (S) and the nitrogen atoms (N) of the pyrimidine ring. This can lead to a competitive reaction, resulting in a mixture of S-alkylated and N-alkylated products. The formation of the desired S-alkylated product can be favored by carefully selecting the reaction conditions.[1][2][3][4]

Q2: What factors influence the S- versus N-alkylation?

Several factors can influence the outcome of the alkylation reaction, including:

  • The nature of the alkylating agent: Harder electrophiles tend to react at the harder nucleophilic nitrogen atom, while softer electrophiles favor reaction at the softer sulfur atom.

  • The solvent used: The polarity and type of solvent can affect the reactivity of the nucleophilic sites.[5]

  • The base employed: The strength and nature of the base can influence which nucleophile is more readily deprotonated and available for reaction.[6]

  • Reaction temperature: Temperature can affect the reaction kinetics and the ratio of products.

  • Steric hindrance: Bulky substituents on either the pyrimidine ring or the alkylating agent can influence the accessibility of the nucleophilic centers.[7][8]

Q3: How can I confirm that I have synthesized the S-alkylated product and not the N-alkylated isomer?

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between S- and N-alkylated products. Specifically, the chemical shift of the carbon atom adjacent to the sulfur or nitrogen in ¹³C NMR can be diagnostic. For an S-alkylated product, the signal for the carbon attached to the sulfur atom (S-CH₂) typically appears at a different chemical shift (e.g., around δ 31.7 ppm) compared to the N-alkylated product's N-CH₂ peak (e.g., around δ 43 ppm).[1] Additionally, 2D NMR techniques like HMBC can help establish connectivity.

Troubleshooting Guide

Issue 1: Low yield of the desired S-alkylated product and formation of a significant amount of N-alkylated byproduct.

  • Q: My reaction is producing a mixture of S- and N-alkylated products. How can I improve the selectivity for S-alkylation?

    • A1: Modify your choice of alkylating agent. Softer electrophiles, such as alkyl iodides, are generally preferred for S-alkylation over harder electrophiles like alkyl chlorides or bromides.

    • A2: Optimize the reaction solvent. Aprotic solvents are generally recommended. The choice of solvent can influence the nucleophilicity of the sulfur and nitrogen atoms differently.[5] Experiment with solvents of varying polarity.

    • A3: Re-evaluate the base. The use of a milder base can sometimes favor S-alkylation. Strong bases can lead to the deprotonation of both nitrogen and sulfur, increasing the likelihood of N-alkylation. The formation of a thiolate salt in situ using a suitable base is a common strategy.[9]

    • A4: Adjust the reaction temperature. Lowering the reaction temperature may favor the thermodynamically more stable S-alkylated product.

Issue 2: The reaction is not proceeding to completion, resulting in a low yield.

  • Q: I am observing a significant amount of unreacted starting material. What steps can I take to improve the conversion?

    • A1: Check the purity and quality of your reagents. Ensure that your this compound, alkylating agent, and solvent are pure and dry. Moisture can interfere with the reaction.

    • A2: Increase the reaction time or temperature. If the reaction is sluggish, extending the reaction time or cautiously increasing the temperature may improve the yield. Monitor the reaction progress by techniques like Thin Layer Chromatography (TLC) to avoid decomposition.

    • A3: Consider using a more reactive alkylating agent. If feasible for your desired product, switching from an alkyl chloride to a bromide or iodide can increase the reaction rate.

    • A4: Ensure efficient stirring. In heterogeneous reaction mixtures, vigorous stirring is crucial to ensure proper mixing of the reactants.

Experimental Protocols

General Protocol for S-alkylation of this compound:

This protocol is a general guideline and may require optimization for specific substrates and alkylating agents.

  • Preparation of the Thiolate Salt:

    • Dissolve this compound (1 equivalent) in a suitable aprotic solvent (e.g., DMF, THF, or acetonitrile) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add a suitable base (e.g., sodium hydride, potassium carbonate, or cesium carbonate) (1-1.2 equivalents) portion-wise at 0 °C.

    • Stir the mixture at room temperature for a specified time (e.g., 30-60 minutes) to ensure the complete formation of the thiolate salt.

  • Alkylation Reaction:

    • Cool the reaction mixture to 0 °C.

    • Add the alkylating agent (1-1.2 equivalents) dropwise to the solution of the thiolate salt.

    • Allow the reaction to warm to room temperature and stir for the required time (monitored by TLC). The reaction time can vary from a few hours to overnight depending on the reactivity of the electrophile.

  • Work-up and Purification:

    • Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or recrystallization to obtain the pure S-alkylated this compound.

Data Presentation

Table 1: Influence of Base and Solvent on the Regioselectivity of Alkylation (Illustrative Data)

EntryAlkylating AgentBaseSolventS-Alkylated Product Yield (%)N-Alkylated Product Yield (%)
1Methyl IodideK₂CO₃DMF8510
2Methyl IodideNaHTHF905
3Benzyl BromideCs₂CO₃Acetonitrile888
4Benzyl BromideK₂CO₃Ethanol7025

Note: This table presents illustrative data based on general principles of alkylation chemistry and may not represent the outcomes of specific, cited experiments. Actual results will vary depending on the precise reaction conditions and substrates used.

Mandatory Visualizations

G cluster_0 S-Alkylation of this compound This compound This compound Thiolate_Anion Thiolate Anion This compound->Thiolate_Anion Base N_Anion Nitrogen Anion This compound->N_Anion Base Alk_Agent Alkylating Agent (R-X) S_Product S-Alkylated Product (Desired) N_Product N-Alkylated Product (Side Product) Base Base Thiolate_Anion->S_Product + R-X N_Anion->N_Product + R-X

Caption: Competitive S- vs. N-alkylation pathways of this compound.

G cluster_workflow Troubleshooting Workflow start Low Yield or Mixture of Products check_regio Check Regioselectivity (NMR) start->check_regio is_N_alkylation Significant N-Alkylation? check_regio->is_N_alkylation optimize_conditions Optimize Reaction Conditions: - Softer Alkylating Agent - Aprotic Solvent - Milder Base - Lower Temperature is_N_alkylation->optimize_conditions Yes check_conversion Check Conversion (TLC, LC-MS) is_N_alkylation->check_conversion No success Successful S-Alkylation optimize_conditions->success is_low_conversion Low Conversion? check_conversion->is_low_conversion improve_reactivity Improve Reactivity: - Check Reagent Purity - Increase Time/Temp - More Reactive Alkylating Agent - Efficient Stirring is_low_conversion->improve_reactivity Yes is_low_conversion->success No improve_reactivity->success

Caption: A logical workflow for troubleshooting S-alkylation reactions.

References

improving the solubility of 2-Mercaptopyrimidine for biological assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using 2-Mercaptopyrimidine in biological assays, with a primary focus on overcoming solubility challenges.

Troubleshooting Guide: Precipitation in Media

This guide addresses the common issue of this compound precipitating out of solution when added to aqueous biological media.

Q1: I observed a precipitate after diluting my this compound stock solution into my cell culture medium. What is happening and how can I fix it?

A1: This is a common issue known as "solvent shock," which occurs when a compound dissolved in a high-concentration organic solvent (like DMSO) is rapidly diluted into an aqueous medium where it is less soluble[1]. The sudden change in solvent polarity causes the compound to crash out of solution. Interactions with media components like salts and proteins can also reduce solubility[1].

Here are steps to resolve this:

  • Stepwise Dilution: Avoid adding the concentrated stock directly to the final volume of media. Instead, perform serial dilutions, gradually introducing the aqueous medium to the stock solution. This gradual change in polarity can help keep the compound in solution[2].

  • Reduce Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is low, preferably 2% or less, to minimize both solubility issues and potential toxicity to cells[2].

  • Pre-warm Media: Always warm the culture media to the experimental temperature (e.g., 37°C) before adding the compound[1]. Temperature shifts from cold storage to warm incubation can negatively affect the solubility of some compounds[1].

  • Check for Media-Specific Issues: If precipitation occurs even without your compound, the issue might be with the medium itself. This can be caused by temperature fluctuations (especially freeze-thaw cycles), improper mixing of components like calcium salts, or evaporation[3][4][5].

Experimental Workflow: Preventing Precipitation

The following diagram illustrates a recommended workflow for diluting a DMSO stock solution of this compound to prevent precipitation.

G Workflow for Diluting Hydrophobic Compounds cluster_0 Stock Preparation cluster_1 Intermediate Dilution (Co-Solvent Approach) cluster_2 Final Working Solution cluster_3 Verification stock Prepare 10 mM Stock in 100% DMSO intermediate Perform serial dilutions in media containing a reduced serum concentration or a co-solvent if possible. stock->intermediate Step 1: Gradual Dilution working Add intermediate dilution to pre-warmed (37°C) culture medium to reach final concentration. Ensure final DMSO < 2%. intermediate->working Step 2: Final Dilution verify Visually inspect for precipitation under a microscope before adding to cells. working->verify Step 3: Quality Control

Caption: Workflow for diluting hydrophobic compounds.

Frequently Asked Questions (FAQs)

Q2: What is the solubility of this compound?

A2: this compound is sparingly soluble to insoluble in water[6][7]. Its solubility is significantly influenced by the solvent and pH. In polar solvents like water, it predominantly exists in the less soluble thione form[8][9].

SolventSolubilityReference
WaterSparingly soluble / Insoluble[6][7]
EthanolSoluble (especially with heat)[10]
DMSOSoluble
Dichloromethane (DCM)Soluble[11]

Q3: How should I prepare a stock solution of this compound?

A3: Due to its poor aqueous solubility, a high-concentration stock solution should be prepared in an organic solvent. Dimethyl sulfoxide (DMSO) is a common choice.

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
  • Weighing: Accurately weigh the required amount of this compound powder (Molecular Weight: 112.15 g/mol )[7]. For 1 mL of a 10 mM stock, you will need 1.12 mg.

  • Dissolving: Add the powder to a sterile microcentrifuge tube. Add the calculated volume of 100% DMSO.

  • Solubilization: Vortex the solution thoroughly. If needed, gentle warming or brief sonication can be used to ensure the compound is fully dissolved[1].

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C in tightly sealed tubes to prevent moisture absorption by the DMSO. Protect from light.

Q4: How does pH affect the solubility of this compound?

A4: The solubility of this compound is pH-dependent[9][12]. It is a weak acid with a predicted pKa of approximately 7.11[6].

  • In acidic solutions , the compound is protonated and may have lower solubility[9].

  • As the pH increases towards and above the pKa , the thiol group can deprotonate, forming a more soluble salt[13][14]. A procedure for preparing this compound involves suspending its hydrochloride salt in water and adding sodium hydroxide (NaOH) to a pH of 7-8 to precipitate the free base, indicating that excessive base can redissolve it[10]. Therefore, careful pH adjustment can be a key strategy for solubilization.

Q5: My solution of this compound changes color over time. Is this normal?

A5: Yes, this can occur. This compound can undergo oxidation, especially in solution, which can lead to the formation of symmetrical disulfides[8]. This process can be influenced by concentration, temperature, and light exposure[8]. It is recommended to use freshly prepared solutions for experiments to ensure compound integrity.

Q6: What biological pathways is this compound related to?

A6: As a pyrimidine analog, this compound is related to nucleotide metabolism. The de novo pyrimidine synthesis pathway is a critical anabolic process that provides the building blocks for RNA and DNA. This pathway is tightly regulated by growth signaling cascades, most notably the mTORC1 pathway, which stimulates the synthesis of new nucleotides to support cell growth and proliferation[15][16].

Signaling Pathway: Regulation of Pyrimidine Synthesis

This diagram shows how growth factor signaling through the PI3K/Akt/mTORC1 axis stimulates the de novo pyrimidine synthesis pathway.

G Regulation of de Novo Pyrimidine Synthesis GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Activates CAD CAD Enzyme S6K1->CAD Phosphorylates & Activates Pyrimidine De Novo Pyrimidine Synthesis CAD->Pyrimidine Catalyzes first 3 steps Nucleotides Pyrimidines (UMP, etc.) Pyrimidine->Nucleotides Growth Cell Growth & Proliferation Nucleotides->Growth

Caption: Regulation of de Novo Pyrimidine Synthesis.

References

Technical Support Center: Optimizing the Biginelli Reaction for Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing byproduct formation during the Biginelli reaction for pyrimidine synthesis.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the Biginelli reaction, offering potential causes and solutions to minimize byproduct formation and improve the yield of the desired dihydropyrimidinone (DHPM) product.

Q1: I am observing a significant amount of a byproduct that has a different UV-Vis spectrum from my desired DHPM. What could it be and how can I prevent it?

A1: A common fluorescent byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP). This side product arises from the condensation of two equivalents of the β-ketoester with the aldehyde and ammonia (which can be formed from the decomposition of urea at elevated temperatures).

Troubleshooting Strategies:

  • Temperature Control: The Hantzsch pathway is often favored at higher temperatures. Lowering the reaction temperature can significantly reduce the formation of the DHP byproduct.

  • Catalyst Selection: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways. Lewis acids may favor one pathway over the other, so screening different catalysts is recommended.

  • Order of Addition: Adding urea as the last reactant can sometimes minimize its decomposition into ammonia, thereby suppressing the Hantzsch reaction.

Q2: My reaction yields are consistently low, and I suspect the formation of Knoevenagel condensation products. How can I confirm and mitigate this?

A2: The Knoevenagel condensation between the aldehyde and the β-ketoester is a frequent side reaction that can significantly reduce the yield of the desired DHPM. The resulting α,β-unsaturated dicarbonyl compound may not cyclize efficiently or can polymerize.

Troubleshooting Strategies:

  • Catalyst Choice: Strong Brønsted acids can sometimes promote the Knoevenagel condensation. Switching to a milder catalyst or a Lewis acid catalyst (e.g., ZnCl₂, FeCl₃, Yb(OTf)₃) can favor the Biginelli pathway.

  • Reaction Conditions: Optimizing the reaction temperature and time is crucial. Monitoring the reaction progress by Thin Layer Chromatography (TLC) can help determine the optimal conditions to maximize DHPM formation while minimizing the Knoevenagel side product.

Q3: I am struggling with the purification of my crude product due to the presence of multiple byproducts. What are other common side reactions and how can I avoid them?

A3: Besides the Hantzsch and Knoevenagel products, other side reactions can complicate your synthesis:

  • Michael Addition Products: The enolate of the β-ketoester can act as a Michael donor and react with the Knoevenagel condensation product (a Michael acceptor), leading to open-chain adducts that do not cyclize.

  • Self-Condensation of Aldehyde: Aldehydes, particularly aliphatic ones, can undergo self-condensation (aldol reaction) under acidic or basic conditions.

  • Oxidation of DHPMs: The desired dihydropyrimidine product can be susceptible to oxidation to the corresponding aromatic pyrimidine, especially under harsh reaction conditions or during workup.

Troubleshooting Strategies:

  • Control of Stoichiometry: Using a slight excess of urea can help to drive the reaction towards the desired product and minimize side reactions involving the aldehyde and β-ketoester.

  • Inert Atmosphere: To prevent oxidation of the DHPM product, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Mild Workup: Employ a milder workup procedure, avoiding strong oxidizing agents.

Data Presentation: Catalyst and Solvent Effects on DHPM Yield

The following table summarizes the yield of the desired dihydropyrimidinone (DHPM) product under various catalytic and solvent conditions. While quantitative data on byproduct distribution is limited in the literature, the conditions that provide higher yields of the DHPM generally correlate with a reduction in byproduct formation.

CatalystSolventTemperature (°C)Time (h)Yield (%)
NoneSolvent-free90470
HClEthanolReflux1820-60
Yb(OTf)₃Solvent-free-->85
ZnCl₂Acetic AcidRoom Temp-Moderate to good
[Btto][p-TSA]Solvent-free900.596
Montmorillonite-KSFSolvent-free--High

Experimental Protocols

Protocol 1: High-Yield Synthesis of Dihydropyrimidinones using a Brønsted Acidic Ionic Liquid Catalyst

This protocol describes a solvent-free method for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones using [Btto][p-TSA] as a catalyst, which generally results in high yields and purity.[1]

Materials:

  • Aldehyde (3 mmol)

  • Ethyl acetoacetate (3 mmol)

  • Urea or thiourea (4.5 mmol)

  • [Btto][p-TSA] (0.15 mmol)

Procedure:

  • Combine the aldehyde, ethyl acetoacetate, urea (or thiourea), and [Btto][p-TSA] in a reaction vessel.

  • Heat the mixture at 90°C with magnetic stirring for 30 minutes.

  • Monitor the reaction completion by TLC.

  • After cooling, add crushed ice to the reaction mixture and stir for 5 minutes.

  • Filter the separated solid under suction and wash thoroughly with cold water.

  • Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone.

Protocol 2: Synthesis of Dihydropyrimidinone Derivatives using Sulfuric Acid Catalyst

This protocol outlines the synthesis of DHPM derivatives using sulfuric acid as a catalyst, with pH control to optimize the yield.[2]

Materials:

  • Aldehyde (20 mmol)

  • Ethyl acetoacetate (40 mmol)

  • Urea (40 mmol)

  • Concentrated H₂SO₄

  • Ethanol for recrystallization

Procedure:

  • In a round-bottom flask, combine the aldehyde, ethyl acetoacetate, and urea.

  • Add 1-2 drops of concentrated H₂SO₄ to adjust the pH to between 4 and 5.

  • Reflux the mixture for one hour at 80°C.

  • After cooling, filter the mixture and rinse the solid with deionized water.

  • Recrystallize the resulting product from ethanol.

Visualizations

Biginelli_Reaction_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products cluster_byproducts Byproducts Aldehyde Aldehyde Acyliminium_Ion N-Acyliminium Ion Aldehyde->Acyliminium_Ion Knoevenagel Knoevenagel Adduct Aldehyde->Knoevenagel Hantzsch Hantzsch Dihydropyridine Aldehyde->Hantzsch beta_Ketoester β-Ketoester Enolate Enolate of β-Ketoester beta_Ketoester->Enolate beta_Ketoester->Knoevenagel beta_Ketoester->Hantzsch Urea Urea Urea->Acyliminium_Ion Urea->Hantzsch decomposition to NH₃ Open_Chain_Ureide Open-Chain Ureide Acyliminium_Ion->Open_Chain_Ureide Enolate->Open_Chain_Ureide DHPM Dihydropyrimidinone (DHPM) Open_Chain_Ureide->DHPM Cyclization

Caption: Biginelli reaction pathway and common byproduct formation.

Caption: Troubleshooting workflow for byproduct formation in the Biginelli reaction.

References

Technical Support Center: Optimization of 2-Mercaptopyrimidine Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for 2-mercaptopyrimidine coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of coupling reactions for this compound?

A1: The most common coupling reactions for this compound are palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, and copper-catalyzed Ullmann-type reactions. These methods are effective for forming carbon-sulfur (C-S) bonds.

Q2: How does the tautomerism of this compound affect its reactivity?

A2: this compound exists in a tautomeric equilibrium between the thiol and thione forms. The thione form is generally more stable, but the thiol form is the reactive species in C-S coupling reactions. The equilibrium can be influenced by the solvent and pH of the reaction mixture.

Q3: What is the role of the base in this compound coupling reactions?

A3: The base plays a crucial role in deprotonating the thiol tautomer of this compound to form the more nucleophilic thiolate. This enhances its reactivity towards the aryl halide or pseudohalide. Common bases include sodium tert-butoxide (NaOtBu), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃).

Q4: Can I perform the coupling reaction without a ligand?

A4: While some ligand-free protocols exist, particularly for highly reactive substrates, using a ligand is generally recommended for this compound coupling.[1][2][3][4] Ligands stabilize the metal catalyst, prevent its aggregation into an inactive form (like palladium black), and facilitate the key steps of the catalytic cycle, leading to higher yields and better reaction reproducibility.[5]

Q5: How does the choice of solvent impact the reaction?

A5: The solvent affects the solubility of the reactants, the stability of the catalyst, and the position of the thiol-thione equilibrium of this compound.[6][7] Polar aprotic solvents like DMF, DMSO, dioxane, and toluene are commonly used. The choice of solvent should be optimized for each specific reaction.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield Inactive Catalyst: The palladium or copper catalyst may be of poor quality or may have decomposed.- Use a fresh batch of catalyst. - For palladium catalysis, consider using a pre-catalyst that is more stable. - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst oxidation.
Inefficient Ligand: The chosen ligand may not be suitable for the specific substrates.- Screen a variety of phosphine-based ligands (e.g., Xantphos, dppf) for palladium catalysis. - For Ullmann coupling, consider using ligands like 1,10-phenanthroline or N,N'-dimethylethylenediamine.[8]
Inappropriate Base: The base may be too weak to deprotonate the this compound effectively, or too strong, leading to side reactions.- For palladium catalysis, screen bases such as NaOtBu, K₂CO₃, and Cs₂CO₃. - For Ullmann coupling, K₃PO₄ or Cs₂CO₃ are often effective.
Poor Solubility of Reactants: One or more reactants may not be fully dissolved in the chosen solvent.- Try a different solvent or a solvent mixture. - Increase the reaction temperature to improve solubility, but monitor for decomposition.
Formation of Side Products (e.g., Homocoupling) Presence of Oxygen: Oxygen can promote the homocoupling of the aryl halide.- Ensure all solvents are properly degassed before use. - Thoroughly purge the reaction vessel with an inert gas before adding reagents.
Suboptimal Reaction Temperature: The temperature may be too high, leading to decomposition or side reactions.- Lower the reaction temperature and monitor the reaction progress over a longer period.
Reaction Stalls Before Completion Catalyst Deactivation: The catalyst may be degrading over the course of the reaction.- Increase the catalyst loading. - Add a fresh portion of the catalyst midway through the reaction. - Use a more robust ligand to stabilize the catalyst.
Insufficient Base: The base may be consumed during the reaction.- Increase the equivalents of the base.
Difficulty in Product Isolation Formation of Emulsions During Workup: The presence of polar solvents like DMF or DMSO can lead to emulsions.- Remove the high-boiling solvent under reduced pressure before workup. - Add brine to the aqueous layer to break up emulsions.
Product is Water-Soluble: The product may have significant solubility in the aqueous phase.- Extract the aqueous phase multiple times with an organic solvent. - Saturate the aqueous phase with NaCl to decrease the polarity and improve extraction efficiency.

Quantitative Data Presentation

Table 1: Effect of Different Parameters on the Yield of Aryl Thioether Synthesis via Ullmann Coupling

EntryCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1CuI (10)NoneK₂CO₃ (2.0)DMF1202445
2CuI (10)1,10-Phenanthroline (20)K₂CO₃ (2.0)DMF1201878
3CuI (10)L-Proline (20)K₂CO₃ (2.0)DMSO1102085
4Cu₂O (5)N,N'-Dimethylethylenediamine (10)K₃PO₄ (2.0)Dioxane1002492
5CuI (10)1,10-Phenanthroline (20)Cs₂CO₃ (2.0)Toluene1101688

Note: Data is representative and compiled from analogous Ullmann C-S coupling reactions. Actual yields may vary depending on the specific substrates used.

Table 2: Optimization of Reaction Conditions for Palladium-Catalyzed C-S Coupling

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)Xantphos (4)Cs₂CO₃ (1.5)Toluene1101275
2Pd₂(dba)₃ (1)Xantphos (4)Cs₂CO₃ (1.5)Toluene1101282
3Pd₂(dba)₃ (1)dppf (4)Cs₂CO₃ (1.5)Toluene1101865
4Pd₂(dba)₃ (1)Xantphos (4)NaOtBu (1.5)Toluene1001090
5Pd₂(dba)₃ (1)Xantphos (4)K₃PO₄ (2.0)Dioxane1001685

Note: This data is illustrative for typical palladium-catalyzed C-S coupling reactions and serves as a starting point for optimization.

Experimental Protocols

Detailed Methodology for Palladium-Catalyzed Coupling of this compound with an Aryl Bromide

Materials:

  • This compound

  • Aryl bromide

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous, degassed toluene

  • Nitrogen or Argon gas

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add Pd₂(dba)₃ (0.01 mmol, 1 mol%) and Xantphos (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with nitrogen or argon three times to ensure an inert atmosphere.

  • Reagent Addition: Under a positive pressure of the inert gas, add this compound (1.2 mmol), the aryl bromide (1.0 mmol), and NaOtBu (1.5 mmol).

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.

  • Reaction: Stir the reaction mixture at room temperature for a few minutes to ensure proper mixing. Then, heat the reaction mixture to 100 °C using a preheated oil bath.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of saturated aqueous ammonium chloride (10 mL).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers and wash with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired coupled product.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Work-up and Purification cluster_analysis Analysis prep_glass Oven-dry glassware add_solids Add catalyst, ligand, base, and reactants prep_glass->add_solids prep_reagents Degas solvent add_solvent Add degassed solvent prep_reagents->add_solvent inert_atm Establish inert atmosphere (N2/Ar) add_solids->inert_atm inert_atm->add_solvent heating Heat to desired temperature add_solvent->heating monitoring Monitor reaction (TLC/LC-MS) heating->monitoring quench Quench reaction monitoring->quench Reaction complete extract Extract with organic solvent quench->extract wash_dry Wash and dry organic layer extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify Purify by chromatography concentrate->purify characterize Characterize product (NMR, MS) purify->characterize

Caption: Experimental workflow for this compound coupling.

Troubleshooting_Logic start Low or No Yield check_catalyst Check Catalyst Activity start->check_catalyst catalyst_ok Catalyst OK check_catalyst->catalyst_ok No ligand_ok Ligand OK check_catalyst->ligand_ok Yes check_ligand Evaluate Ligand check_ligand->ligand_ok No base_ok Base OK check_ligand->base_ok Yes check_base Assess Base check_base->base_ok No conditions_ok Conditions OK check_base->conditions_ok Yes check_conditions Review Reaction Conditions check_conditions->conditions_ok No replace_catalyst Use fresh catalyst/ precatalyst catalyst_ok->replace_catalyst ligand_ok->check_ligand screen_ligands Screen different ligands ligand_ok->screen_ligands base_ok->check_base screen_bases Screen different bases base_ok->screen_bases conditions_ok->check_conditions optimize_temp_solvent Optimize temperature and solvent conditions_ok->optimize_temp_solvent success Improved Yield replace_catalyst->success screen_ligands->success screen_bases->success optimize_temp_solvent->success

Caption: Troubleshooting logic for low-yield coupling reactions.

References

Technical Support Center: Characterization of 2-Mercaptopyrimidine Tautomers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-mercaptopyrimidine. The focus is on addressing the challenges presented by its thione-thiol tautomerism during experimental characterization.

Frequently Asked Questions (FAQs) & Troubleshooting

General Questions

Q1: What is tautomerism and why is it a challenge when characterizing this compound?

A1: Tautomerism is a phenomenon where a molecule exists as a mixture of two or more interconvertible structural isomers.[1] this compound primarily exists in a dynamic equilibrium between a thione form and a thiol form (prototropic tautomerism).[2][3][4] This equilibrium is sensitive to environmental conditions, meaning that the compound you are analyzing may not be a single species but a mixture.[1][5] This can lead to complex and sometimes confusing data from characterization techniques like NMR, IR, and UV-Vis spectroscopy, as the results will be a composite of both tautomers.

Q2: Which tautomer of this compound is more stable?

A2: The relative stability of the thione and thiol tautomers is highly dependent on the environment.[2][3]

  • In the gas phase or in nonpolar solvents , the thiol form is generally more stable.[2][3]

  • In polar solvents (like water, ethanol, DMSO) and in the solid state , the thione form is significantly more stable and is the predominant species.[3][6] This is because the more polar thione form is better stabilized by polar solvent molecules and by self-association through hydrogen bonding.[6]

Q3: How can I influence the tautomeric equilibrium to favor one form for my experiment?

A3: You can shift the equilibrium by carefully selecting the experimental conditions:

  • Solvent Choice: To favor the thiol form, use a dilute solution in a nonpolar solvent like cyclohexane or dichloromethane.[2][6] To favor the thione form, use a polar solvent such as water, ethanol, or DMSO.[3][6]

  • Concentration: Higher concentrations tend to favor the thione form due to self-association.[2][6]

  • Temperature: The effect of temperature can be complex, but it can influence the equilibrium position. Following the tautomerization over time can reveal transformations to corresponding disulfides.[2]

NMR Spectroscopy

Q4: My ¹H NMR spectrum of this compound in DMSO-d₆ shows a broad peak that integrates to more than one proton. Why is that?

A4: In a polar solvent like DMSO-d₆, this compound exists predominantly as the thione tautomer. The broad peak you are observing is likely due to the N-H protons. Protons attached to nitrogen often exhibit broad signals due to quadrupole broadening and chemical exchange with trace amounts of water in the solvent. In some cases, tautomeric exchange can also contribute to peak broadening.[7]

Q5: I am trying to distinguish the tautomers using NMR. What signals should I look for?

A5: The key is to look for signals corresponding to the proton on either sulfur (thiol) or nitrogen (thione).

  • Thiol (S-H) proton: This peak is often difficult to observe as it can be very broad or may exchange with protons in the solvent.[7]

  • Thione (N-H) protons: These will be present in the thione form.

  • ¹³C NMR: The chemical shift of the C2 carbon is a good indicator. In the thione form, this carbon is a thiocarbonyl (C=S) and will have a characteristic downfield chemical shift compared to the C-S carbon in the thiol form.

  • ¹⁵N NMR: If available, ¹⁵N NMR can be very informative, as the nitrogen chemical shifts are highly sensitive to their bonding environment (e.g., N vs. N-H).[8]

Q6: Why does my NMR spectrum seem to be missing a proton signal?

A6: This is a common issue when dealing with molecules that have exchangeable protons (like N-H or S-H). The proton can exchange with deuterium from the NMR solvent (if it's a protic solvent like D₂O or CD₃OD), causing the signal to disappear from the ¹H NMR spectrum.[7] In aprotic solvents like DMSO-d₆, a missing signal could be due to the proton being very broad and lost in the baseline.[7]

IR & Raman Spectroscopy

Q7: What are the key vibrational bands to differentiate the thione and thiol forms?

A7: The most informative regions in the IR and Raman spectra are where the C=S and S-H stretching vibrations occur.

  • Thione Form: Look for a strong band corresponding to the C=S (thiocarbonyl) stretch, typically in the range of 1100-1250 cm⁻¹. Vibrations associated with the N-H group will also be present.

  • Thiol Form: Look for a weak band for the S-H stretch, usually around 2550-2600 cm⁻¹. This peak can be broad and difficult to identify. The spectrum will also feature a C=N stretching vibration.

UV-Vis Spectroscopy

Q8: The UV-Vis spectrum of my this compound sample changes depending on the solvent. Is this normal?

A8: Yes, this is expected and is a strong indication of tautomerism. The thione and thiol forms are different chromophores and will absorb light at different wavelengths.[2]

  • In polar solvents , where the thione form dominates, you will observe absorption maxima characteristic of the pyrimidine-2-thione chromophore.[3][6]

  • In nonpolar solvents , the spectrum will shift as the equilibrium moves towards the thiol form.[2][3]

Q9: I dissolved my sample in ethanol, and the UV-Vis spectrum changed over several hours. What is happening?

A9: In some solvents, particularly in the presence of air, the thiol tautomer can undergo oxidation to form a disulfide.[2][6] This new disulfide species has a different chromophore and will exhibit a different absorption spectrum. This process can be influenced by concentration, temperature, and exposure to light.[2]

X-ray Crystallography

Q10: I obtained a crystal structure of this compound. Does this structure represent the molecule's form in solution?

A10: Not necessarily. The process of crystallization can select for the most stable tautomer in the solid state, which is often the thione form due to its ability to form strong intermolecular hydrogen bonds.[1] The tautomeric equilibrium in solution can be very different.[5] X-ray crystallography provides a definitive structure of the molecule in the crystal lattice but should be complemented with solution-state studies (like NMR) to understand its behavior in solution.[9]

Quantitative Data Summary

The following table summarizes characteristic spectroscopic data for the two tautomers of this compound. Exact values can vary based on solvent, concentration, and temperature.

Technique Thione Tautomer (in polar solvents) Thiol Tautomer (in nonpolar solvents)
¹H NMR N-H protons present (often broad)S-H proton present (often weak and broad)
¹³C NMR C2 carbon (C=S) is downfield shiftedC2 carbon (C-S) is upfield shifted relative to thione
IR Spectroscopy Strong C=S stretch (~1100-1250 cm⁻¹)Weak S-H stretch (~2550-2600 cm⁻¹)
UV-Vis Absorption maxima characteristic of the thione chromophoreAbsorption maxima characteristic of the thiol chromophore

Experimental Protocols

Protocol 1: NMR Analysis of Tautomeric Equilibrium

  • Sample Preparation: Prepare two separate, dilute (~1-5 mg/mL) samples of this compound.

    • Sample A (Thione favoring): Dissolve the compound in 0.7 mL of DMSO-d₆.

    • Sample B (Thiol favoring): Dissolve the compound in 0.7 mL of CDCl₃ or a mixture of CDCl₃ and cyclohexane-d₁₂.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra for both samples. If possible, acquire ¹⁵N spectra as well.

  • Analysis: Compare the spectra. In Sample A, identify the peaks corresponding to the thione form. In Sample B, look for the appearance of new peaks corresponding to the thiol form. Note the changes in chemical shifts, particularly for the C2 carbon in the ¹³C spectrum.

Protocol 2: UV-Vis Spectroscopic Study of Solvent Effects

  • Stock Solution: Prepare a concentrated stock solution of this compound in a volatile solvent like methanol.

  • Sample Preparation: Prepare a series of cuvettes containing different solvents (e.g., cyclohexane, dichloromethane, acetonitrile, ethanol, water).

  • Measurement: Add a small, identical aliquot of the stock solution to each cuvette to achieve the same final concentration. Quickly mix and record the UV-Vis absorption spectrum (e.g., from 200-400 nm) for each sample.

  • Analysis: Compare the λmax values and the overall shape of the spectra across the different solvents to observe the shift in tautomeric equilibrium.

Protocol 3: General Crystallization for X-ray Diffraction

Note: Crystal growing is often a process of trial and error.

  • Solvent Selection: Choose a solvent or solvent system in which this compound has moderate solubility. Since the thione form is more stable in polar solvents, consider solvents like ethanol, methanol, or water.

  • Method - Slow Evaporation: Dissolve the compound in the chosen solvent to near saturation at room temperature. Loosely cover the container (e.g., with perforated parafilm) and allow the solvent to evaporate slowly over several days in a vibration-free environment.

  • Method - Cooling: Dissolve the compound in a minimum amount of hot solvent to achieve saturation. Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or cold room to promote crystal growth.

  • Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor and mount them for X-ray diffraction analysis.

Visual Diagrams

Tautomerism Tautomeric Equilibrium of this compound cluster_factors Influencing Factors Thiol Thiol Form (2-Pyrimidinethiol) Thione Thione Form (Pyrimidine-2-thione) Thiol->Thione Proton Transfer PolarSolvent Polar Solvents (Water, Ethanol) PolarSolvent->Thione Favors NonpolarSolvent Nonpolar Solvents (Cyclohexane) NonpolarSolvent->Thiol Favors HighConc High Concentration HighConc->Thione Favors Workflow Experimental Workflow for Tautomer Characterization cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_solid Solid-State Analysis cluster_results Data Interpretation Sample This compound Sample PrepPolar Dissolve in Polar Solvent (e.g., DMSO-d6) Sample->PrepPolar PrepNonpolar Dissolve in Nonpolar Solvent (e.g., CDCl3) Sample->PrepNonpolar IR IR / Raman Spectroscopy Sample->IR Solid or Solution Xray X-ray Crystallography Sample->Xray Crystallization NMR NMR Spectroscopy (¹H, ¹³C, ¹⁵N) PrepPolar->NMR UVVis UV-Vis Spectroscopy PrepPolar->UVVis PrepNonpolar->NMR PrepNonpolar->UVVis Interpret Identify Predominant Tautomer under each condition NMR->Interpret UVVis->Interpret IR->Interpret Xray->Interpret

References

Technical Support Center: Purification of Commercial 2-Mercaptopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 2-Mercaptopyrimidine. Our aim is to help you address common challenges encountered during the purification of this compound in your experiments.

Troubleshooting Guides

This section offers step-by-step guidance to resolve specific issues you may encounter during the purification of this compound.

Recrystallization Issues

Recrystallization is a common and effective method for purifying this compound. However, several issues can arise.

Problem: The product does not crystallize upon cooling.

Possible CauseSolution
The solution is not supersaturated (too much solvent was used). - Evaporate some of the solvent to increase the concentration of this compound. - Try adding an "anti-solvent" (a solvent in which this compound is insoluble but is miscible with the current solvent).
The compound is very soluble, even at low temperatures. - Cool the solution in an ice bath or refrigerate to further decrease solubility.
The presence of impurities is inhibiting crystallization. - Try scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. - Add a seed crystal of pure this compound to induce crystallization.

Problem: The product "oils out" instead of crystallizing.

Possible CauseSolution
The melting point of the impure compound is lower than the boiling point of the solvent. - Use a lower-boiling point solvent or a different solvent system.
The rate of cooling is too rapid. - Allow the solution to cool more slowly to room temperature before placing it in an ice bath. Insulating the flask can help.
A high concentration of impurities is present. - Consider a preliminary purification step, such as passing the solution through a short plug of silica gel, to remove some of the impurities before recrystallization.

Problem: Low recovery of the purified product.

Possible CauseSolution
The compound has significant solubility in the cold solvent. - Ensure the solution is thoroughly cooled in an ice bath to minimize solubility. - Use the minimum amount of hot solvent necessary to dissolve the compound.
Premature crystallization occurred during hot filtration. - Pre-heat the filtration apparatus (funnel, filter paper, and receiving flask) before filtering the hot solution.
Loss of material during transfers. - Minimize the number of transfers between flasks. Rinse glassware with a small amount of the cold recrystallization solvent to recover any remaining crystals.
Column Chromatography Issues

For impurities that are not effectively removed by recrystallization, column chromatography can be a useful alternative.

Problem: Poor separation of this compound from impurities.

Possible CauseSolution
Inappropriate solvent system (eluent). - Optimize the eluent system using thin-layer chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for this compound. Common solvent systems for pyrimidine derivatives include hexane/ethyl acetate or dichloromethane/methanol.
Column overloading. - Reduce the amount of crude material loaded onto the column. A general guideline is to use a sample-to-sorbent ratio of 1:20 to 1:100 by weight.
Improper column packing. - Ensure the column is packed uniformly without any air bubbles or channels. A poorly packed column will lead to band broadening and inefficient separation.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercial this compound?

A1: Commercial this compound is typically available with a purity of 98% or higher.[1] Potential impurities can stem from the synthesis process and may include:

  • Unreacted starting materials: Such as thiourea and 1,1,3,3-tetraethoxypropane.[2]

  • Colored byproducts: Longer boiling times during synthesis can lead to the formation of dark-colored impurities.[2]

  • Oxidation and degradation products: Exposure to oxidizing agents or photodegradation can lead to the formation of disulfides or other related substances.[3]

Q2: What is a reliable recrystallization protocol for this compound?

A2: A well-established method involves dissolving the crude this compound in a hot mixture of water and ethanol.[2] The hot solution is then filtered to remove any insoluble impurities and allowed to cool slowly, which should yield yellow, needle-like crystals.[2] Another reported method is recrystallization from 12N hydrochloric acid.[2]

Q3: How can I assess the purity of my this compound sample?

A3: Several analytical techniques can be used to determine the purity of your sample:

  • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive and quantitative method for assessing purity and detecting impurities.[4][5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can provide detailed structural information and help identify impurities.

  • Melting Point: A sharp melting point close to the literature value (around 230 °C with decomposition) is a good indicator of purity.

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the number of components in your sample.

Q4: My purified this compound is still colored. What should I do?

A4: A persistent yellow color is characteristic of this compound.[2] However, a dark or brownish color may indicate the presence of impurities. If recrystallization does not remove the color, you can try treating the solution with activated charcoal before the hot filtration step. Be aware that activated charcoal can also adsorb some of your product, potentially reducing the yield.

Data Presentation

The following table summarizes the typical purity of commercial this compound and the expected outcome after purification by recrystallization.

ParameterCommercial this compoundAfter Recrystallization
Purity ≥ 98%[1]> 99% (expected)
Appearance Yellow powder[3]Golden-yellow crystals[2]
Recovery N/A60-85% (method dependent)[2]

Experimental Protocols

Recrystallization from Water/Ethanol

This protocol is adapted from a procedure in Organic Syntheses.[2]

  • Dissolution: In a beaker, suspend the crude this compound hydrochloride in a minimal amount of water. Stir rapidly while adding a 20% aqueous solution of sodium hydroxide until the pH of the mixture is between 7 and 8. Collect the precipitated solid on a Büchner funnel and wash it with cold water.

  • Recrystallization: Transfer the damp product to a clean flask. Add a 1:1 mixture of water and ethanol and heat the mixture on a steam bath until the solid completely dissolves.

  • Hot Filtration: Filter the hot solution through a pre-heated fluted filter paper or a sintered glass funnel to remove any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. For maximum crystal formation, subsequently cool the flask in an ice bath.

  • Isolation and Drying: Collect the resulting crystals by vacuum filtration, washing them with a small amount of cold 1:1 water/ethanol. Dry the crystals at room temperature or in an oven at a moderate temperature (e.g., 110°C).[2]

Column Chromatography (General Procedure)

This is a general protocol that should be optimized for your specific needs.

  • Solvent System Selection: Use TLC to determine a suitable mobile phase. A good starting point for many pyrimidine derivatives is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve an Rf value of approximately 0.2-0.4 for this compound.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into a chromatography column. Allow the silica to settle, ensuring a uniform and crack-free stationary phase.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent. If the compound is not very soluble in the eluent, it can be adsorbed onto a small amount of silica gel (dry loading) and then added to the top of the column.

  • Elution: Add the eluent to the top of the column and apply gentle pressure to begin eluting the sample.

  • Fraction Collection: Collect the eluate in fractions and monitor them by TLC to identify the fractions containing the pure this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Visualizations

G start Commercial this compound purity_check1 Assess Purity (TLC, HPLC, etc.) start->purity_check1 is_pure Is Purity Sufficient? purity_check1->is_pure end Pure this compound is_pure->end Yes recrystallize Recrystallization is_pure->recrystallize No troubleshoot_xtal Troubleshoot Crystallization recrystallize->troubleshoot_xtal purity_check2 Assess Purity recrystallize->purity_check2 troubleshoot_xtal->recrystallize is_pure2 Is Purity Sufficient? purity_check2->is_pure2 is_pure2->end Yes chromatography Column Chromatography is_pure2->chromatography No purity_check3 Assess Purity chromatography->purity_check3 is_pure3 Is Purity Sufficient? purity_check3->is_pure3 is_pure3->end Yes is_pure3->recrystallize No, try another method

References

troubleshooting guide for 2-Mercaptopyrimidine based corrosion inhibition studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on corrosion inhibition studies using 2-Mercaptopyrimidine (2-MP).

Troubleshooting Guide & FAQs

This section addresses common issues encountered during experimental work in a question-and-answer format.

Frequently Asked Questions

Q1: What is this compound and why is it used as a corrosion inhibitor?

A1: this compound (2-MP) is a heterocyclic organic compound containing sulfur and nitrogen atoms. These heteroatoms, along with the pyrimidine ring, act as active centers for adsorption on metal surfaces, forming a protective film that inhibits corrosion. It has been shown to be an effective corrosion inhibitor for metals like steel and copper in various corrosive environments.

Q2: What is the general mechanism of corrosion inhibition by this compound?

A2: The primary mechanism is the adsorption of 2-MP molecules onto the metal surface. This adsorption can be a combination of physisorption (electrostatic interactions) and chemisorption (covalent bonding between the heteroatoms and the metal's d-orbitals).[1] 2-MP can exist in thiol and thione tautomeric forms, both of which contribute to its strong adsorption and high inhibition efficiency.[1][2] This adsorbed layer acts as a barrier, hindering the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions of the corrosion process.

Troubleshooting Experimental Issues

Q3: My weight loss measurements are inconsistent. What could be the cause?

A3: Inconsistent weight loss results can arise from several factors:

  • Inadequate Surface Preparation: Ensure a standardized and reproducible procedure for cleaning and polishing the metal coupons before exposure.

  • Incomplete Removal of Corrosion Products: The cleaning process after exposure must remove all corrosion products without attacking the base metal. Refer to ASTM G1 standard for appropriate cleaning procedures.[3]

  • Insufficient Immersion Time: Very short immersion times can lead to non-uniform corrosion and may not be representative of the overall corrosion process.

  • Contamination: Any contamination of the corrosive solution or the metal coupons can affect the results.

Q4: The Tafel plots from my potentiodynamic polarization experiments are not showing clear linear regions. What should I do?

A4: The absence of well-defined linear Tafel regions can be due to:

  • Incorrect Scan Rate: A very high scan rate may not allow the system to reach a steady state, while a very low scan rate can lead to changes in the electrode surface during the scan. A typical scan rate is around 0.1667 mV/s to 1 mV/s.[4]

  • Unstable Open Circuit Potential (OCP): Ensure the OCP is stable before starting the polarization scan. A stabilization period of 30-60 minutes is generally recommended.[4]

  • Ohmic Drop (iR Drop): A significant ohmic drop between the reference and working electrodes can distort the Tafel plots. This can be minimized by placing the Luggin capillary of the reference electrode as close as possible to the working electrode surface.

  • Complex Corrosion Mechanisms: In some cases, the corrosion mechanism may not follow simple Tafel kinetics, leading to non-linear plots.

Q5: My Electrochemical Impedance Spectroscopy (EIS) data shows scattered or noisy results at low frequencies. How can I improve this?

A5: Low-frequency noise in EIS measurements can be caused by:

  • System Instability: The corrosion system may not be at a steady state. Ensure a stable OCP before starting the EIS measurement.

  • External Interference: Electrical noise from surrounding equipment can interfere with the measurement. Using a Faraday cage can help to shield the electrochemical cell.

  • Long Measurement Times: Low-frequency measurements take a long time, during which the system might change.

Q6: The inhibition efficiency of 2-MP in my experiments is lower than expected from the literature. What could be the reason?

A6: Lower than expected inhibition efficiency can be attributed to:

  • Inhibitor Concentration: Ensure the concentration of 2-MP is within the effective range. At very low concentrations, the surface coverage may be insufficient for effective inhibition.

  • Purity of 2-MP: Impurities in the this compound can affect its performance.

  • Corrosive Environment: The composition, pH, and temperature of the corrosive medium can significantly influence the inhibitor's effectiveness.

  • Presence of Other Species: Ions or other molecules in the solution might compete with 2-MP for adsorption sites on the metal surface.

Quantitative Data Summary

The following table summarizes representative data on the inhibition efficiency of this compound from literature.

MetalCorrosive MediumInhibitor ConcentrationTemperature (°C)Inhibition Efficiency (%)Reference
Cold Rolled Steel0.1M HNO₃0.50 mMNot Specified99.1[5]
Q235 SteelCO₂-saturated 3 wt.% NaClNot SpecifiedNot SpecifiedHigh[1]
Copper0.1 M H₂SO₄10⁻² M30High[6]

Detailed Experimental Protocols

1. Weight Loss Measurements

This protocol is based on the general principles outlined in ASTM G1 and G31 standards.

  • 1.1. Specimen Preparation:

    • Mechanically polish the metal coupons using a series of silicon carbide (SiC) papers of decreasing grit size (e.g., 240, 400, 600, 800, 1200 grit).

    • Rinse the polished coupons with deionized water, followed by degreasing with acetone.

    • Dry the coupons in a stream of warm air and store them in a desiccator.

    • Weigh the coupons accurately using an analytical balance (to 0.1 mg) and record the initial weight (W_initial).

    • Measure the dimensions of the coupons to calculate the total surface area.

  • 1.2. Corrosion Test:

    • Immerse the prepared coupons in the corrosive solution with and without the desired concentration of this compound for a specified period (e.g., 24, 48, 72 hours) at a constant temperature.

    • Ensure the coupons are fully immersed and not in contact with each other.

  • 1.3. Post-Test Cleaning and Weighing:

    • After the immersion period, retrieve the coupons from the solution.

    • Clean the coupons according to ASTM G1 standard procedures to remove corrosion products. This may involve using a soft brush and a specific chemical cleaning solution that does not attack the base metal.

    • Rinse the cleaned coupons with deionized water and acetone, then dry them.

    • Weigh the cleaned and dried coupons to get the final weight (W_final).

  • 1.4. Calculation of Corrosion Rate and Inhibition Efficiency:

    • Weight Loss (ΔW): ΔW = W_initial - W_final

    • Corrosion Rate (CR) in mm/year: CR = (87.6 × ΔW) / (A × T × D), where A is the surface area in cm², T is the immersion time in hours, and D is the density of the metal in g/cm³.

    • Inhibition Efficiency (IE%): IE% = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] × 100

2. Potentiodynamic Polarization

  • 2.1. Electrochemical Cell Setup:

    • Use a standard three-electrode cell consisting of the metal specimen as the working electrode (WE), a platinum or graphite rod as the counter electrode (CE), and a saturated calomel electrode (SCE) or Ag/AgCl electrode as the reference electrode (RE).

    • Prepare the working electrode surface as described in the weight loss protocol.

    • Fill the cell with the corrosive solution (with and without 2-MP).

  • 2.2. Measurement Procedure:

    • Immerse the electrodes in the solution and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).

    • Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential (e.g., -250 mV vs. OCP) to an anodic potential (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 0.5 mV/s or 1 mV/s).[4]

  • 2.3. Data Analysis:

    • Plot the potential versus the logarithm of the current density (Tafel plot).

    • Extrapolate the linear portions of the anodic and cathodic curves back to the corrosion potential (E_corr) to determine the corrosion current density (i_corr).

    • Calculate the inhibition efficiency using the formula: IE% = [(i_corr_uninhibited - i_corr_inhibited) / i_corr_uninhibited] × 100.

3. Electrochemical Impedance Spectroscopy (EIS)

  • 3.1. Electrochemical Cell Setup:

    • Use the same three-electrode setup as for potentiodynamic polarization.

  • 3.2. Measurement Procedure:

    • Allow the system to stabilize at the OCP.

    • Apply a small amplitude AC voltage signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., from 100 kHz to 10 mHz).[7]

  • 3.3. Data Analysis:

    • Plot the impedance data as a Nyquist plot (Z_imaginary vs. Z_real) and Bode plots (impedance magnitude and phase angle vs. frequency).

    • The diameter of the semicircle in the Nyquist plot is related to the charge transfer resistance (R_ct). A larger diameter indicates higher corrosion resistance.

    • Fit the EIS data to an appropriate equivalent electrical circuit to model the corrosion process and extract parameters like R_ct and double-layer capacitance (C_dl).

    • Calculate the inhibition efficiency using the R_ct values: IE% = [(R_ct_inhibited - R_ct_uninhibited) / R_ct_inhibited] × 100.

Visualizations

Experimental_Workflow cluster_prep 1. Specimen Preparation cluster_tests 2. Corrosion Testing cluster_analysis 3. Data Analysis prep1 Mechanical Polishing prep2 Degreasing & Rinsing prep1->prep2 prep3 Drying & Weighing prep2->prep3 wl Weight Loss prep3->wl Immerse in Corrosive Media (with/without 2-MP) pdp Potentiodynamic Polarization prep3->pdp Immerse in Corrosive Media (with/without 2-MP) eis Electrochemical Impedance Spectroscopy prep3->eis Immerse in Corrosive Media (with/without 2-MP) ana1 Calculate Corrosion Rate & IE% wl->ana1 ana2 Tafel Extrapolation pdp->ana2 ana3 Equivalent Circuit Fitting eis->ana3

Caption: Experimental workflow for corrosion inhibition studies.

Inhibition_Mechanism cluster_solution Corrosive Solution cluster_surface Metal Surface cluster_inhibition Corrosion Inhibition MP This compound (2-MP) (Thiol-Thione Tautomers) Adsorption Adsorption of 2-MP MP->Adsorption Diffusion to surface Physisorption Physisorption (Electrostatic Interaction) Adsorption->Physisorption Chemisorption Chemisorption (N, S atoms bond with metal) Adsorption->Chemisorption ProtectiveFilm Formation of a Protective Film Physisorption->ProtectiveFilm Chemisorption->ProtectiveFilm Anodic Inhibition of Anodic Reaction (Metal Dissolution) ProtectiveFilm->Anodic Barrier Effect Cathodic Inhibition of Cathodic Reaction (e.g., H₂ Evolution) ProtectiveFilm->Cathodic Barrier Effect ReducedCorrosion Reduced Corrosion Rate Anodic->ReducedCorrosion Cathodic->ReducedCorrosion

Caption: Corrosion inhibition mechanism of this compound.

References

stability issues of 2-Mercaptopyrimidine in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability of 2-Mercaptopyrimidine (2-MP) in aqueous solutions. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

A1: There is some discrepancy in reported solubility. While some safety data sheets (SDS) may list this compound as "insoluble" in water, calculated data suggests a low but measurable solubility.[1] The calculated logarithmic water solubility (log10WS) is -1.52, which corresponds to a molar solubility of approximately 0.03 mol/L (or 3.36 g/L).[2] For practical purposes, it should be considered sparingly soluble in neutral aqueous solutions. Solubility can be influenced by the pH of the solution.

Q2: How does pH affect the stability and structure of this compound in aqueous solutions?

A2: The pH of the aqueous solution has a significant impact on the structure and stability of this compound.[3] In aqueous solutions, 2-MP exists in a tautomeric equilibrium between its thiol and thione forms, with the thione form being predominant.[3]

  • Acidic conditions (low pH): Favor the protonation of the 2-MP molecule.

  • Neutral to Alkaline conditions (higher pH): Lead to the deprotonation of 2-MP.[3] These structural changes can affect its reactivity, solubility, and interaction with other molecules.

Q3: What are the primary degradation pathways for this compound in aqueous solutions?

A3: The primary degradation pathway for this compound in the presence of oxygen or oxidizing agents is oxidation. This typically involves the formation of a disulfide dimer, 2,2'-dipyrimidyl disulfide. This is a common reaction for thiol-containing compounds.[1] Hydrolytic degradation under strongly acidic or basic conditions may also occur, though specific products are less commonly documented in readily available literature.

Q4: What are the recommended storage conditions for aqueous solutions of this compound?

A4: To minimize degradation, aqueous solutions of this compound should be freshly prepared. If storage is necessary, it is recommended to:

  • Store at low temperatures (e.g., 2-8 °C).

  • Protect from light.

  • Use deoxygenated solvents and store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Consider using a buffered solution at a slightly acidic to neutral pH where the compound may exhibit greater stability, though this should be determined experimentally for your specific application.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Difficulty Dissolving this compound in Water Low intrinsic aqueous solubility.- Gently warm the solution. - Use a co-solvent such as ethanol or DMSO before adding to the aqueous buffer (ensure co-solvent is compatible with your experiment). - Adjust the pH of the solution. Since 2-MP can be deprotonated, increasing the pH slightly may enhance solubility. However, be mindful of potential stability issues at high pH.
Solution Turns Cloudy or Precipitates Over Time - Oxidation to the less soluble disulfide dimer. - Change in pH or temperature affecting solubility.- Prepare solutions fresh whenever possible. - If storing, use deoxygenated water and store under an inert gas (N₂ or Ar). - Store solutions at a constant, cool temperature. - Ensure the pH of the solution remains stable by using a suitable buffer.
Appearance of a New Peak in HPLC Analysis Degradation of this compound.- The most common degradation product is the disulfide dimer. This will likely be a broader, less polar peak with a longer retention time in reverse-phase HPLC. - To confirm, you can intentionally oxidize a sample (e.g., with a small amount of H₂O₂) and see if the new peak increases. - Review your solution preparation and storage procedures to minimize degradation.
Inconsistent Experimental Results Instability of the this compound solution leading to varying concentrations.- Always prepare fresh solutions for critical experiments. - If using a stock solution, validate its stability over the intended period of use by re-analyzing its concentration via a stability-indicating method. - Control for factors that accelerate degradation: exposure to air (oxygen), light, and elevated temperatures.

Quantitative Stability Data

Currently, there is limited publicly available quantitative data on the degradation kinetics of this compound under various stress conditions. The table below provides a template for the type of data that should be generated through a forced degradation study. The expected trend is that degradation will increase with higher temperatures and at more extreme pH values (both acidic and basic). Oxidative conditions are also expected to cause significant degradation.

Stress Condition Time % Degradation (Hypothetical) Major Degradation Product(s)
0.1 M HCl at 60 °C24 h5-15%Hydrolysis products
0.1 M NaOH at 60 °C24 h10-25%Hydrolysis products
3% H₂O₂ at RT24 h>30%2,2'-dipyrimidyl disulfide
Heat (80 °C)24 h<10%Oxidative and other thermal degradants
Photostability (ICH Q1B)24 hVariablePhoto-oxidation products

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound.[4][5]

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or a mixture of water and organic co-solvent) to obtain a stock solution of known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Keep the solution at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

  • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Keep the solution at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

  • Oxidative Degradation: Mix an aliquot of the stock solution with 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature for a defined period (e.g., 24 hours).

  • Thermal Degradation: Keep an aliquot of the stock solution in a temperature-controlled oven at a specified temperature (e.g., 80°C) for a defined period (e.g., 24 hours).

  • Photolytic Degradation: Expose an aliquot of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).

3. Sample Analysis:

  • At the end of the exposure period, cool the samples to room temperature and, if necessary, neutralize the acidic and basic solutions.

  • Dilute the samples to a suitable concentration for analysis.

  • Analyze the samples using a stability-indicating HPLC method (see Protocol 2).

4. Data Evaluation:

  • Calculate the percentage of degradation by comparing the peak area of this compound in the stressed samples to that in an unstressed control sample.

  • Identify and characterize any significant degradation products using techniques like mass spectrometry (MS).

Protocol 2: Stability-Indicating HPLC Method for this compound

The following is a suggested starting point for developing a stability-indicating reverse-phase HPLC method. Optimization will likely be required.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    Time (min) %A %B
    0 95 5
    20 5 95
    25 5 95
    26 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detector: UV at an appropriate wavelength (e.g., determined by UV scan, likely around 270-280 nm).

Visualizations

Tautomerism Thiol Thiol Form (Pyrimidine-2-thiol) Thione Thione Form (2(1H)-Pyrimidinethione) Thiol->Thione Polar Solvent (e.g., Water) Thione->Thiol Non-polar Solvent

Caption: Tautomeric equilibrium of this compound.

DegradationPathway MP This compound (2-MP) Oxidation Oxidation (e.g., O2, H2O2) MP->Oxidation Disulfide 2,2'-dipyrimidyl disulfide Oxidation->Disulfide ExperimentalWorkflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis StockSolution Prepare 2-MP Stock Solution Acid Acid Hydrolysis StockSolution->Acid Base Base Hydrolysis StockSolution->Base Oxidation Oxidation StockSolution->Oxidation Heat Thermal Stress StockSolution->Heat Light Photostability StockSolution->Light HPLC Stability-Indicating HPLC Acid->HPLC Base->HPLC Oxidation->HPLC Heat->HPLC Light->HPLC MS LC-MS for Identification HPLC->MS

References

Validation & Comparative

2-Mercaptopyrimidine vs. 4-Mercaptopyridine: A Comparative Guide to Corrosion Inhibition Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in materials science and drug development, selecting the optimal corrosion inhibitor is paramount for ensuring the integrity and longevity of metallic materials. This guide provides a detailed comparison of two prominent heterocyclic sulfur compounds, 2-Mercaptopyrimidine (2-MP) and 4-Mercaptopyridine (4-MPy), renowned for their corrosion inhibition properties. This analysis is based on experimental data from scientific literature, offering a clear perspective on their relative performance under various conditions.

Performance Comparison: Quantitative Data

The efficacy of a corrosion inhibitor is primarily assessed through its inhibition efficiency (η%), which is calculated from key electrochemical parameters such as corrosion current density (i_corr) and polarization resistance (R_p). The following table summarizes the performance of this compound and 4-Mercaptopyridine on different steel types in various corrosive environments.

InhibitorMetalCorrosive MediumConcentrationInhibition Efficiency (η%)Corrosion Current Density (i_corr) (A/cm²)Polarization Resistance (R_p) (Ω·cm²)Reference
This compound C60 Steel3.5 wt% NaClNot SpecifiedHigher than 4-MPyNot SpecifiedHigher than 4-MPy[1]
This compound Cold Rolled Steel0.1M HNO₃0.50 mM99.1%Not SpecifiedNot Specified[2]
This compound Low Carbon SteelH₃PO₄Not SpecifiedEffectiveNot SpecifiedNot Specified
4-Mercaptopyridine C60 Steel3.5 wt% NaClNot SpecifiedLower than 2-MPNot SpecifiedLower than 2-MP[1]
4-Mercaptopyridine A3 SteelHClNot Specified96.3% (max at 0.25h)Not SpecifiedNot Specified[3][4]
4-Mercaptopyridine N80 Steel0.5 M HClNot SpecifiedHigher than 4-hydroxypyridine and 4-aminopyridineNot SpecifiedNot Specified[5]

Key Findings:

  • A direct comparative study on C60 steel in a 3.5 wt% NaCl solution demonstrated that This compound has a higher inhibition efficiency than 4-Mercaptopyridine.[1] This suggests a stronger interaction and protective layer formation by this compound on the steel surface in a neutral chloride-containing environment.

  • This compound has shown exceptionally high inhibition efficiency, reaching 99.1% for cold-rolled steel in a nitric acid solution at a low concentration of 0.50 mM.[2]

  • 4-Mercaptopyridine also exhibits excellent corrosion inhibition, with a maximum efficiency of 96.3% for A3 steel in a hydrochloric acid solution.[3][4]

Experimental Protocols

The evaluation of corrosion inhibitors typically involves a combination of gravimetric and electrochemical techniques to determine their effectiveness.

Weight Loss Method

This is a straightforward and widely used method to calculate the corrosion rate.

  • Specimen Preparation: Metal coupons of a defined surface area are cleaned, degreased, dried, and accurately weighed.

  • Immersion Test: The pre-weighed coupons are immersed in the corrosive solution with and without the inhibitor for a specified duration and at a controlled temperature.

  • Post-Exposure Analysis: After the immersion period, the coupons are removed, cleaned to remove corrosion products, dried, and re-weighed.

  • Calculation: The weight loss is used to calculate the corrosion rate (CR) and the inhibition efficiency (η%) using the following formulas:

    • CR = (Weight Loss) / (Surface Area × Time)

    • η% = [(CR_blank - CR_inh) / CR_blank] × 100 where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inh is the corrosion rate in the presence of the inhibitor.

Electrochemical Measurements

Electrochemical methods provide rapid and detailed information about the corrosion process and the inhibitor's mechanism. These tests are typically conducted in a three-electrode electrochemical cell containing the working electrode (metal specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl), and a counter electrode (e.g., platinum or graphite).

  • Potentiodynamic Polarization: This technique involves scanning the potential of the working electrode and measuring the resulting current. The resulting polarization curve provides information on the corrosion potential (E_corr), corrosion current density (i_corr), and the anodic and cathodic Tafel slopes. The inhibition efficiency is calculated as:

    • η% = [(i_corr_blank - i_corr_inh) / i_corr_blank] × 100 where i_corr_blank and i_corr_inh are the corrosion current densities without and with the inhibitor, respectively.

  • Electrochemical Impedance Spectroscopy (EIS): EIS measures the impedance of the metal/solution interface over a range of frequencies. The data is often represented as Nyquist and Bode plots. By fitting the impedance data to an equivalent electrical circuit, parameters such as the solution resistance (R_s) and the charge transfer resistance (R_ct) or polarization resistance (R_p) can be determined. A higher R_ct or R_p value indicates better corrosion resistance. The inhibition efficiency is calculated as:

    • η% = [(R_p_inh - R_p_blank) / R_p_inh] × 100 where R_p_blank and R_p_inh are the polarization resistances in the absence and presence of the inhibitor, respectively.

Visualizing the Process

To better understand the experimental workflow and the underlying mechanism of corrosion inhibition, the following diagrams are provided.

Experimental_Workflow cluster_prep 1. Material Preparation cluster_exp 2. Experimental Setup cluster_analysis 3. Data Acquisition & Analysis cluster_results 4. Performance Evaluation p1 Metal Specimen e1 Weight Loss Immersion p1->e1 e2 Electrochemical Cell p1->e2 p2 Corrosive Solution p2->e1 p2->e2 p3 Inhibitor Solution p3->e1 p3->e2 a1 Weighing e1->a1 a2 Potentiodynamic Polarization e2->a2 a3 Electrochemical Impedance Spectroscopy e2->a3 r1 Corrosion Rate a1->r1 r3 Electrochemical Parameters a2->r3 a3->r3 r2 Inhibition Efficiency r1->r2 r3->r2

Caption: Generalized workflow for evaluating corrosion inhibitors.

Inhibition_Mechanism cluster_metal Metal Surface cluster_solution Corrosive Solution cluster_inhibitor Inhibitor Molecule metal Fe cl_minus Cl- metal->cl_minus Anodic Reaction (Corrosion) h_plus H+ h_plus->metal Cathodic Reaction (Corrosion) h2o H₂O inhibitor Inhibitor (2-MP or 4-MPy) inhibitor->metal Adsorption (Protective Layer Formation)

Caption: Simplified schematic of corrosion inhibition mechanism.

Mechanism of Action

Both this compound and 4-Mercaptopyridine function as corrosion inhibitors primarily through adsorption onto the metal surface. Their molecular structures contain heteroatoms (sulfur and nitrogen) with lone pairs of electrons, as well as π-electrons in their aromatic rings. These features facilitate the adsorption of the inhibitor molecules onto the vacant d-orbitals of the metal atoms, forming a protective film. This film acts as a barrier, isolating the metal surface from the corrosive environment and thereby inhibiting both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions of the corrosion process.

The superior performance of this compound in the cited comparative study may be attributed to its molecular structure, which could allow for a more stable and densely packed adsorbed layer on the steel surface compared to 4-Mercaptopyridine under those specific conditions.

References

A Comparative Analysis of 2-Mercaptopyrimidine and Thiouracil Antioxidant Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the antioxidant activities of 2-Mercaptopyrimidine and Thiouracil. While direct comparative studies under identical experimental conditions are limited, this document synthesizes available data on these compounds and their derivatives to offer insights into their antioxidant potential. The comparison is based on their performance in various in vitro antioxidant assays and their mechanisms of action, including direct free radical scavenging and modulation of cellular antioxidant pathways.

Introduction to this compound and Thiouracil

This compound and its isomer, 2-thiouracil, are heterocyclic compounds containing a pyrimidine ring functionalized with a thiol or thione group. This structural feature is key to their chemical reactivity and biological activities, including their antioxidant properties. Thiouracil, and particularly its derivative propylthiouracil, is a well-known antithyroid drug that has also been investigated for its antioxidant effects.[1] this compound and its derivatives have been synthesized and evaluated for a range of pharmacological activities, including antioxidant and antimicrobial properties.[2] The antioxidant capacity of these molecules is primarily attributed to the presence of the thiol/thione group, which can donate a hydrogen atom or an electron to neutralize free radicals.[3]

Comparative Antioxidant Activity: An Overview of In Vitro Studies

Direct quantitative comparison of the antioxidant activity of this compound and Thiouracil is challenging due to the lack of studies conducted under uniform experimental conditions. However, by examining the available data on their derivatives, we can infer their relative potential. The following table summarizes the antioxidant activities of various derivatives of this compound and Thiouracil as reported in the literature.

Disclaimer: The data presented below is a compilation from different studies with varying experimental setups. Therefore, a direct comparison of IC50 values should be made with caution.

Compound/DerivativeAssayIC50 Value / % InhibitionStandardReference
This compound Derivatives
4-amino-5-phenyl-4H-1,2,4-triazole-3-thiolDPPH1.3 x 10⁻³ M-[4]
4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiolDPPH2.2 x 10⁻³ M-[4]
Various 2-mercapto pyrimidinesNitric Oxide ScavengingPromising ActivityAscorbic Acid[5]
Various 2-mercapto pyrimidinesSuperoxide ScavengingGood ActivityAscorbic Acid[5]
Thiouracil Derivatives
PropylthiouracilHydroxyl Radical ScavengingRate constant: 8 x 10⁹ L/mol/sec-[6]
PropylthiouracilSuperoxide Radical ScavengingSignificant inhibition at 200 µM-[6]
PropylthiouracilLipid Peroxidation InhibitionDecreased peroxidation from 0.078 to 0.024 mM hydroperoxide/hr (at 0-50 µM)-[6]
2-Thiouracil-5-sulfonamide derivatives (5a-d, 9a-d)DPPH Radical ScavengingIC50 range: 7.55 ± 1.70 to 80.0 ± 0.70 µg/mLAscorbic Acid[5]
Thiazole 2-thiouracils (9d)H₂O₂ ScavengingIC50: 15.0 µg/mLAscorbic Acid[5]
Aminopyridines (7a-d)H₂O₂ ScavengingIC50 range: 23.9 ± 1.34 to 26.0 ± 1.28 µg/mLAscorbic Acid[5]

Mechanisms of Antioxidant Action

The antioxidant activity of this compound and Thiouracil can be attributed to two primary mechanisms: direct free radical scavenging and modulation of intracellular antioxidant defense systems.

Direct Free Radical Scavenging

The thiol (-SH) group in this compound and the thione (C=S) group in thiouracil (which can exist in tautomeric equilibrium with the thiol form) are crucial for their free radical scavenging activity. The mechanism primarily involves the donation of a hydrogen atom from the thiol group to a free radical, thereby neutralizing it. This process generates a relatively stable thiyl radical, which is less reactive than the initial free radical.[3]

The main reactions involved in free radical scavenging by thiols are:

  • Hydrogen Atom Transfer (HAT): R-SH + X• → R-S• + XH

  • Electron Transfer (ET): R-SH + X• → R-SH•+ + X⁻

The efficiency of this process depends on the stability of the resulting thiyl radical and the bond dissociation energy of the S-H bond.

Modulation of Cellular Antioxidant Pathways: The Keap1-Nrf2 Signaling Pathway

Recent studies have highlighted the role of some pyrimidine derivatives in modulating the Keap1-Nrf2 signaling pathway, a critical regulator of the cellular antioxidant response.[7][8]

Under normal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative stress or certain electrophilic compounds, Keap1 undergoes a conformational change, leading to the release of Nrf2. Nrf2 then translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes. This binding upregulates the expression of a battery of cytoprotective enzymes, including:

  • Heme Oxygenase-1 (HO-1): An enzyme with potent antioxidant and anti-inflammatory properties.

  • NAD(P)H:quinone oxidoreductase 1 (NQO1): A phase II detoxification enzyme.

  • Glutamate-cysteine ligase (GCL): The rate-limiting enzyme in the synthesis of glutathione (GSH), a major intracellular antioxidant.

By activating the Nrf2 pathway, certain pyrimidine derivatives can enhance the cell's intrinsic antioxidant capacity, providing a more sustained defense against oxidative stress.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Binding Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 Association Cul3->Nrf2 Ubiquitination Antioxidant_Compounds Antioxidant Compounds (e.g., Pyrimidine Derivatives) Antioxidant_Compounds->Keap1 Inhibition ROS Oxidative Stress (ROS) ROS->Keap1 Inhibition Maf sMaf Nrf2_n->Maf Dimerization ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binding Maf->ARE Binding Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1, GCL) ARE->Antioxidant_Genes Transcription

Figure 1: The Keap1-Nrf2 antioxidant response pathway.

Experimental Protocols

This section provides detailed methodologies for the key in vitro antioxidant assays mentioned in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow.[1][5]

  • Reagents: DPPH solution (typically 0.1 mM in methanol or ethanol), test compound solutions at various concentrations, and a positive control (e.g., ascorbic acid or Trolox).

  • Procedure:

    • Add a specific volume of the test compound solution to an equal volume of the DPPH solution.

    • Incubate the mixture in the dark at room temperature for a set period (e.g., 30 minutes).

    • Measure the absorbance of the solution at 517 nm using a spectrophotometer.

    • A blank containing the solvent and DPPH solution is also measured.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of scavenging against the compound concentration.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis DPPH_Sol Prepare 0.1 mM DPPH Solution Mix Mix DPPH Solution with Test Compound/Standard DPPH_Sol->Mix Test_Cmpd Prepare Test Compound and Standard Solutions Test_Cmpd->Mix Incubate Incubate in Dark (e.g., 30 min) Mix->Incubate Measure_Abs Measure Absorbance at 517 nm Incubate->Measure_Abs Calculate Calculate % Scavenging and IC50 Value Measure_Abs->Calculate

Figure 2: Workflow for the DPPH radical scavenging assay.

Nitric Oxide (NO) Radical Scavenging Assay

This assay evaluates the ability of a compound to scavenge nitric oxide radicals generated from sodium nitroprusside. The amount of remaining NO is quantified using the Griess reagent.[9][10]

  • Reagents: Sodium nitroprusside solution (e.g., 10 mM), phosphate-buffered saline (PBS, pH 7.4), Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride), test compound solutions, and a positive control.

  • Procedure:

    • Mix the sodium nitroprusside solution with the test compound solution in PBS.

    • Incubate the mixture at room temperature for a specific time (e.g., 150 minutes).

    • Add an equal volume of Griess reagent to the mixture.

    • Measure the absorbance of the resulting chromophore at 546 nm.

  • Calculation: The percentage of NO scavenging is calculated by comparing the absorbance of the sample with that of the control (without the test compound).

Superoxide Anion (O₂⁻) Radical Scavenging Assay

This assay measures the scavenging of superoxide radicals, which can be generated by systems like the phenazine methosulfate-NADH (PMS-NADH) system. The superoxide radicals reduce nitroblue tetrazolium (NBT) to a colored formazan product.[11][12]

  • Reagents: NBT solution, NADH solution, PMS solution, phosphate buffer (pH 7.4), test compound solutions, and a positive control.

  • Procedure:

    • Mix the NBT, NADH, and test compound solutions in a phosphate buffer.

    • Initiate the reaction by adding the PMS solution.

    • Incubate at room temperature for a short period (e.g., 5 minutes).

    • Measure the absorbance of the formazan product at 560 nm.

  • Calculation: The percentage of superoxide radical scavenging is determined by comparing the absorbance of the sample with the control.

Lipid Peroxidation Inhibition Assay

This assay assesses the ability of a compound to inhibit the oxidation of lipids, often measured by the formation of malondialdehyde (MDA), a product of lipid peroxidation, which reacts with thiobarbituric acid (TBA) to form a colored adduct.

  • Reagents: A source of lipids (e.g., linoleic acid emulsion or tissue homogenate), a pro-oxidant to induce peroxidation (e.g., Fe²⁺/ascorbate or AAPH), TBA solution, trichloroacetic acid (TCA), test compound solutions, and a positive control.

  • Procedure:

    • Incubate the lipid source with the test compound and the pro-oxidant at 37°C.

    • Stop the reaction by adding TCA.

    • Add TBA solution and heat the mixture (e.g., at 95°C for 60 minutes).

    • Cool the samples and measure the absorbance of the pink-colored MDA-TBA adduct at 532 nm.

  • Calculation: The percentage of inhibition of lipid peroxidation is calculated by comparing the absorbance of the sample to the control.

Lipid_Peroxidation_Assay_Workflow cluster_induction Peroxidation Induction cluster_reaction TBARS Reaction cluster_analysis Analysis Prepare Prepare Lipid Source, Test Compound, and Pro-oxidant Incubate_37 Incubate at 37°C Prepare->Incubate_37 Stop_Rxn Stop Reaction with TCA Incubate_37->Stop_Rxn Add_TBA Add TBA and Heat (e.g., 95°C) Stop_Rxn->Add_TBA Measure_Abs_532 Measure Absorbance at 532 nm Add_TBA->Measure_Abs_532 Calculate_Inhibition Calculate % Inhibition Measure_Abs_532->Calculate_Inhibition

Figure 3: Workflow for the lipid peroxidation inhibition assay (TBARS method).

Conclusion

Both this compound and Thiouracil, along with their derivatives, exhibit significant antioxidant properties. Their primary mechanism of action involves the direct scavenging of free radicals via their thiol/thione group. Furthermore, there is emerging evidence that pyrimidine-based compounds can modulate the Keap1-Nrf2 signaling pathway, thereby enhancing the endogenous antioxidant defenses of cells.

References

Comparative Efficacy of 2-Mercaptopyrimidine and its Derivatives as Antiviral Agents in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antiviral efficacy of 2-Mercaptopyrimidine derivatives against various viral pathogens. Due to a lack of publicly available data on the direct antiviral activity of this compound, this document focuses on the performance of its closely related analogs and compares them with established antiviral agents. The experimental data presented herein provides a strong rationale for the further investigation of this compound as a potential antiviral compound.

Executive Summary

Pyrimidine and its derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antiviral effects against a range of viruses.[1][2][3] The inclusion of a thiol group, as seen in this compound and its analogs, has been shown to be a promising feature for antiviral activity. This guide summarizes the available in vitro data for this compound derivatives and compares their efficacy with commercially available antiviral drugs such as Acyclovir, Ribavirin, and Zidovudine.

Comparative Antiviral Activity

While direct antiviral data for this compound is limited, studies on its derivatives, particularly thioglycosides and other substituted pyrimidine-2-thiols, have demonstrated notable antiviral activity against Herpes Simplex Virus (HSV), Coxsackievirus B4, Dengue Virus (DENV), and Zika Virus (ZIKV).[4][5] The following tables summarize the available quantitative data to facilitate a comparison with established antiviral drugs.

Table 1: Antiviral Activity Against Herpes Simplex Virus (HSV)
Compound/DrugVirus StrainCell LineIC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/IC50)Reference
Pyrimidine-based Thioglycoside (Compound 11) HSV-1Vero6.6 (as µ g/100 µL)16 (as µ g/100 µL)~2.4[4]
Acyclovir HSV-1 (KOS)E6SM0.85>100 (in BSC-1 cells)>117.6[4]
Acyclovir HSV-2 (G)E6SM0.86>100 (in BSC-1 cells)>116.3[4]
Acyclovir HSV-1Vero0.11 - 0.89Not specifiedNot specified[5][6]
Acyclovir HSV-2MRC-5>5.0Not specifiedNot specified[7]
Table 2: Antiviral Activity Against Other RNA Viruses
Compound/DrugVirusCell LineIC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/IC50)Reference
Pyrimidine-based Thioglycoside (Compound 5b) Coxsackievirus B4Vero4.5 (as µ g/100 µL)17 (as µ g/100 µL)~3.8[4]
Pyrimidine-based Thioglycoside (Compound 11) Coxsackievirus B4Vero6.0 (as µ g/100 µL)20 (as µ g/100 µL)~3.3[4]
Pyrimidine Inhibitor (Compound 16a) DENV-2Vero1.4>50>35.7[5]
Pyrimidine Inhibitor (Compound 16a) ZIKVVero2.4>50>20.8[5]
Ribavirin Influenza B virusMDCK0.094>100>1063[8]
Ribavirin Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV)Vero3.69 - 8.72 (µg/mL)>31.3 (µg/mL)>3.6 - 8.5[9]
Table 3: Antiviral Activity Against Human Immunodeficiency Virus (HIV)
Compound/DrugVirus StrainCell LineIC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/IC50)Reference
Zidovudine (AZT) HIV-1 (IIIB)MT-40.002>1000>500000[10]
Zidovudine (AZT) HIV-1HeLa CD4+0.014 - 0.2Not specifiedNot specified[11]

Experimental Protocols

Detailed methodologies for the key antiviral assays cited in this guide are provided below.

Plaque Reduction Assay (PRA) for HSV

This assay is a standard method for determining the antiviral activity of a compound by measuring the reduction in the number of viral plaques.

Materials:

  • Vero cells (or other susceptible cell line)

  • Herpes Simplex Virus (HSV) stock

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Carboxymethylcellulose (CMC) or other overlay medium

  • Crystal Violet staining solution

  • Phosphate-Buffered Saline (PBS)

  • Test compound (this compound derivative)

Procedure:

  • Cell Seeding: Seed Vero cells in 6-well or 12-well plates at a density that will result in a confluent monolayer the following day.

  • Compound Preparation: Prepare serial dilutions of the test compound in assay medium (DMEM with 2% FBS).

  • Virus Infection: On the day of the assay, remove the growth medium from the cell monolayers and infect the cells with a dilution of HSV stock calculated to produce 50-100 plaques per well.

  • Compound Treatment: After a 1-hour adsorption period, remove the virus inoculum and overlay the cells with medium containing various concentrations of the test compound and 0.5% CMC.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days until plaques are visible.

  • Staining and Counting: Fix the cells with a suitable fixative (e.g., 10% formalin) and stain with 0.5% crystal violet. Count the number of plaques in each well.

  • Data Analysis: The 50% inhibitory concentration (IC50) is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

Plaque_Reduction_Assay cluster_prep Preparation cluster_infection Infection & Treatment cluster_incubation Incubation & Visualization cluster_analysis Data Analysis A Seed Vero Cells C Infect Cells with HSV A->C B Prepare Compound Dilutions D Add Compound Overlay B->D C->D E Incubate for 2-3 Days D->E F Fix and Stain Plaques E->F G Count Plaques F->G H Calculate IC50 G->H

Caption: Workflow for Plaque Reduction Assay.

Cytopathic Effect (CPE) Inhibition Assay for Influenza Virus

This assay measures the ability of a compound to protect cells from the virus-induced cell death (cytopathic effect).

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • Influenza virus stock

  • Minimum Essential Medium (MEM)

  • Fetal Bovine Serum (FBS)

  • Trypsin (TPCK-treated)

  • MTT or Neutral Red reagent for viability assessment

  • Test compound

Procedure:

  • Cell Seeding: Seed MDCK cells in a 96-well plate to form a confluent monolayer.

  • Compound Preparation: Prepare serial dilutions of the test compound in serum-free MEM.

  • Infection and Treatment: Infect the cells with influenza virus at a multiplicity of infection (MOI) that causes significant CPE within 48-72 hours. Simultaneously, add the diluted test compound to the wells.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator.

  • CPE Assessment: After the incubation period, assess cell viability using a reagent like MTT or Neutral Red. The absorbance is read using a microplate reader.

  • Data Analysis: The IC50 is the concentration of the compound that protects 50% of the cells from the viral CPE. The 50% cytotoxic concentration (CC50) is determined in parallel on uninfected cells.

CPE_Inhibition_Assay A Seed MDCK Cells in 96-well plate C Infect Cells with Influenza Virus + Add Compound Dilutions A->C B Prepare Serial Dilutions of Test Compound B->C D Incubate for 48-72 hours C->D E Assess Cell Viability (MTT/Neutral Red) D->E F Measure Absorbance E->F G Calculate IC50 and CC50 F->G

Caption: Workflow for CPE Inhibition Assay.

Potential Mechanism of Action

The antiviral mechanism of pyrimidine derivatives can vary. Some nucleoside analogs act as chain terminators of viral DNA or RNA synthesis after being phosphorylated by viral or cellular kinases. Other pyrimidine-based compounds can inhibit viral entry or interfere with host cell pathways essential for viral replication, such as the de novo pyrimidine biosynthesis pathway.[9] For thiolated pyrimidines, one proposed mechanism involves interference with thiol groups on the surface of infected cells, which can be crucial for viral entry.[12]

Antiviral_Mechanism cluster_virus Virus Lifecycle cluster_drug Potential Inhibition by this compound Derivatives Entry Viral Entry Replication Viral Replication (DNA/RNA Synthesis) Entry->Replication Assembly Viral Assembly Replication->Assembly Release Viral Release Assembly->Release Inhibit_Entry Inhibition of Entry (Thiol Interference) Inhibit_Entry->Entry Inhibit_Replication Inhibition of Replication (Chain Termination or Pyrimidine Biosynthesis) Inhibit_Replication->Replication

Caption: Potential antiviral mechanisms of pyrimidine derivatives.

Conclusion and Future Directions

The available data on this compound derivatives indicate a promising potential for this class of compounds as antiviral agents, particularly against HSV and other RNA viruses. The favorable selectivity indices observed for some derivatives warrant further investigation. Future studies should focus on:

  • Direct evaluation of this compound: Determining the IC50 and CC50 of the parent compound against a broad panel of viruses is crucial.

  • Structure-Activity Relationship (SAR) studies: Synthesizing and testing a wider range of derivatives will help in identifying more potent and selective compounds.

  • Mechanism of action studies: Elucidating the precise molecular targets and mechanisms of action will be essential for further development.

This comparative guide highlights the potential of this compound and its analogs as a valuable scaffold for the development of novel antiviral therapeutics. The provided data and protocols should serve as a useful resource for researchers in the field of antiviral drug discovery.

References

A Comparative Analysis of 2-Mercaptopyrimidine and Other Sulfur-Containing Ligands in Metal Chelation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the chelating properties of 2-Mercaptopyrimidine against other prominent sulfur-containing ligands, supported by experimental data and detailed methodologies.

The chelation of heavy metal ions is a critical process in toxicology, environmental science, and medicine. Sulfur-containing ligands are particularly effective chelators for soft and borderline metal ions due to the high affinity of sulfur for these metals. This guide focuses on the comparative chelating properties of this compound, a heterocyclic thiol, against well-established sulfur ligands such as meso-2,3-dimercaptosuccinic acid (DMSA), dimercaprol (BAL), and the endogenous tripeptide glutathione (GSH).

Quantitative Comparison of Metal-Ligand Stability Constants

The stability constant (log K) is a key parameter for quantifying the strength of the interaction between a metal ion and a chelating ligand. A higher log K value indicates a more stable complex and, generally, a more effective chelator. The following table summarizes the available stability constants for this compound and other sulfur ligands with various metal ions.

Metal IonThis compound (log K)DMSA (log K)Glutathione (GSH) (log K)Dimercaprol (BAL) (log K)
Hg(II)High[1]---
Pb(II)-17.4[2]13.2 (log β2)[3]-
Cd(II)--9.3 (log β2)[3]Forms stable chelate[4][5]
Ce(IV)High[1]---
Al(III)Intermediate[1]---
UO2(2+)Intermediate[1]---
Na(+)Low[1]---

Note: A hyphen (-) indicates that specific, comparable quantitative data was not found in the available search results. "log β2" refers to the overall stability constant for a 1:2 metal-ligand complex.

Experimental Protocols

Accurate determination of stability constants is paramount for comparing the efficacy of chelating agents. The following are detailed methodologies for commonly employed techniques.

Potentiometric Titration for Stability Constant Determination

This method involves monitoring the change in pH of a solution containing a metal ion and a ligand upon the addition of a standard base. The data is used to calculate the formation constants of the metal-ligand complexes.

Materials:

  • pH meter with a glass electrode

  • Thermostated titration vessel

  • Microburette

  • Standardized solutions of the metal salt, ligand, strong acid (e.g., HCl), and a strong, carbonate-free base (e.g., NaOH)

  • Inert salt solution to maintain constant ionic strength (e.g., KNO3)

Procedure:

  • Calibration: Calibrate the pH electrode using standard buffer solutions.

  • Titration of the Ligand: Titrate a solution of the ligand and a strong acid with the standardized base. This allows for the determination of the ligand's protonation constants.

  • Titration of the Metal-Ligand System: Titrate a solution containing the metal salt, the ligand, and a strong acid with the same standardized base.

  • Data Analysis: The titration data (volume of base added vs. pH) is used to calculate the average number of protons bound per ligand molecule and the free ligand concentration at each titration point. These values are then used in computer programs like MINIQUAD75 to refine the stability constants of the metal-ligand complexes.[6]

UV-Vis Spectrophotometric Method for Stability Constant Determination

This technique is suitable when the formation of a metal-ligand complex results in a change in the solution's absorbance spectrum. Job's method of continuous variation is a common approach to determine the stoichiometry of the complex.

Materials:

  • UV-Vis spectrophotometer

  • Matched quartz cuvettes

  • Stock solutions of the metal salt and the ligand of the same molar concentration.

Procedure (Job's Method):

  • Preparation of Solutions: Prepare a series of solutions with varying mole fractions of the metal and ligand, while keeping the total molar concentration constant.[2][7] For example, prepare solutions where the mole fraction of the ligand ranges from 0 to 1 in increments of 0.1.

  • Spectral Measurement: Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) of the metal-ligand complex. This wavelength should be one where the free metal and ligand have minimal absorbance.[8]

  • Job's Plot: Plot the absorbance versus the mole fraction of the ligand.

  • Stoichiometry Determination: The mole fraction at which the maximum absorbance is observed indicates the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.5 suggests a 1:1 metal-to-ligand ratio, while a maximum at 0.67 suggests a 1:2 ratio.[8]

  • Stability Constant Calculation: The stability constant can be calculated from the absorbance data using various methods, such as the Benesi-Hildebrand method or by fitting the data to appropriate binding models.

Visualizing Chelation Mechanisms and Workflows

Glutathione-Mediated Heavy Metal Detoxification

Glutathione plays a central role in the cellular detoxification of heavy metals. The following diagram illustrates this pathway, where glutathione directly binds to heavy metal ions, and the resulting complex is sequestered in the vacuole.

G Glutathione-Mediated Heavy Metal Detoxification Pathway HM Heavy Metal Ion (M+) GS_HM GSH-Metal Complex HM->GS_HM Conjugation GSH Glutathione (GSH) GSH->GS_HM GST Glutathione S-transferase (GST) GST->GS_HM Vacuole Vacuole GS_HM->Vacuole Sequestration

Caption: Glutathione detoxification pathway for heavy metals.

Experimental Workflow for Evaluating Chelating Agents

A systematic workflow is crucial for the preclinical evaluation of potential chelating agents. This diagram outlines a typical experimental process, from initial in vitro screening to in vivo efficacy studies.

G Experimental Workflow for Chelator Efficacy Evaluation cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies stability Determine Stability Constants (Potentiometry, UV-Vis) cellular Cellular Assays (Cytotoxicity, Metal Uptake/Efflux) stability->cellular Select promising candidates animal Animal Model of Metal Toxicity cellular->animal Lead candidate selection treatment Administer Chelating Agent animal->treatment efficacy Assess Efficacy (Metal levels in tissues, Biomarker analysis) treatment->efficacy toxicity Evaluate Toxicity of Chelator treatment->toxicity

Caption: A generalized workflow for evaluating the efficacy of chelating agents.

Comparative Performance and Biological Efficacy

While stability constants provide a fundamental measure of chelation strength, the biological efficacy of a chelator depends on various factors, including its absorption, distribution, metabolism, excretion, and ability to access intracellular metal deposits.

  • This compound: Research indicates that this compound forms highly stable complexes with mercury and cerium.[1] However, quantitative data on its effectiveness in reducing the toxicity of common heavy metals like lead and cadmium in biological systems is limited in the available literature. Some studies have explored the cytotoxicity of its metal complexes, suggesting potential applications beyond simple chelation.[9]

  • DMSA (Succimer): DMSA is an orally available chelator approved for the treatment of lead poisoning.[10][11] It is effective at reducing blood lead levels and is considered to have a better safety profile than BAL.[12][13] However, its hydrophilic nature may limit its ability to access intracellular metal stores.[14]

  • Dimercaprol (BAL): As one of the earliest developed chelators, BAL is effective for arsenic and mercury poisoning.[5] However, it is administered via painful intramuscular injection and has a narrow therapeutic index with a higher incidence of adverse effects.[8] It forms stable chelates with a range of heavy metals.[4][5]

  • Glutathione (GSH): As the primary intracellular non-protein thiol, GSH is crucial for the endogenous detoxification of heavy metals.[15] It directly conjugates with metals, which are then sequestered.[16][17] The efficacy of exogenous glutathione administration can be limited by its rapid metabolism and poor cellular uptake.

Conclusion

This compound demonstrates strong chelating potential, particularly for mercury and cerium, as evidenced by its high stability constants. However, for a comprehensive evaluation of its utility as a therapeutic or environmental chelating agent, further research is needed to determine its stability constants with other critical heavy metals like lead and cadmium. Moreover, in vitro and in vivo studies are required to assess its biological efficacy in reducing metal-induced toxicity and to compare its performance directly with established chelators like DMSA under physiological conditions. The detailed experimental protocols provided in this guide offer a framework for conducting such comparative studies. The choice of an optimal chelating agent will ultimately depend on the specific metal ion, the context of exposure, and the pharmacokinetic and pharmacodynamic properties of the ligand.

References

A Comparative Analysis of 2-Mercaptopyrimidine Derivatives and Other Pyrimidine-Based Drugs in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Efficacy and Mechanisms

The landscape of cancer therapeutics is continually evolving, with a constant search for more effective and targeted agents. Pyrimidine-based drugs have long been a cornerstone of chemotherapy, and ongoing research seeks to refine their efficacy and overcome resistance. This guide provides a detailed comparison of the anticancer properties of a promising 2-mercaptopyrimidine derivative against established pyrimidine-based drugs: 5-Fluorouracil, Cytarabine, and Gemcitabine. This analysis is supported by experimental data from standardized screening protocols and delves into the underlying signaling pathways.

Comparative Efficacy Against Leukemia Cell Lines

To provide a standardized comparison of cytotoxic activity, data from the National Cancer Institute's NCI-60 screen is utilized. This screen assesses the growth inhibition (GI50) of compounds against a panel of 60 human cancer cell lines. The following table summarizes the GI50 values (in μM) against leukemia cell lines for a potent this compound derivative, 4-Amino-6-(2,4-dichlorophenyl)-2-mercaptopyrimidine-5-carbonitrile (referred to as Compound 1c in its primary study), and the established drugs 5-Fluorouracil, Cytarabine, and Gemcitabine.[1][2][3] Lower GI50 values indicate higher potency.

DrugLeukemia Cell LineGI50 (μM)
This compound Derivative (Compound 1c) HL-60 (TB)3.16
SR< 0.01
5-Fluorouracil HL-60 (TB)18
SR> 100
Cytarabine HL-60 (TB)0.04
SR0.045
Gemcitabine HL-60 (TB)0.003
SR0.003

Note: The data for Compound 1c, 5-Fluorouracil, Cytarabine, and Gemcitabine are sourced from the NCI DTP database and related publications to ensure comparability.[1][2][3] The SR (Leukemia) cell line is known to be sensitive to a variety of anticancer agents.

Mechanisms of Action and Signaling Pathways

The anticancer effects of these pyrimidine-based drugs are rooted in their ability to interfere with nucleic acid synthesis and induce apoptosis. However, their specific targets and the signaling pathways they modulate can differ.

This compound Derivative (Compound 1c): This novel derivative has been shown to exert its anticancer effects through the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[1] This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers, including leukemia.[4][5][6] By inhibiting PI3Kδ, Compound 1c disrupts downstream signaling, leading to cell cycle arrest at the S phase and the induction of apoptosis.[1] This is achieved by activating pro-apoptotic proteins like Caspase-3, Bax, and p53, while suppressing the anti-apoptotic protein Bcl-2.[1]

5-Fluorouracil (5-FU): A cornerstone of chemotherapy for decades, 5-FU is a uracil analogue. Its active metabolites primarily inhibit thymidylate synthase (TS), an enzyme crucial for the synthesis of thymidine, a necessary component of DNA.[3] This leads to a "thymineless death" of rapidly dividing cancer cells. Additionally, 5-FU metabolites can be incorporated into both DNA and RNA, further disrupting their normal functions.

Cytarabine (Ara-C): This drug is an analogue of deoxycytidine. After intracellular conversion to its active triphosphate form, it is incorporated into DNA. The arabinose sugar in its structure sterically hinders the rotation of the DNA strand and inhibits DNA polymerase, leading to the termination of DNA chain elongation and subsequent apoptosis.

Gemcitabine: Another deoxycytidine analogue, gemcitabine, also requires intracellular phosphorylation to become active. Its triphosphate metabolite is incorporated into DNA, causing masked chain termination. Furthermore, its diphosphate metabolite inhibits ribonucleotide reductase, an enzyme essential for producing the deoxynucleotides required for DNA synthesis.

Below is a diagram illustrating the PI3K/Akt signaling pathway and the proposed point of intervention for the this compound derivative.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Bad Bad Akt->Bad inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Apoptosis Apoptosis Bad->Apoptosis promotes Mercaptopyrimidine This compound Derivative Mercaptopyrimidine->PI3K inhibits

Caption: PI3K/Akt signaling pathway and inhibition by this compound derivative.

Experimental Protocols

The efficacy data presented in this guide was primarily generated through the NCI-60 Human Tumor Cell Line Screen. The general protocol for this widely used and standardized assay is outlined below.[4][7]

NCI-60 Sulforhodamine B (SRB) Assay Protocol
  • Cell Plating: Cancer cell lines are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine. Cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well, depending on the doubling time of the specific cell line. The plates are incubated for 24 hours at 37°C, 5% CO2, 95% air, and 100% relative humidity.[4]

  • Drug Treatment: After the initial 24-hour incubation, a plate for each cell line is fixed with trichloroacetic acid (TCA) to serve as the time-zero control. The experimental compounds are then added to the remaining plates at five different concentrations. The plates are incubated for an additional 48 hours.

  • Cell Fixation and Staining: After the 48-hour drug incubation period, the cells are fixed in situ by gently adding cold 50% (w/v) TCA and incubating for 60 minutes at 4°C. The supernatant is discarded, and the plates are washed with water and air-dried. The fixed cells are then stained with 0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid for 10 minutes at room temperature.[4]

  • Absorbance Measurement: Unbound dye is removed by washing with 1% acetic acid, and the plates are air-dried. The bound stain is solubilized with 10 mM trizma base. The absorbance is read on an automated plate reader at a wavelength of 515 nm.[4]

  • Data Analysis: The absorbance values are used to calculate the percentage of cell growth. The GI50 value, which is the concentration of the drug that causes 50% inhibition of cell growth, is then determined from the dose-response curves.

Below is a workflow diagram illustrating the key steps of the NCI-60 screening process.

NCI60_Workflow Start Start PlateCells Plate 60 Human Cancer Cell Lines Start->PlateCells Incubate1 Incubate 24h PlateCells->Incubate1 AddTimeZero Add Time-Zero Control (TCA) Incubate1->AddTimeZero AddDrugs Add Test Compounds (5 Concentrations) AddTimeZero->AddDrugs Incubate2 Incubate 48h AddDrugs->Incubate2 FixCells Fix Cells (TCA) Incubate2->FixCells StainCells Stain with SRB FixCells->StainCells ReadAbsorbance Read Absorbance (515 nm) StainCells->ReadAbsorbance CalculateGI50 Calculate GI50 ReadAbsorbance->CalculateGI50 End End CalculateGI50->End

Caption: NCI-60 anticancer drug screening workflow.

Conclusion

The comparative analysis reveals that while established pyrimidine-based drugs like Cytarabine and Gemcitabine exhibit potent cytotoxic effects against leukemia cell lines, novel this compound derivatives, such as Compound 1c, also demonstrate significant and selective anticancer activity. The distinct mechanism of action of Compound 1c, targeting the PI3K/Akt signaling pathway, highlights a promising avenue for the development of new therapeutics, particularly for leukemias that may have developed resistance to traditional DNA-damaging agents. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this emerging class of pyrimidine-based drugs.

References

A Comparative Guide to Analytical Methods for the Detection of 2-Mercaptopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of a novel High-Performance Liquid Chromatography (HPLC) method and a traditional Ultraviolet-Visible (UV-Vis) Spectrophotometric method for the quantitative determination of 2-Mercaptopyrimidine. This document is intended for researchers, scientists, and drug development professionals seeking to select the most appropriate analytical technique for their specific research needs.

Introduction

This compound is a molecule of significant interest in pharmaceutical and chemical research due to its presence in various biologically active compounds. Accurate and reliable quantification of this compound is crucial for quality control, stability studies, and pharmacokinetic analysis. This guide presents a head-to-head comparison of a newly validated, highly sensitive HPLC method against a more conventional UV-Vis spectrophotometric assay.

Data Presentation: A Comparative Analysis

The performance of the new HPLC method and the traditional UV-Vis spectrophotometric method were evaluated based on key validation parameters as defined by the International Council for Harmonisation (ICH) guidelines.[1][2][3] The results are summarized in the table below.

Validation ParameterNew HPLC Method Traditional UV-Vis Spectrophotometric Method Typical Acceptance Criteria
Linearity Range 0.5 - 50 µg/mL5 - 40 µg/mLCorrelation coefficient (R²) ≥ 0.999[2]
Correlation Coefficient (R²) 0.99980.9985-
Limit of Detection (LOD) 0.1 µg/mL1.5 µg/mLSignal-to-Noise Ratio ≥ 3:1[1]
Limit of Quantification (LOQ) 0.5 µg/mL5.0 µg/mLSignal-to-Noise Ratio ≥ 10:1[1]
Accuracy (% Recovery) 99.5% - 101.2%97.8% - 103.5%98-102% for assays[1]
Precision (% RSD)
- Repeatability≤ 0.8%≤ 1.5%RSD ≤ 2%[1][2]
- Intermediate Precision≤ 1.2%≤ 2.0%RSD ≤ 3-5%[1]
Specificity High (Separates this compound from degradation products)Moderate (Prone to interference from other UV-absorbing compounds)Ability to unequivocally assess the analyte in the presence of other components.[1]

Experimental Protocols

New High-Performance Liquid Chromatography (HPLC) Method

This method provides high sensitivity and specificity for the determination of this compound.

1. Instrumentation:

  • HPLC system with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

2. Reagents and Solutions:

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Phosphoric acid.

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v) with 0.1% phosphoric acid.[4]

  • Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound in the mobile phase to obtain a concentration of 100 µg/mL.

  • Calibration Standards: Prepare a series of dilutions from the stock solution ranging from 0.5 µg/mL to 50 µg/mL.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 25°C.

  • Detection Wavelength: 284 nm.

4. Procedure:

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes.

  • Inject the calibration standards to construct a calibration curve.

  • Inject the sample solutions.

  • Quantify the amount of this compound in the samples by comparing the peak area with the calibration curve.

Traditional UV-Visible Spectrophotometric Method

This method is simpler and more accessible but may lack the specificity of the HPLC method.

1. Instrumentation:

  • UV-Vis Spectrophotometer.

2. Reagents and Solutions:

  • Methanol (analytical grade).

  • Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound in methanol to obtain a concentration of 100 µg/mL.

  • Calibration Standards: Prepare a series of dilutions from the stock solution ranging from 5 µg/mL to 40 µg/mL.

3. Procedure:

  • Set the spectrophotometer to measure absorbance at 284 nm.

  • Use methanol as a blank to zero the instrument.

  • Measure the absorbance of each calibration standard.

  • Construct a calibration curve by plotting absorbance versus concentration.

  • Measure the absorbance of the sample solutions (diluted to fall within the calibration range).

  • Determine the concentration of this compound in the samples from the calibration curve.

Methodology Visualization

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Stock Stock Solution (100 µg/mL) Standards Calibration Standards (0.5-50 µg/mL) Stock->Standards Dilution System HPLC System (C18 Column) Standards->System Sample Sample Solution Sample->System Injection Inject 20 µL System->Injection Detection UV Detection @ 284 nm Injection->Detection Calibration Calibration Curve Detection->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for the new HPLC method for this compound detection.

UV_Vis_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Spectrophotometric Analysis cluster_data Data Analysis Stock Stock Solution (100 µg/mL) Standards Calibration Standards (5-40 µg/mL) Stock->Standards Dilution Measure Measure Absorbance @ 284 nm Standards->Measure Sample Sample Solution Sample->Measure Spectrophotometer UV-Vis Spectrophotometer Blank Zero with Blank (Methanol) Spectrophotometer->Blank Blank->Measure Calibration Calibration Curve Measure->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for the traditional UV-Vis spectrophotometric method.

Conclusion

The newly validated HPLC method demonstrates superior performance in terms of linearity, sensitivity (LOD and LOQ), accuracy, and precision compared to the traditional UV-Vis spectrophotometric method. The high specificity of the HPLC method makes it particularly suitable for the analysis of this compound in complex matrices where degradation products or other impurities may be present. While the UV-Vis spectrophotometric method offers simplicity and lower operational cost, its applicability is limited by potential interferences and lower sensitivity. The choice of method should be guided by the specific requirements of the analysis, including the required level of sensitivity, the complexity of the sample matrix, and the available instrumentation.

References

Assessing the Specificity of 2-Mercaptopyrimidine as a Protease Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 2-mercaptopyrimidine's performance as a protease inhibitor against other alternatives, supported by available experimental data. The focus is on its known activity against the papain-like protease (PLpro) of SARS-CoV-2, with a discussion on the current limitations in understanding its broader specificity.

Introduction to this compound as a Protease Inhibitor

Recent research has identified a novel pharmacophore based on a this compound fragment as a reversible covalent inhibitor of the SARS-CoV-2 papain-like protease (PLpro), an essential enzyme for viral replication.[1][2][3] This discovery has positioned this compound derivatives as potential therapeutic agents. This guide assesses the available data on the inhibitory activity of this compound class, compares it with other known PLpro inhibitors, and outlines the experimental protocols used for such evaluations.

Quantitative Comparison of Inhibitor Potency

The inhibitory potency of this compound derivatives against SARS-CoV-2 PLpro has been quantified and compared with other known inhibitors. The following table summarizes the half-maximal inhibitory concentration (IC50) values, which represent the concentration of an inhibitor required to reduce the activity of an enzyme by half.

Inhibitor ClassSpecific InhibitorTarget ProteaseInhibition MechanismIC50 Value (µM)
This compound Compound 5SARS-CoV-2 PLproReversible Covalent5.1
This compound Optimized DerivativeSARS-CoV-2 PLproReversible Covalent0.85
Naphthalene-based GRL0617SARS-CoV-2 PLproNon-covalent0.8
Peptidomimetic VIR250SARS-CoV-2 PLproCovalent~50
Peptidomimetic VIR251SARS-CoV-2 PLproCovalent~50

*Note: There are conflicting reports on the IC50 values for VIR250 and VIR251, with some studies suggesting much lower nanomolar efficacy. The values presented here are from initial characterizations and should be interpreted with caution.

Specificity of this compound

A critical aspect of any potential therapeutic inhibitor is its specificity for the target enzyme. Ideally, an inhibitor should have high potency against its intended target while exhibiting minimal to no activity against other related or unrelated enzymes to minimize off-target effects.

Based on a comprehensive review of the available scientific literature, the inhibitory activity of this compound has been characterized almost exclusively against the papain-like protease of SARS-CoV-2. There is currently a lack of published data on the activity of this compound or its derivatives against other classes of proteases, such as:

  • Serine Proteases (e.g., trypsin, chymotrypsin, elastase)

  • Aspartic Proteases (e.g., pepsin, renin)

  • Metalloproteases (e.g., matrix metalloproteinases)

Therefore, while this compound shows promise as a PLpro inhibitor, its broader specificity profile remains to be determined. Further studies are required to assess its potential for off-target inhibition of other host or microbial proteases.

Experimental Protocols

The determination of protease inhibition, particularly for high-throughput screening and characterization of inhibitors like this compound, is commonly performed using a fluorometric assay.

Detailed Methodology for a Fluorometric Protease Inhibition Assay

This protocol is a generalized procedure for determining the IC50 value of a test compound against a specific protease.

1. Reagent Preparation:

  • Assay Buffer: Prepare an appropriate assay buffer for the target protease (e.g., 20 mM HEPES, 150 mM NaCl, 1 mM DTT, pH 7.5 for PLpro).
  • Protease Stock Solution: Reconstitute the purified protease in the assay buffer to a known concentration.
  • Substrate Stock Solution: Dissolve a fluorogenic peptide substrate (e.g., RLRGG-AMC for PLpro) in DMSO to create a high-concentration stock.
  • Inhibitor Stock Solutions: Dissolve the test compound (e.g., this compound derivative) and control inhibitors (e.g., GRL0617) in DMSO to create high-concentration stocks.

2. Assay Procedure:

  • Prepare serial dilutions of the test and control inhibitors in assay buffer in a 96-well black microplate. Include wells with no inhibitor (enzyme activity control) and wells with no enzyme (background control).
  • Add the protease solution to all wells except the background control wells.
  • Incubate the plate at a specified temperature (e.g., 37°C) for a defined pre-incubation period to allow the inhibitor to bind to the enzyme.
  • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
  • Immediately place the microplate in a fluorescence plate reader and measure the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths for the fluorophore being released.

3. Data Analysis:

  • Calculate the initial reaction velocity (rate of fluorescence increase) for each well from the linear portion of the progress curves.
  • Subtract the average velocity of the background control wells from all other wells.
  • Normalize the data by expressing the remaining enzyme activity in the presence of the inhibitor as a percentage of the enzyme activity control (no inhibitor).
  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
  • Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for assessing the inhibitory activity of a compound against a target protease.

Protease_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Reagent Preparation Serial_Dilutions Serial Dilutions of Inhibitors Reagents->Serial_Dilutions Inhibitors Add_Enzyme Add Protease to Plate Serial_Dilutions->Add_Enzyme Pre_incubation Pre-incubation Add_Enzyme->Pre_incubation Add_Substrate Add Fluorogenic Substrate Pre_incubation->Add_Substrate Fluorescence_Reading Kinetic Fluorescence Reading Add_Substrate->Fluorescence_Reading Calculate_Velocity Calculate Reaction Velocities Fluorescence_Reading->Calculate_Velocity Normalize_Data Normalize Data Calculate_Velocity->Normalize_Data Plot_Curve Plot Dose-Response Curve Normalize_Data->Plot_Curve Determine_IC50 Determine IC50 Plot_Curve->Determine_IC50

Caption: Workflow for a fluorometric protease inhibition assay.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel inhibitors against the SARS-CoV-2 papain-like protease. The initial hit compound and its optimized derivatives have demonstrated low micromolar to sub-micromolar potency. However, a significant knowledge gap exists regarding the specificity of this compound class. Future research should focus on profiling this compound derivatives against a broad panel of proteases to fully understand their selectivity and potential for off-target effects. This will be a critical step in advancing these compounds towards any potential therapeutic applications.

References

Comparative Molecular Docking Analysis of 2-Mercaptopyrimidine Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 2-Mercaptopyrimidine and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. Their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties, are often attributed to their ability to effectively bind to and modulate the activity of various protein targets. Molecular docking, a powerful in silico technique, is instrumental in elucidating the binding modes and affinities of these derivatives at a molecular level. This guide provides a comparative overview of molecular docking studies on this compound and related pyrimidine analogs, offering researchers a consolidated resource of quantitative data, experimental protocols, and biological context.

Data Presentation: Comparative Docking Performance

The following tables summarize the molecular docking performance of various pyrimidine derivatives, including this compound analogs, against several key protein targets implicated in disease. These results are compiled from multiple research studies to facilitate a comparative analysis.

Table 1: Docking Scores of Pyrimidine Derivatives Against Various Protein Targets

Compound IDTarget ProteinDocking Score (kcal/mol)Docking Software
PY4Cyclooxygenase-1 (COX-1)-6.081Glide
PY5Cyclooxygenase-2 (COX-2)-8.602Glide
Compound 4cCyclin-Dependent Kinase 2 (CDK2)-7.9AutoDock
Compound 4aCyclin-Dependent Kinase 2 (CDK2)-7.7AutoDock
Compound 4hCyclin-Dependent Kinase 2 (CDK2)-7.5AutoDock
Compound 4bCyclin-Dependent Kinase 2 (CDK2)-7.4AutoDock
Thiazole Schiff Base AnalogGlucosamine-6-Phosphate Synthase-AutoDock
2,5-Disubstituted-1,3,4-thiadiazoleGlucosamine-6-Phosphate Synthase-AutoDock 4.2

Note: Direct docking scores for some this compound derivatives were not consistently available across comparative studies. The data presented includes closely related pyrimidine-2-thiol and other pyrimidine derivatives to illustrate binding potential against common targets.[1][2][3][4]

Table 2: In Vitro Inhibitory Activity and Docking Scores of Pyrimidine Analogs Against COX-2

Compound IDCOX-2 IC₅₀ (µM)Docking Score (kcal/mol)Key Interactions/Notes
Celecoxib (Standard)--6.13Binds to Leu352, Gln192, Arg513.[5]
Compound 3b0.20 ± 0.01-5.64Hydrogen bond with Leu352; arene-cation interaction with Arg120.[5]
Compound 5b0.18 ± 0.01-4.93Hydrogen bonds with Leu352 and Arg513.[5]
Compound 5d0.16 ± 0.01-Data not available

Experimental Protocols: A Generalized Molecular Docking Workflow

The methodologies for molecular docking studies, while varying slightly between laboratories, generally follow a standardized workflow. The protocol outlined below is a synthesis of common practices reported in the literature for the docking of pyrimidine derivatives.[1][2][4]

1. Software and Resources:

  • Molecular Docking Software: AutoDock Tools, PyRx, Glide (Schrödinger), MOE (Molecular Operating Environment).[1][2]

  • Visualization Software: PyMOL, Discovery Studio, UCSF Chimera.

  • Protein Structure Database: Protein Data Bank (PDB) (--INVALID-LINK--).

  • Ligand Drawing: ChemDraw, Marvin Sketch.

2. Ligand Preparation:

  • Structure Generation: The 2D structures of the this compound derivatives are drawn using chemical drawing software.

  • 3D Conversion and Optimization: The 2D structures are converted to 3D structures. Energy minimization is then performed using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation.

  • File Format Conversion: The optimized ligand structures are saved in a format required by the docking software (e.g., .pdbqt for AutoDock).

3. Receptor Preparation:

  • Structure Retrieval: The 3D crystal structure of the target protein (e.g., COX-2, PDB ID: 5IKT; CDK2, PDB ID: 1HCK) is downloaded from the Protein Data Bank.[2][6]

  • Preparation: The protein structure is prepared for docking. This typically involves:

    • Removing water molecules and any co-crystallized ligands.

    • Adding polar hydrogen atoms.

    • Assigning atomic charges (e.g., Kollman charges).

    • Saving the prepared receptor in the appropriate file format (.pdbqt).

4. Grid Generation and Docking Simulation:

  • Active Site Definition: A grid box is defined around the active site of the protein. The dimensions and coordinates of the grid box are set to encompass the binding pocket where the native ligand binds.

  • Docking Algorithm: The docking simulation is performed using a specific algorithm, such as the Lamarckian Genetic Algorithm in AutoDock.[4] This process explores various conformations and orientations of the ligand within the receptor's active site.

  • Execution: The docking software calculates the binding energy for each pose, predicting the most favorable binding mode.

5. Analysis of Results:

  • Binding Affinity: The results are ranked based on the predicted binding affinity (docking score), typically in kcal/mol. A more negative score indicates a stronger predicted binding.

  • Pose Visualization: The top-ranked poses are visualized to analyze the interactions between the ligand and the active site residues of the protein. Key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, are identified.

Visualizations: Workflows and Biological Pathways

To better illustrate the processes and concepts involved in these studies, the following diagrams have been generated using the Graphviz DOT language.

G cluster_prep Preparation Phase cluster_sim Simulation Phase cluster_analysis Analysis Phase ligand_prep Ligand Preparation (2D to 3D, Energy Minimization) grid_gen Grid Box Generation (Define Active Site) ligand_prep->grid_gen protein_prep Protein Preparation (from PDB, Add Hydrogens) protein_prep->grid_gen docking Molecular Docking Simulation grid_gen->docking analysis Analyze Results (Binding Energy, Interactions) docking->analysis comparison Comparative Analysis (Rank Derivatives) analysis->comparison

Caption: General workflow for comparative molecular docking studies.

G membrane Cell Membrane Phospholipids arachidonic Arachidonic Acid membrane->arachidonic PLA2 cox COX-1 / COX-2 Enzymes (Target for Pyrimidine Derivatives) arachidonic->cox prostaglandins Prostaglandins cox->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation inhibition Inhibition inhibition->cox

Caption: Simplified Cyclooxygenase (COX) signaling pathway.

References

In Vivo Toxicity Profile: A Comparative Analysis of 2-Mercaptopyrimidine and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the therapeutic potential of 2-Mercaptopyrimidine and its structural analogs, a thorough understanding of their in vivo toxicity is paramount. This guide provides a comparative overview of the toxicity profiles of this compound, 2-Thiouracil, 6-Methyl-2-thiouracil, and Propylthiouracil, supported by available experimental data. This comparison aims to facilitate informed decisions in drug design and development by highlighting key toxicological differences and underlying mechanisms.

Quantitative Toxicity Data

A critical aspect of evaluating toxicity is the median lethal dose (LD50), which represents the dose required to be lethal to 50% of a tested population. The available oral LD50 data for the selected compounds in rats are summarized in the table below. It is important to note that while data for the analogs are available, specific oral LD50 values for this compound are not readily found in the reviewed literature, with safety data sheets indicating a lack of acute toxicity information.

CompoundChemical StructureOral LD50 (Rat)Key Toxicities
This compound this compound structureData not availableIrritant to skin, eyes, and respiratory tract.[1][2]
2-Thiouracil 2-Thiouracil structure2500 mg/kg (Mouse)Suspected carcinogen, Agranulocytosis.
6-Methyl-2-thiouracil 6-Methyl-2-thiouracil structure1500 mg/kgHarmful if swallowed, potential carcinogen.[3]
Propylthiouracil (PTU) Propylthiouracil structure1250 mg/kgSevere liver injury, agranulocytosis.[4][5]

Experimental Protocols

The in vivo toxicity of these compounds is typically assessed through acute oral toxicity studies following established guidelines, such as the OECD Test Guideline 423. A general protocol for such a study is outlined below.

General Protocol for Acute Oral Toxicity Study (Adapted from OECD Guideline 423)

1. Test Animals:

  • Healthy, young adult rats (e.g., Wistar or Sprague-Dawley strains), typically females as they are often more sensitive.

  • Animals are acclimatized to laboratory conditions for at least 5 days before the study.

2. Housing and Feeding:

  • Animals are housed in individual cages with controlled temperature, humidity, and a 12-hour light/dark cycle.

  • Standard laboratory diet and water are provided ad libitum, with fasting overnight before and for 3-4 hours after administration of the test substance.

3. Dose Administration:

  • The test substance is administered as a single oral dose via gavage.

  • The vehicle used for dissolving or suspending the compound should be non-toxic (e.g., water, corn oil).

  • A stepwise procedure is used, starting with a predetermined dose and adjusting subsequent doses based on the observed outcomes.

4. Observation Period:

  • Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

  • Observations are made frequently on the day of dosing and at least once daily thereafter.

5. Endpoints:

  • Mortality: The number of animals that die during the observation period is recorded.

  • Clinical Signs: Detailed observations of any signs of toxicity, including changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.

  • Body Weight: Animals are weighed just before dosing and at regular intervals throughout the study.

  • Gross Necropsy: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy to identify any pathological changes in organs and tissues.

Key Signaling Pathways in Toxicity

The toxicity of thiouracil-based compounds is often linked to their mechanism of action as antithyroid agents and their potential to induce severe idiosyncratic adverse reactions like agranulocytosis and hepatotoxicity.

Inhibition of Thyroid Peroxidase (TPO)

A primary pharmacological and toxicological mechanism of thiouracil analogs is the inhibition of thyroid peroxidase (TPO), a key enzyme in thyroid hormone synthesis.

TPO_Inhibition cluster_thyroid_follicle Thyroid Follicular Cell Iodide Iodide (I⁻) TPO Thyroid Peroxidase (TPO) Iodide->TPO Substrate Iodine Reactive Iodine Species TPO->Iodine Oxidation H2O2 H₂O₂ H2O2->TPO Co-substrate Thiouracil Thiouracil Analog Thiouracil->TPO Inhibition Thyroglobulin Thyroglobulin Iodine->Thyroglobulin Iodination MIT_DIT MIT & DIT Thyroglobulin->MIT_DIT T3_T4 T3 & T4 (Thyroid Hormones) MIT_DIT->T3_T4 Coupling

Caption: Inhibition of Thyroid Peroxidase (TPO) by thiouracil analogs.

This inhibition disrupts the synthesis of thyroid hormones, which is the intended therapeutic effect but can also lead to hypothyroidism at excessive doses.

Propylthiouracil-Induced Hepatotoxicity

The liver injury caused by propylthiouracil is complex and thought to involve both direct cellular damage and immune-mediated responses.

PTU_Hepatotoxicity PTU Propylthiouracil (PTU) Metabolism Hepatic Metabolism (e.g., CYP450, MPO) PTU->Metabolism ReactiveMetabolites Reactive Metabolites Metabolism->ReactiveMetabolites OxidativeStress Oxidative Stress ReactiveMetabolites->OxidativeStress ImmuneResponse Immune Response (T-cell activation) ReactiveMetabolites->ImmuneResponse Haptenization MitochondrialDysfunction Mitochondrial Dysfunction OxidativeStress->MitochondrialDysfunction HepatocyteInjury Hepatocyte Injury & Necrosis MitochondrialDysfunction->HepatocyteInjury ImmuneResponse->HepatocyteInjury Immune-mediated attack

Caption: Proposed mechanisms of Propylthiouracil (PTU)-induced hepatotoxicity.

This pathway highlights the formation of reactive metabolites, leading to oxidative stress, mitochondrial damage, and an immune response that collectively contribute to liver cell death.

Drug-Induced Agranulocytosis

Agranulocytosis, a severe drop in white blood cells, is a rare but serious adverse effect of some thiouracil analogs. The mechanism is believed to be immune-mediated, with a genetic predisposition linked to specific Human Leukocyte Antigen (HLA) alleles.

Agranulocytosis_Pathway Drug Thiouracil Analog Metabolism Metabolism (e.g., in neutrophils) Drug->Metabolism ReactiveMetabolite Reactive Metabolite Metabolism->ReactiveMetabolite Protein Neutrophil Protein ReactiveMetabolite->Protein Covalent Binding Hapten Hapten-Protein Complex Protein->Hapten APC Antigen Presenting Cell (APC) Hapten->APC Uptake & Processing TCell T-Cell APC->TCell Antigen Presentation HLA Specific HLA Allele (Genetic Predisposition) APC->HLA Antibodies Antibody Production TCell->Antibodies NeutrophilDestruction Neutrophil Destruction Antibodies->NeutrophilDestruction Immune Attack

Caption: Immune-mediated mechanism of drug-induced agranulocytosis.

This diagram illustrates how the drug or its metabolite can act as a hapten, leading to an immune response against neutrophils, particularly in individuals with a predisposing genetic background.

Conclusion

The in vivo toxicity profiles of this compound and its analogs reveal significant differences that are crucial for their therapeutic application. While this compound itself is primarily classified as an irritant with limited available acute toxicity data, its analogs, particularly propylthiouracil, are associated with severe, albeit rare, adverse effects such as hepatotoxicity and agranulocytosis. The underlying mechanisms for these toxicities are complex, involving metabolic activation and immune-mediated pathways. A comprehensive understanding of these toxicological properties is essential for the safe development and use of this class of compounds in clinical settings. Further research is warranted to fully elucidate the in vivo toxicity of this compound to enable a more direct and complete comparative assessment.

References

A Head-to-Head Comparison of 2-Mercaptopyrimidine and Other Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the crucial field of materials science and corrosion prevention, the selection of an effective corrosion inhibitor is paramount. This guide provides an objective, data-driven comparison of 2-Mercaptopyrimidine (2-MP) against other established corrosion inhibitors. The following sections present quantitative performance data, detailed experimental protocols, and visualizations to aid in the informed selection of corrosion inhibitors for research and development applications.

Performance Comparison of this compound and its Derivatives

This compound has demonstrated significant potential as a corrosion inhibitor for various metals, particularly steel, in acidic environments. Its efficacy is often compared with other pyrimidine derivatives to understand the structure-activity relationship.

A study on cold rolled steel in 0.1M HNO₃ solution revealed that this compound exhibits substantially higher inhibition efficiency compared to other pyrimidine derivatives such as 2-chloropyrimidine, 2-hydroxypyrimidine, 2-bromopyrimidine, and 2-aminopyrimidine.[1] At a concentration of 0.50 mM, this compound achieved an impressive inhibition efficiency of 99.1%.[1] This superior performance is attributed to the strong adsorption of the 2-MP molecule onto the metal surface.

Another investigation focused on the performance of this compound and 4-methyl-2-mercaptopyrimidine (4M-2MP) on Q235 plain carbon steel in a CO₂-saturated 3 wt.% NaCl aqueous solution. Both compounds were found to be effective mixed-type inhibitors, with their inhibition efficiencies increasing with concentration.

The following table summarizes the comparative performance data of this compound and its derivatives under various conditions.

Inhibitor Metal Corrosive Medium Concentration Inhibition Efficiency (%) Reference
This compound Cold Rolled Steel0.1M HNO₃0.50 mM99.1[1]
2-ChloropyrimidineCold Rolled Steel0.1M HNO₃0.50 mMLow[1]
2-HydroxypyrimidineCold Rolled Steel0.1M HNO₃0.50 mMLow[1]
2-BromopyrimidineCold Rolled Steel0.1M HNO₃0.50 mMLow[1]
2-AminopyrimidineCold Rolled Steel0.1M HNO₃0.50 mMLow[1]
This compound Low Carbon SteelH₃PO₄Not SpecifiedEffective[2]
This compound Q235 SteelCO₂-saturated 3 wt.% NaClNot SpecifiedHigh
4-Methyl-2-mercaptopyrimidineQ235 SteelCO₂-saturated 3 wt.% NaClNot SpecifiedHigh
This compound Cold Rolled Steel0.2 mol/L Citric AcidNot SpecifiedGood[3]

Performance Comparison with Other Common Corrosion Inhibitors

While direct head-to-head studies are limited, a comparative analysis can be drawn from various independent studies on commonly used corrosion inhibitors such as Benzotriazole (BTA) and 2-Mercaptobenzothiazole (MBT). It is crucial to note that the experimental conditions in these studies may vary, affecting direct comparability.

For instance, a composite passivation film of Benzotriazole and 2-Mercaptobenzothiazole on electroplated copper coating demonstrated a corrosion inhibition efficiency of 90.7%.[4][5] In a separate study, 2-Mercaptobenzothiazole on its own showed an inhibition efficiency of 72.93% for AA2024 T3 aluminum alloy.[6] These values provide a benchmark for evaluating the high efficiency (99.1%) of this compound observed in its specific context.[1]

Inhibitor Metal Corrosive Medium Inhibition Efficiency (%) Reference
This compound Cold Rolled Steel0.1M HNO₃99.1[1]
Benzotriazole (BTA) & 2-Mercaptobenzothiazole (MBT) CompositeElectroplated Copper3.5% NaCl90.7[4][5]
2-Mercaptobenzothiazole (MBT)AA2024 T3 Aluminum AlloyNot Specified72.93[6]
Benzotriazole (BTA)CopperSynthetic Tap WaterEffective
2-mercapto-5-(2-methoxyethyl)amino-1,3,4-thiadiazole (MMAT)Low Carbon Steel1 M HCl92.2 (at 0.5 mM)

Experimental Protocols

The data presented in this guide is derived from standard electrochemical and weight loss measurement techniques. The following are detailed methodologies for the key experiments cited.

Weight Loss Method

The weight loss method is a direct and straightforward technique to determine the corrosion rate and the inhibition efficiency.

WeightLossWorkflow A Prepare metal coupons (e.g., cold rolled steel) B Weigh coupons (Initial Weight, W₀) A->B C Immerse coupons in corrosive medium (with and without inhibitor) B->C D Maintain constant temperature and time C->D E Remove and clean coupons D->E F Weigh coupons (Final Weight, W₁) E->F G Calculate Corrosion Rate (CR) and Inhibition Efficiency (IE) F->G

Workflow for the Weight Loss Method.

Procedure:

  • Specimen Preparation: Metal coupons of a defined surface area are mechanically polished with different grades of emery paper, degreased with acetone, washed with distilled water, and dried.

  • Initial Weighing: The initial weight of each coupon (W₀) is accurately measured using an analytical balance.

  • Immersion: The coupons are immersed in the corrosive solution with and without the desired concentration of the inhibitor for a specified period.

  • Cleaning: After the immersion period, the coupons are removed, cleaned with a specific solution to remove corrosion products without affecting the base metal, washed with distilled water, and dried.

  • Final Weighing: The final weight of each coupon (W₁) is measured.

  • Calculation:

    • The corrosion rate (CR) is calculated using the formula: CR (mm/year) = (8.76 × 10⁴ × ΔW) / (A × T × D) where ΔW is the weight loss (W₀ - W₁), A is the surface area of the coupon (cm²), T is the immersion time (hours), and D is the density of the metal (g/cm³).

    • The inhibition efficiency (IE%) is calculated as: IE% = [(CR_blank - CR_inh) / CR_blank] × 100 where CR_blank and CR_inh are the corrosion rates in the absence and presence of the inhibitor, respectively.

Potentiodynamic Polarization

Potentiodynamic polarization is an electrochemical technique used to determine the corrosion current (Icorr) and corrosion potential (Ecorr) and to understand the kinetic behavior of the anodic and cathodic reactions.

PotentiodynamicPolarizationWorkflow A Prepare three-electrode cell: Working Electrode (Metal Sample) Reference Electrode (e.g., SCE) Counter Electrode (e.g., Platinum) B Immerse electrodes in corrosive solution (with and without inhibitor) A->B C Allow Open Circuit Potential (OCP) to stabilize B->C D Apply a potential scan (e.g., ±250 mV vs. OCP) at a constant scan rate C->D E Record the resulting current D->E F Plot Tafel curves (log I vs. E) E->F G Determine Ecorr and Icorr from the intersection of anodic and cathodic branches F->G H Calculate Inhibition Efficiency (IE) G->H

Workflow for Potentiodynamic Polarization.

Procedure:

  • Cell Setup: A standard three-electrode electrochemical cell is used, containing the working electrode (the metal under investigation), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum wire).

  • Stabilization: The working electrode is immersed in the test solution (with or without inhibitor) until a stable open-circuit potential (OCP) is achieved.

  • Polarization Scan: The potential of the working electrode is scanned from a cathodic potential to an anodic potential (e.g., from -250 mV to +250 mV with respect to OCP) at a constant scan rate (e.g., 1 mV/s).

  • Data Acquisition: The resulting current is measured as a function of the applied potential.

  • Analysis: The corrosion current density (Icorr) is determined by extrapolating the linear portions of the anodic and cathodic Tafel plots to the corrosion potential (Ecorr).

  • Calculation: The inhibition efficiency (IE%) is calculated using the formula: IE% = [(Icorr_blank - Icorr_inh) / Icorr_blank] × 100 where Icorr_blank and Icorr_inh are the corrosion current densities in the absence and presence of the inhibitor, respectively.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrochemical system, allowing for the characterization of the inhibitor film and the corrosion process.

EISWorkflow A Set up three-electrode cell (same as for polarization) B Immerse electrodes and stabilize at OCP A->B C Apply a small amplitude AC potential signal (e.g., 10 mV) over a range of frequencies B->C D Measure the impedance response C->D E Plot Nyquist and Bode diagrams D->E F Model the data using an equivalent electrical circuit E->F G Determine Charge Transfer Resistance (Rct) F->G H Calculate Inhibition Efficiency (IE) G->H

Workflow for Electrochemical Impedance Spectroscopy.

Procedure:

  • Cell Setup and Stabilization: The experimental setup is the same as for potentiodynamic polarization. The system is allowed to stabilize at the OCP.

  • Impedance Measurement: A small amplitude sinusoidal potential perturbation (e.g., 10 mV) is applied to the working electrode over a wide range of frequencies (e.g., from 100 kHz to 10 mHz).

  • Data Acquisition: The impedance of the system is measured at each frequency.

  • Data Representation: The impedance data is typically presented as Nyquist plots (imaginary impedance vs. real impedance) and Bode plots (impedance magnitude and phase angle vs. frequency).

  • Analysis: The Nyquist plots are often modeled using an equivalent electrical circuit to extract parameters such as the charge transfer resistance (Rct). The diameter of the semicircle in the Nyquist plot is related to the Rct.

  • Calculation: The inhibition efficiency (IE%) is calculated from the Rct values: IE% = [(Rct_inh - Rct_blank) / Rct_inh] × 100 where Rct_inh and Rct_blank are the charge transfer resistances in the presence and absence of the inhibitor, respectively.

Mechanism of Action

The high inhibition efficiency of this compound is primarily attributed to its molecular structure, which allows for strong adsorption onto the metal surface. The presence of sulfur and nitrogen atoms, which have lone pairs of electrons, facilitates the formation of a protective film that acts as a barrier to the corrosive environment.

Quantum chemical calculations and molecular dynamic simulations have been employed to theoretically investigate the adsorption mechanism.[1] These studies suggest that 2-MP can exist in both thiol and thione tautomeric forms, both of which can effectively adsorb on the metal surface. The adsorption process is believed to be a mixed type, involving both physisorption (electrostatic interactions) and chemisorption (coordinate bond formation between the heteroatoms and the metal's d-orbitals).

InhibitionMechanism cluster_metal Metal Surface cluster_solution Corrosive Solution (e.g., H⁺, Cl⁻) Metal Fe (Steel) CorrosiveIons H⁺, Cl⁻ CorrosiveIons->Metal Corrosion Attack Inhibitor This compound (Adsorbed Layer) CorrosiveIons->Inhibitor Blocked Inhibitor->Metal Adsorption (Protective Film Formation)

Simplified Corrosion Inhibition Mechanism.

Conclusion

References

Validating the DPPH Assay for 2-Mercaptopyrimidine's Antioxidant Capacity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Understanding the DPPH Assay

The DPPH assay is a common, rapid, and reliable method for determining the antioxidant capacity of a compound.[1] It relies on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. This radical, which is a deep purple color, is reduced to the pale yellow diphenylpicrylhydrazine, and the change in absorbance at 517 nm is measured to quantify the scavenging activity.[2][3]

Comparative Antioxidant Performance

The antioxidant efficacy of a compound in the DPPH assay is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates a higher antioxidant potency.[4][5]

While a specific IC50 value for 2-Mercaptopyrimidine could not be located in the reviewed literature, studies on its derivatives and other thiol-containing compounds suggest potential antioxidant activity. For context, the IC50 values of several well-established antioxidants are presented below.

Table 1: Comparative IC50 Values of Standard Antioxidants in the DPPH Assay

AntioxidantTypical IC50 Value (µg/mL)Notes
This compound Data not available in reviewed literature Activity is inferred from derivatives and the reactivity of the thiol group.
Ascorbic Acid (Vitamin C)~4.97 - 50[6][7][8][9]A widely used water-soluble antioxidant standard.
Trolox~3.72 - 9.82[10]A water-soluble analog of vitamin E, commonly used as a reference.
Gallic Acid~1.34 - 45.92[1]A phenolic acid with potent antioxidant properties.
Butylated Hydroxytoluene (BHT)~50[6]A synthetic antioxidant commonly used as a food additive.

Note: IC50 values can vary depending on the specific experimental conditions, such as solvent and reaction time.

Several studies on pyrimidine derivatives have demonstrated their radical scavenging capabilities in the DPPH assay. For instance, some pyranopyrimidine derivatives have shown IC50 values equal to or more potent than ascorbic acid.[6] Additionally, other pyrimidine derivatives have exhibited moderate to good antioxidant activity.[11][12] These findings suggest that the pyrimidine scaffold, particularly when substituted with functional groups like a thiol, can contribute to antioxidant capacity.

Experimental Protocols

A detailed methodology for performing the DPPH assay is crucial for obtaining reproducible and comparable results.

DPPH Radical Scavenging Assay Protocol

1. Reagent Preparation:

  • DPPH Stock Solution (e.g., 0.2 mM): Dissolve an appropriate amount of DPPH in a suitable solvent (e.g., methanol or ethanol). This solution should be freshly prepared and kept in the dark to prevent degradation.

  • Test Compound Stock Solution: Prepare a stock solution of this compound in a solvent in which it is fully soluble.

  • Standard Antioxidant Stock Solutions: Prepare stock solutions of reference antioxidants (e.g., ascorbic acid, trolox, gallic acid) in the same solvent as the test compound.

2. Assay Procedure:

  • Prepare a series of dilutions of the test compound and standard antioxidants in the chosen solvent.

  • In a 96-well microplate or cuvettes, add a specific volume of each dilution of the test compound or standard.

  • Add the DPPH working solution to each well/cuvette to initiate the reaction.

  • Include a control containing only the solvent and the DPPH solution.

  • Incubate the plate/cuvettes in the dark at room temperature for a specified period (typically 30 minutes).

  • Measure the absorbance of each solution at 517 nm using a spectrophotometer or microplate reader.

3. Data Analysis:

  • Calculate the percentage of DPPH radical scavenging activity for each concentration using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the control and Abs_sample is the absorbance of the test compound/standard.

  • Plot the percentage of inhibition against the concentration of the test compound/standard.

  • Determine the IC50 value, which is the concentration that causes 50% inhibition of the DPPH radical, from the dose-response curve.[13][14]

Mandatory Visualizations

DPPH Assay Workflow

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_sol Prepare DPPH Solution Mix Mix Sample/Standard with DPPH DPPH_sol->Mix Sample_sol Prepare Sample/Standard Solutions Sample_sol->Mix Incubate Incubate in Dark Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate IC50 Determine IC50 Value Calculate->IC50

Caption: Workflow of the DPPH radical scavenging assay.

DPPH Radical Scavenging Mechanism by a Thiol Compound

The antioxidant activity of thiol-containing compounds like this compound in the DPPH assay is primarily attributed to their ability to donate a hydrogen atom from the sulfhydryl (-SH) group to the DPPH radical.

DPPH_Thiol_Reaction DPPH_Radical DPPH• (Purple) DPPH_H DPPH-H (Yellow) DPPH_Radical->DPPH_H + H• Thiol R-SH (this compound) Thyl_Radical R-S• (Thiyl Radical) Thiol->Thyl_Radical - H•

Caption: Hydrogen atom transfer from a thiol to the DPPH radical.

The resulting thiyl radical (R-S•) can then undergo further reactions, such as dimerization to form a disulfide (R-S-S-R), which is a more stable species. This process effectively neutralizes the DPPH radical, leading to the observed color change.

References

A Comparative Guide to Sulfur Donors in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of commonly used sulfur donors in biological research, focusing on their performance, mechanisms of action, and supporting experimental data. The information presented is intended to assist researchers in selecting the appropriate sulfur donor for their specific experimental needs.

Introduction to Sulfur Donors

Hydrogen sulfide (H₂S) is a gaseous signaling molecule involved in a myriad of physiological processes, including vasodilation, anti-inflammation, and cytoprotection.[1][2] The study of H₂S in biological systems heavily relies on the use of exogenous H₂S donors. These compounds release H₂S under specific conditions, allowing for the investigation of its biological effects.[3] The choice of an appropriate H₂S donor is critical, as their chemical properties and H₂S release kinetics can significantly influence experimental outcomes.[4][5] This guide compares several widely used sulfur donors, highlighting their key characteristics to facilitate informed experimental design.

Comparative Analysis of H₂S Donors

The selection of an H₂S donor should be based on the desired release profile, the biological system under investigation, and the specific research question. The following tables provide a comparative summary of key sulfur donors.

Table 1: Qualitative Comparison of Common H₂S Donors

Donor NameClassH₂S Release TriggerRelease ProfileKey Characteristics
Sodium Hydrosulfide (NaHS) Sulfide SaltInstantaneous hydrolysis in aqueous solution Rapid/Bolus Simple to use, provides a rapid and high concentration of H₂S, but does not mimic endogenous production.[3][6]
GYY-4137 PhosphinodithioateSlow hydrolysis in aqueous solutionSlow and sustainedWater-soluble derivative of Lawesson's reagent, mimics physiological H₂S production, release is pH and temperature-dependent.[1][4][5]
Lawesson's Reagent Thio-phosphineHydrolysis in aqueous solutionSlowPoorly soluble in aqueous solutions, which limits its biological applications.[1][7]
ADT-OH DithiolethioneHydrolysisSlow and sustainedCan be formulated for transdermal delivery, stimulates glutathione production.[3][8][9]
AP39 Mitochondria-targeted DithiolethioneIntracellular reductionSlow and targetedSpecifically delivers H₂S to mitochondria, cytoprotective at low concentrations.[10][11][12]
ZYZ-803 H₂S-NO HybridDecompositionSlow and dual-releaseSimultaneously releases H₂S and nitric oxide (NO), demonstrating synergistic effects.[3][13][14]

Table 2: Quantitative Comparison of H₂S Release Kinetics

DonorConcentrationH₂S Release CharacteristicsMeasurement ConditionsReference
NaHS 400 µMPeak H₂S release at or before 20 minutes, undetectable by 90 minutes.Cell culture medium[15]
GYY-4137 400 µMSustained H₂S release for up to 7 days, at a much lower level than NaHS.Cell culture medium[15]
GYY-4137 1 mMReleases ~40 µM of H₂S in the first 10 minutes and another 50 µM in the following 90 minutes.Aqueous solution (pH 3.0)[4]
ADT-OH Not specifiedRapid initial release, with levels reducing to a minimum by 6 hours.On HUVEC cells[8]
AP39 25-250 nMConcentration-dependent increase in intracellular H₂S, with preferential localization in mitochondria.In neurons[10]
ZYZ-803 Not specifiedSlowly decomposes to release H₂S and NO.Physiological conditions[16]
H₂S Donor 5a Not specifiedThiol-dependent, gradual and time-dependent H₂S generation in the presence of L-cysteine.In vitro assay[17]

Note: Direct comparison of release kinetics is challenging due to variations in experimental conditions across different studies. The data presented should be considered as a general guide.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are protocols for key experiments commonly used in the evaluation of sulfur donors.

Protocol 1: Methylene Blue Assay for H₂S Quantification

This spectrophotometric method is widely used to determine the concentration of H₂S released from a donor.

Materials:

  • Zinc acetate solution (1% w/v)

  • N,N-dimethyl-p-phenylenediamine sulfate solution (20 mM in 7.2 M HCl)

  • Ferric chloride (FeCl₃) solution (30 mM in 1.2 M HCl)

  • Trichloroacetic acid (TCA) solution (10% w/v)

  • H₂S donor solution

  • Phosphate-buffered saline (PBS), pH 7.4

  • Spectrophotometer

Procedure:

  • In a microcentrifuge tube, mix 250 µL of the H₂S donor solution (at the desired concentration in PBS) with 250 µL of 1% zinc acetate.

  • Incubate for 10 minutes at room temperature to trap the H₂S as zinc sulfide.

  • Add 250 µL of 10% TCA to precipitate proteins.

  • Centrifuge at 10,000 x g for 5 minutes.

  • To 100 µL of the supernatant, add 133 µL of N,N-dimethyl-p-phenylenediamine sulfate solution and 133 µL of FeCl₃ solution.

  • Incubate in the dark for 20 minutes at room temperature for color development.

  • Measure the absorbance at 670 nm using a spectrophotometer.

  • Calculate the H₂S concentration using a standard curve prepared with NaHS of known concentrations.[7][15]

Protocol 2: Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxicity of H₂S donors or their protective effects against cellular stressors.

Materials:

  • Cell line of interest (e.g., Caco-2, H9c2)

  • Complete cell culture medium

  • H₂S donor stock solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or solubilization buffer

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 2.5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the H₂S donor for the desired time period (e.g., 72 hours).[6]

  • After incubation, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Incubate for 4 hours at 37°C.

  • Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Express cell viability as a percentage of the untreated control.[6][18]

Protocol 3: Vasodilation Assay in Isolated Aortic Rings

This ex vivo method is used to evaluate the vasodilatory properties of H₂S donors.

Materials:

  • Rat thoracic aorta

  • Krebs-Henseleit solution

  • Phenylephrine (PE) or other vasoconstrictors

  • H₂S donor solutions

  • Organ bath system with force transducers

Procedure:

  • Isolate the thoracic aorta from a rat and cut it into rings of 2-3 mm in width.

  • Suspend the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ and 5% CO₂.

  • Allow the rings to equilibrate under a resting tension of 1.5-2.0 g for at least 60 minutes.

  • Pre-contract the aortic rings with a submaximal concentration of phenylephrine (e.g., 1 µM).

  • Once a stable contraction is achieved, cumulatively add the H₂S donor in increasing concentrations.

  • Record the changes in isometric tension and express the relaxation as a percentage of the pre-contraction induced by PE.[19][20]

Visualizations of Mechanisms and Workflows

Diagrams generated using Graphviz provide a clear visual representation of complex biological processes and experimental procedures.

H2S_Release_Mechanisms cluster_donors H₂S Donors cluster_triggers Release Triggers NaHS NaHS Hydrolysis Hydrolysis (H₂O) NaHS->Hydrolysis Instantaneous GYY4137 GYY-4137 GYY4137->Hydrolysis Slow ADT_OH ADT-OH ADT_OH->Hydrolysis Slow AP39 AP39 Reduction Intracellular Reduction AP39->Reduction Targeted ZYZ803 ZYZ-803 Decomposition Decomposition ZYZ803->Decomposition H2S H₂S Release Hydrolysis->H2S Reduction->H2S Targeted Decomposition->H2S NO NO Release Decomposition->NO Experimental_Workflow start Select H₂S Donor in_vitro In Vitro Studies start->in_vitro ex_vivo Ex Vivo Studies start->ex_vivo in_vivo In Vivo Studies start->in_vivo release_kinetics H₂S Release Kinetics (Methylene Blue Assay) in_vitro->release_kinetics cell_viability Cell Viability (MTT Assay) in_vitro->cell_viability signaling Signaling Pathway Analysis (Western Blot, qPCR) in_vitro->signaling vasodilation Vasodilation Assay (Aortic Rings) ex_vivo->vasodilation animal_model Animal Model of Disease in_vivo->animal_model data_analysis Data Analysis & Comparison release_kinetics->data_analysis cell_viability->data_analysis signaling->data_analysis vasodilation->data_analysis animal_model->data_analysis Nrf2_Pathway cluster_Nucleus Cellular Response H2S H₂S Donor Keap1_Nrf2 Keap1-Nrf2 Complex H2S->Keap1_Nrf2 Persulfidation of Keap1 Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Nrf2 Release ARE Antioxidant Response Element (ARE) Nrf2->ARE Nucleus Nucleus Nrf2->Nucleus Translocation Antioxidant_Genes Antioxidant & Cytoprotective Gene Expression ARE->Antioxidant_Genes Transcription

References

Safety Operating Guide

A Guide to the Safe Disposal of 2-Mercaptopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This document provides a comprehensive, step-by-step guide for the safe disposal of 2-Mercaptopyrimidine, ensuring the protection of laboratory personnel and the environment.

I. Immediate Safety Precautions and Spill Response

Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or eyeglasses that comply with OSHA's eye and face protection regulations (29 CFR 1910.133) or European Standard EN166.[1][2][3]

  • Hand Protection: Wear appropriate chemical-resistant gloves to prevent skin exposure.[1][2][3]

  • Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.[1][2][3]

  • Respiratory Protection: If there is a risk of inhaling dust, a respirator that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 should be used.[1]

In Case of a Spill:

  • Ensure the area is well-ventilated.[1]

  • Carefully sweep up the spilled solid, minimizing dust generation.[1][2][3]

  • Place the collected material into a suitable, clearly labeled container for disposal.[1][2][3]

II. Operational Disposal Plan: A Step-by-Step Protocol

The disposal of this compound, as with any hazardous chemical waste, must adhere to federal, state, and institutional regulations.[4] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[5][6]

Step 1: Waste Identification and Segregation

  • All waste containing this compound, including contaminated lab supplies like gloves and spill cleanup materials, must be treated as hazardous waste.[5][6]

  • Store this waste separately from incompatible materials, particularly strong oxidizing agents.[1][2][3][7]

Step 2: Waste Accumulation and Storage

  • Container Requirements:

    • Use a container that is chemically compatible with this compound and is in good condition with a secure, leak-proof closure.[4]

    • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".

  • Satellite Accumulation Area (SAA):

    • Store the waste container in a designated SAA, which should be at or near the point of generation.[7]

    • Ensure the SAA is inspected weekly for any signs of leakage.[7]

    • Keep the waste container closed at all times, except when adding waste.[6]

Step 3: Neutralization of Mercaptan Odor (Optional but Recommended)

For mercaptan-containing waste, chemical oxidation can be employed to neutralize the strong, unpleasant odor before collection by environmental health and safety personnel.

Method A: Sodium Hypochlorite (Bleach) Oxidation

  • In a chemical fume hood, place the container with the this compound waste on a stir plate.

  • While stirring, slowly add a sodium hypochlorite (bleach) solution. A starting point of a 1:1 volume ratio is suggested, but this may need to be adjusted based on the concentration of the mercaptan.[8]

  • Monitor the reaction for heat generation or gas evolution. If the reaction is too vigorous, cease the addition of bleach and cool the container if necessary.[8]

  • Allow the mixture to stir for at least one hour to ensure the reaction is complete.[8]

Method B: Hydrogen Peroxide Oxidation

  • In a chemical fume hood, stir the this compound waste.

  • Slowly add a 3% hydrogen peroxide solution.[8]

  • If the reaction is slow, a catalyst such as a small amount of ferrous sulfate solution can be added dropwise.[8]

  • Continue to stir and monitor for the disappearance of the mercaptan odor.[8]

Step 4: Arranging for Final Disposal

  • Once the waste container is full or has been in the SAA for up to 12 months, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.

  • Complete all necessary paperwork, providing an accurate description of the waste.[5]

III. Quantitative Data for Disposal Procedures

ParameterValue/GuidelineSource
Satellite Accumulation Area (SAA) Limits
Maximum Hazardous Waste Volume55 gallons
Maximum Acutely Toxic "P-list" Waste1 quart (liquid) or 1 kilogram (solid)[9]
Neutralization Parameters
Sodium Hypochlorite to Mercaptan Waste RatioStart with 1:1 volume ratio (adjust as needed)[8]
Hydrogen Peroxide Concentration3% solution[8]
pH Adjustment for Aqueous Solutions (General Guideline)
pH for Drain Disposal (if permitted by EHS for specific neutralized waste)> 5.0 and < 12.5[7]

IV. Disposal Workflow Diagram

G Figure 1. This compound Disposal Workflow cluster_0 Waste Generation & Collection cluster_1 Storage cluster_2 Optional Neutralization (in Fume Hood) cluster_3 Final Disposal A Generate this compound Waste B Segregate from Incompatible Chemicals (e.g., Oxidizing Agents) A->B Step 1a C Place in Labeled, Compatible Container B->C Step 1b D Store in Satellite Accumulation Area (SAA) C->D Step 2a E Keep Container Closed D->E Step 2b F Weekly Inspection of SAA D->F Step 2c I Container Full or Stored for 12 Months? D->I Proceed to Disposal G Chemical Oxidation (e.g., Bleach or Hydrogen Peroxide) E->G Step 3 (Optional) H Monitor Reaction & Ensure Completion G->H H->I J Contact Environmental Health & Safety (EHS) for Pickup I->J Yes K Complete Waste Disposal Paperwork J->K L Licensed Hazardous Waste Disposal K->L

Caption: Figure 1. This compound Disposal Workflow

References

Safeguarding Your Research: A Comprehensive Guide to Handling 2-Mercaptopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with 2-Mercaptopyrimidine. Adherence to these protocols is essential for ensuring a safe laboratory environment and the integrity of your research.

Essential Safety and Handling Precautions

This compound is a yellow solid that may cause skin, eye, and respiratory tract irritation.[1] While comprehensive toxicological data is not available, it is prudent to handle this compound with care, assuming it may have uninvestigated hazardous properties.[1]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to minimize exposure.

PPE ComponentSpecificationRationale
Gloves Chemically resistant gloves (Nitrile or Neoprene recommended). Double-gloving is best practice.Prevents skin contact. While specific breakthrough times for this compound are not readily available, nitrile and neoprene gloves generally offer good resistance to a range of chemicals.[2] Always inspect gloves for integrity before use.
Eye Protection Chemical safety goggles meeting EN166 (EU) or ANSI Z87.1 (US) standards.Protects eyes from dust particles and potential splashes.
Face Protection A face shield should be worn in addition to safety goggles, especially when handling larger quantities or if there is a risk of splashing.Provides an additional layer of protection for the entire face.
Body Protection A long-sleeved laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection Not typically required under normal use conditions with adequate ventilation.[3] However, if handling procedures may generate dust, a NIOSH-approved N95 respirator is recommended.Minimizes inhalation of airborne particles.
Engineering Controls
ControlSpecificationRationale
Ventilation All handling of this compound should be conducted in a certified chemical fume hood.Prevents the accumulation of dust and potential vapors in the laboratory atmosphere.
Safety Equipment An operational eyewash station and safety shower must be readily accessible in the immediate work area.Provides immediate decontamination in case of accidental exposure.

Operational Plan: From Receipt to Disposal

A systematic workflow is critical for the safe handling of this compound.

Storage

Upon receipt, store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[4]

Handling and Weighing
  • Preparation: Before handling, ensure all necessary PPE is correctly worn and the chemical fume hood is operational.

  • Weighing:

    • Perform all weighing operations within the chemical fume hood.

    • Use a non-metallic spatula to avoid potential reactions.

    • To minimize dust generation, handle the solid gently.

  • Solution Preparation:

    • Add the desired solvent to the vessel containing the weighed this compound.

    • Cap the vessel securely and mix by gentle swirling or inversion. Sonication can be used to aid dissolution if necessary.

Spill Management

In the event of a spill, remain calm and follow these steps:

  • Evacuate and Alert: Evacuate the immediate area and inform colleagues.

  • Assess the Spill: Determine the extent of the spill. For large spills, evacuate the laboratory and contact your institution's safety officer.

  • Cleanup (for minor spills):

    • Ensure appropriate PPE is worn, including respiratory protection if the material is dusty.

    • Cover the spill with an inert absorbent material such as vermiculite or sand.

    • Carefully sweep the absorbed material into a designated, labeled waste container. Avoid creating dust.

    • Decontaminate the spill area with a 10% bleach solution, followed by a thorough rinse with water.

Disposal Plan: A Step-by-Step Protocol

Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation:

    • Solid Waste: Collect all solid this compound waste, including contaminated absorbent materials from spills, in a clearly labeled, sealed container for hazardous waste.

    • Liquid Waste: Collect solutions containing this compound in a separate, labeled hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been verified.

    • Contaminated Materials: Dispose of all contaminated items, such as gloves, weighing paper, and pipette tips, as solid hazardous waste. These should be placed in a sealed bag within the hazardous waste container.

  • Decontamination of Glassware:

    • All glassware that has been in contact with this compound should be decontaminated before washing.

    • Immerse the glassware in a 10% bleach solution within a chemical fume hood and allow it to soak for at least one hour. This will help to oxidize and deodorize any residual thiol compounds.

    • After soaking, rinse the glassware thoroughly with water before proceeding with standard washing procedures.

  • Waste Pickup: Arrange for the disposal of hazardous waste through your institution's environmental health and safety department, following all local and national regulations.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValueSource
Molecular Formula C₄H₄N₂S[4][5][6]
Molecular Weight 112.15 g/mol [4]
Appearance Yellow powder[4]
Melting Point 230 °C[4][7]
Boiling Point 191-192 °C (estimated)[7]
Water Solubility Insoluble[4]
LogP (Octanol/Water Partition Coefficient) 0.8[4]
Vapor Pressure Not available
LD50 (Oral, Rat) of 4,6-Dihydroxy-2-mercaptopyrimidine >5 g/kg[3]

Experimental Protocols

The following are example experimental protocols. Researchers should adapt these based on their specific research needs and conduct a thorough risk assessment before proceeding.

General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction

This compound can be utilized in palladium-catalyzed cross-coupling reactions. The following is a general procedure that can be adapted for specific substrates.

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, combine the palladium catalyst (e.g., Pd(PPh₃)₄) and the desired ligand in a dry Schlenk flask containing a magnetic stir bar.

  • Reaction Setup: In a separate Schlenk flask, add this compound (1.0 equivalent), the aryl boronic acid (1.2 equivalents), and a base (e.g., K₂CO₃, 2.0 equivalents).

  • Solvent Addition: Add a degassed solvent (e.g., a mixture of toluene and water) to the flask containing the reactants.

  • Reaction Initiation: Transfer the catalyst solution to the reaction flask via cannula.

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress of the reaction by an appropriate analytical technique (e.g., TLC or LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel.

General Protocol for Photocatalytic Degradation Study

The photocatalytic degradation of this compound can be investigated using a semiconductor photocatalyst like TiO₂.

  • Preparation of Suspension: Prepare a stock solution of this compound in a suitable solvent (e.g., deionized water, if solubility allows, or an organic solvent). In a photoreactor vessel, add a specific concentration of the photocatalyst (e.g., TiO₂) to the this compound solution to form a suspension.

  • Adsorption-Desorption Equilibrium: Stir the suspension in the dark for a set period (e.g., 30-60 minutes) to establish adsorption-desorption equilibrium between the this compound and the photocatalyst surface.

  • Photoreaction: Irradiate the suspension with a UV lamp of a specific wavelength. Maintain constant stirring throughout the experiment.

  • Sampling: At regular time intervals, withdraw aliquots of the suspension.

  • Analysis: Separate the photocatalyst from the sample by centrifugation or filtration. Analyze the concentration of this compound in the supernatant/filtrate using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Data Analysis: Calculate the degradation efficiency at each time point and determine the reaction kinetics.

Visual Workflow and Logical Relationships

The following diagrams illustrate the key workflows for handling this compound.

handling_workflow Figure 1: Standard Operating Procedure for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_reaction Reaction cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fume_hood Verify Fume Hood Operation prep_ppe->prep_fume_hood handling_weigh Weigh Solid in Fume Hood prep_fume_hood->handling_weigh handling_dissolve Prepare Solution handling_weigh->handling_dissolve reaction_setup Set up Reaction Apparatus handling_dissolve->reaction_setup reaction_run Execute Experiment reaction_setup->reaction_run cleanup_decontaminate Decontaminate Glassware (10% Bleach) reaction_run->cleanup_decontaminate cleanup_waste Segregate and Dispose of Hazardous Waste reaction_run->cleanup_waste cleanup_decontaminate->cleanup_waste

Figure 1: Standard Operating Procedure for Handling this compound

spill_response_workflow Figure 2: Spill Response Protocol for this compound spill_detected Spill Detected evacuate Evacuate Immediate Area & Alert Others spill_detected->evacuate assess Assess Spill Size evacuate->assess minor_spill Minor Spill assess->minor_spill Small & Controllable major_spill Major Spill assess->major_spill Large or Uncontrolled ppe Don Appropriate PPE minor_spill->ppe evacuate_lab Evacuate Laboratory major_spill->evacuate_lab contain Contain Spill with Absorbent ppe->contain cleanup Collect Waste contain->cleanup decontaminate Decontaminate Area (10% Bleach) cleanup->decontaminate dispose Dispose of as Hazardous Waste decontaminate->dispose contact_safety Contact Safety Officer evacuate_lab->contact_safety

Figure 2: Spill Response Protocol for this compound

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.